molecular formula C26H25Cl2FN4O B15579404 CP-465022 hydrochloride

CP-465022 hydrochloride

Numéro de catalogue: B15579404
Poids moléculaire: 499.4 g/mol
Clé InChI: YKYDGCRJPYLXHY-GVYCEHEKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CP-465022 hydrochloride is a useful research compound. Its molecular formula is C26H25Cl2FN4O and its molecular weight is 499.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClFN4O.ClH/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27;/h5-16H,3-4,17H2,1-2H3;1H/b15-13+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYDGCRJPYLXHY-GVYCEHEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=NC(=CC=C1)/C=C/C2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25Cl2FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of CP-465,022 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

CP-465,022 is a potent, selective, and brain-penetrant non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4] Its mechanism of action is distinct from competitive antagonists that vie for the glutamate (B1630785) binding site. Instead, CP-465,022 binds to an allosteric site, effectively preventing the conformational changes required for ion channel opening, regardless of agonist presence.[1][5] This mode of inhibition is not dependent on use or voltage and is consistent across various AMPA receptor subunit compositions.[3] While it demonstrates significant anticonvulsant properties, its lack of neuroprotective efficacy in ischemia models challenges the hypothesis that selective AMPA receptor antagonism alone is sufficient for neuroprotection.[1][2]

Core Mechanism of Action

CP-465,022 functions as a negative allosteric modulator of the AMPA receptor. The binding of an agonist, such as glutamate, to the receptor's ligand-binding domain (LBD) typically induces a conformational change that is transduced to the transmembrane domain (TMD), resulting in the opening of the ion channel.

CP-465,022 disrupts this process. Through receptor mutagenesis studies, its binding site has been identified at the interface between the glutamate-binding core (S1 and S2 domains) and the channel's transmembrane domains.[5] Specifically, it interacts with the linker regions (S1-M1 and S2-M4) that are crucial for coupling agonist binding to channel gating.[5] By binding to this external, allosteric site, CP-465,022 stabilizes the receptor in a closed or non-conducting state, thereby preventing the transduction of the agonist-binding signal into channel opening.[5][6] This non-competitive mechanism means its inhibitory effect is not surmounted by increasing concentrations of the agonist.[3]

CP465022_Mechanism_of_Action Figure 1: Non-Competitive Antagonism of AMPA Receptor by CP-465,022 cluster_0 Agonist Activation (Normal Physiology) cluster_1 Non-Competitive Inhibition by CP-465,022 Glu Glutamate AMPAR_Rest AMPA Receptor Glutamate Site (Open) Allosteric Site Ion Channel (Closed) Glu->AMPAR_Rest:f1 Binds AMPAR_Active AMPA Receptor Glutamate Bound Allosteric Site Ion Channel (Open) AMPAR_Rest->AMPAR_Active Conformational Change Ion_Influx Na+/Ca2+ Influx AMPAR_Active:f3->Ion_Influx Allows CP CP-465,022 AMPAR_Rest_2 AMPA Receptor Glutamate Site (Open) Allosteric Site Ion Channel (Closed) CP->AMPAR_Rest_2:f2 Binds Allosterically AMPAR_Blocked AMPA Receptor Glutamate Site CP-465,022 Bound Ion Channel (Locked Closed) AMPAR_Rest_2->AMPAR_Blocked No_Influx No Ion Influx Glu_2 Glutamate Glu_2->AMPAR_Blocked:f1 Binding possible, but no channel opening

Figure 1: Non-Competitive Antagonism of AMPA Receptor by CP-465,022

Quantitative Pharmacological Data

The potency and selectivity of CP-465,022 have been characterized in various electrophysiological and functional assays. The key quantitative data are summarized below.

ParameterValue / EffectAssay / SystemReference(s)
AMPA Receptor Activity
IC₅₀25 nMInhibition of kainate-induced currents in cultured rat cortical neurons.[3][4][7]
InhibitionNon-competitive with agonistElectrophysiology on rat cortical neurons.[3]
DependenceNot use- or voltage-dependentElectrophysiology on rat cortical neurons.[3]
Selectivity Profile
NMDA Receptor19% inhibition of peak current at 1 µMCultured rat cerebellar granule neurons.[7]
36% inhibition of peak current at 10 µMCultured rat cortical neurons.[7]
Kainate ReceptorHighly selective for AMPA over kainate receptors.Functional in vitro models.[1][2][3]
Naᵥ1.6 ChannelSignificantly blocks the persistent component of Naᵥ1.6 activity.Neuropharmacology study.[4]

Experimental Protocols

The mechanism and potency of CP-465,022 were elucidated through key experimental methodologies, primarily in vitro electrophysiology and in vivo models.

In Vitro Electrophysiology: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) was determined using whole-cell patch-clamp recordings from primary cultures of rodent neurons.

  • Cell Preparation: Primary cultures of cortical or cerebellar neurons were prepared from rat embryos.

  • Recording: Whole-cell voltage-clamp recordings were established. Neurons were held at a negative membrane potential (e.g., -60 mV) to minimize the activity of voltage-gated channels.

  • Agonist Application: A baseline inward current was induced by the application of an AMPA receptor agonist, such as kainate or AMPA.

  • Antagonist Application: CP-465,022 was applied at varying concentrations to the bathing solution. The resulting inhibition of the agonist-induced current was measured.

  • Data Analysis: The percentage of inhibition at each concentration was calculated relative to the baseline current. These data were then fitted to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of CP-465,022 required to inhibit 50% of the maximal response.[3][7]

Experimental_Workflow Figure 2: Workflow for IC50 Determination via Patch-Clamp Electrophysiology start Start: Prepare Primary Rat Cortical Neuron Culture patch Establish Whole-Cell Patch-Clamp Configuration start->patch agonist Apply AMPA Receptor Agonist (e.g., Kainate) patch->agonist baseline Record Baseline Inward Current (I_baseline) agonist->baseline antagonist Apply CP-465,022 (Multiple Concentrations) baseline->antagonist inhibit_current Record Inhibited Current (I_inhibited) antagonist->inhibit_current calculate Calculate % Inhibition: 100 * (1 - I_inhibited / I_baseline) inhibit_current->calculate plot Plot Dose-Response Curve (% Inhibition vs. [CP-465,022]) calculate->plot end Determine IC50 Value plot->end

Figure 2: Workflow for IC50 Determination via Patch-Clamp Electrophysiology
In Vivo Models

To confirm brain penetrance and central nervous system activity, CP-465,022 was evaluated in rodent models.

  • Anticonvulsant Activity: Rats were administered CP-465,022 systemically (e.g., subcutaneously). Seizures were then induced chemically using an agent like pentylenetetrazole. The ability of CP-465,022 to prevent or reduce the severity and lethality of these seizures demonstrated its dose-dependent anticonvulsant effects and its capacity to inhibit central AMPA receptors in vivo.[1]

  • Hippocampal Synaptic Transmission: In anesthetized rats, the population spike amplitude in the CA1 region of the hippocampus was measured following stimulation of the Schaeffer collateral pathway. Systemic administration of CP-465,022 was shown to potently inhibit this AMPA receptor-mediated synaptic response, confirming its engagement with the target in the brain.[1][2]

Conclusion for Drug Development

CP-465,022 is a highly valuable pharmacological tool for investigating the roles of AMPA receptors. Its mechanism as a potent and selective non-competitive antagonist provides a clear method of inhibiting AMPA receptor function. For drug development professionals, the key takeaways are its excellent potency (IC₅₀ = 25 nM), brain penetrance, and demonstrated efficacy in seizure models.[1][3][7] However, its failure to produce neuroprotective effects in ischemia models, despite effective receptor blockade, suggests that targeting the AMPA receptor alone may not be a viable strategy for acute neurodegenerative conditions.[1][2] Further research may explore its potential in conditions characterized by hyperexcitability, such as epilepsy, while considering its off-target effects on channels like Naᵥ1.6.[4]

References

An In-depth Technical Guide to the Primary Target of CP-465022 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-465022 hydrochloride is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] This document provides a comprehensive technical overview of the primary target of CP-465022, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathway and experimental workflows.

Primary Pharmacological Target: The AMPA Receptor

The principal molecular target of CP-465022 is the AMPA-type ionotropic glutamate (B1630785) receptor (AMPAR).[1][2] AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system. CP-465022 exhibits a non-competitive mechanism of action, meaning it does not directly compete with the endogenous agonist, glutamate, for its binding site.[1][2] Instead, it binds to an allosteric site on the receptor complex, thereby inhibiting ion channel function. This inhibition is not dependent on neuronal activity (use-dependent) or membrane voltage.[1]

Potency and Efficacy

CP-465022 is a highly potent antagonist of AMPA receptor function. Electrophysiological studies in rat cortical neurons have demonstrated that it inhibits AMPA receptor-mediated currents with a half-maximal inhibitory concentration (IC₅₀) of 25 nM.[1][2][3][4] The compound has been shown to be equipotent across different AMPA receptor subunit combinations.[1][2]

Selectivity Profile

In addition to its primary activity at AMPA receptors, CP-465022 has been reported to significantly block the persistent component of Naᵥ1.6 sodium channel activity. Quantitative data for this interaction is not extensively available.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound.

Target Parameter Value Assay System
AMPA ReceptorIC₅₀25 nMKainate-induced currents in rat cortical neurons
NMDA Receptor% InhibitionMinimal at 1 µM (peak current)NMDA-induced currents in rat cortical and cerebellar granule neurons
% Inhibition36% (peak), 70% (at 8s) at 10 µMNMDA-induced currents in rat cortical neurons
Kainate ReceptorIC₅₀> 1 µM (estimated)-
Naᵥ1.6 ChannelActivityBlocks persistent component-

Signaling Pathway

The following diagram illustrates the central role of the AMPA receptor in excitatory synaptic transmission and its inhibition by CP-465022.

AMPA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Action Potential Action Potential Vesicle Synaptic Vesicle (Glutamate) Action Potential->Vesicle triggers release Glutamate Glutamate AMPAR AMPA Receptor Ion_Channel Ion Channel (Na+, Ca2+) AMPAR->Ion_Channel opens NMDAR NMDA Receptor Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization influx causes CP465022 CP-465022 CP465022->AMPAR allosterically inhibits Glutamate->AMPAR binds Glutamate->NMDAR binds

AMPA Receptor Signaling and Inhibition by CP-465022

Experimental Protocols

The following are representative protocols for the characterization of this compound, based on standard methodologies in pharmacology.

Whole-Cell Voltage-Clamp Electrophysiology

This protocol is designed to measure the effect of CP-465022 on AMPA receptor-mediated currents in cultured neurons.

Cell Culture:

  • Primary cortical neurons are harvested from embryonic day 18 rat pups.

  • Neurons are plated on poly-D-lysine-coated glass coverslips and maintained in Neurobasal medium supplemented with B27 and GlutaMAX.

  • Cultures are maintained at 37°C in a humidified atmosphere of 5% CO₂ for 7-14 days before recording.

Electrophysiological Recording:

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2 with CsOH.

  • Recording Setup:

    • Coverslips with cultured neurons are placed in a recording chamber on the stage of an inverted microscope.

    • Cells are continuously perfused with the external solution.

    • Patch pipettes are pulled from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.

  • Data Acquisition:

    • Whole-cell recordings are made using a patch-clamp amplifier.

    • Neurons are voltage-clamped at -60 mV.

    • Agonist (e.g., 100 µM Kainate to activate AMPA receptors) is applied for 2-5 seconds using a rapid solution exchange system.

    • CP-465022 is pre-applied for 1-2 minutes before co-application with the agonist to determine its inhibitory effect.

    • A dose-response curve is generated by applying increasing concentrations of CP-465022, and the IC₅₀ is calculated.

Experimental Workflow

The diagram below outlines a typical workflow for the discovery and characterization of a novel AMPA receptor antagonist like CP-465022.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation HTS High-Throughput Screening (e.g., FLIPR Assay) Hit_ID Hit Identification HTS->Hit_ID Electrophys Whole-Cell Electrophysiology (Potency & MOA) Hit_ID->Electrophys Lead Compound Selectivity Selectivity Profiling (NMDA, Kainate, etc.) Electrophys->Selectivity Binding Radioligand Binding Assays (Affinity & Selectivity) Binding->Selectivity PK Pharmacokinetics (ADME) Selectivity->PK Candidate Efficacy Efficacy Models (e.g., Seizure Models) PK->Efficacy Tox Toxicology Studies Efficacy->Tox

References

A Technical Guide to CP-465022 Hydrochloride: A Non-Competitive AMPA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-465022 hydrochloride is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical component in fast excitatory synaptic transmission in the central nervous system.[1][2] This quinazolin-4-one derivative has demonstrated significant anticonvulsant activity in preclinical models.[3] Its unique mechanism of action, involving non-competitive inhibition, distinguishes it from competitive antagonists and offers a valuable tool for investigating the physiological and pathophysiological roles of AMPA receptors.[2][4] This document provides a comprehensive overview of CP-465022, including its pharmacological profile, mechanism of action, and detailed experimental methodologies.

Introduction

The AMPA receptor, a subtype of ionotropic glutamate (B1630785) receptors, plays a pivotal role in mediating the majority of fast excitatory neurotransmission in the brain. Aberrant AMPA receptor activity has been implicated in various neurological disorders, including epilepsy and neurodegenerative diseases, making it a key target for therapeutic intervention.[2][5] CP-465022, with its high selectivity and non-competitive mode of action, has emerged as a significant pharmacological tool for dissecting the contributions of AMPA receptor signaling in these conditions.[2][6] This guide synthesizes the current knowledge on CP-465022, with a focus on its quantitative pharmacological data and the experimental protocols used for its characterization.

Mechanism of Action

CP-465022 functions as a negative allosteric modulator of the AMPA receptor. Unlike competitive antagonists that bind to the agonist binding site (where glutamate binds), CP-465022 binds to a distinct site on the transmembrane domain of the receptor.[7] This binding event does not prevent agonist binding but rather inhibits the conformational changes necessary for ion channel opening. The inhibition by CP-465022 is characterized as being non-competitive with the agonist concentration and is not dependent on use or voltage.[2] This mechanism allows CP-465022 to effectively dampen excessive AMPA receptor activity without completely blocking basal transmission, a potentially advantageous feature for a therapeutic agent.

Signaling Pathway of AMPA Receptor and Inhibition by CP-465022

cluster_PreSynaptic Presynaptic Terminal cluster_PostSynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate in Vesicles AMPA_R AMPA Receptor (Closed) Glutamate_Vesicle->AMPA_R Glutamate Binds Action_Potential Action Potential Action_Potential->Glutamate_Vesicle Triggers Release AMPA_R_Open AMPA Receptor (Open) AMPA_R->AMPA_R_Open Channel Opens Na_Influx Na+ Influx AMPA_R_Open->Na_Influx Depolarization Depolarization (EPSP) Na_Influx->Depolarization Leads to CP465022 CP-465022 CP465022->AMPA_R Binds Allosterically (Inhibits Opening)

AMPA Receptor signaling and non-competitive inhibition by CP-465022.

Pharmacological Profile

The pharmacological activity of CP-465022 has been characterized through a series of in vitro and in vivo studies. The quantitative data from these experiments are summarized below.

Table 1: In Vitro Activity of CP-465022
ParameterCell TypeAgonistValueReference
IC₅₀ Rat Cortical NeuronsAMPA25 nM[2]
IC₅₀ Rat Cortical NeuronsKainate25 nM[8]
Inhibition of Peak NMDA Currents Rat Cortical NeuronsNMDA (1 µM CP-465022)26% reduction at 8s[8]
Inhibition of Peak NMDA Currents Rat Cortical NeuronsNMDA (10 µM CP-465022)36% reduction[8]
Inhibition of Peak NMDA Currents Rat Cerebellar Granule NeuronsNMDA (1 µM CP-465022)19% reduction[9]
Table 2: In Vivo Anticonvulsant Activity of CP-465022 in Rats
Seizure ModelAdministration RouteEffectDoseReference
Pentylenetetrazole (PTZ)-induced seizuresSubcutaneous (SC)Dose-dependent inhibition of clonic seizures, tonic seizures, and lethality.ED₅₀ values not explicitly stated, but complete protection at 10 mg/kg.[1]
Pentylenetetrazole (PTZ)-induced seizuresSubcutaneous (SC)Full efficacy maintained for at least 4 hours.10 mg/kg[1]

Key Experimental Protocols

The characterization of CP-465022 involved several key experimental methodologies, primarily electrophysiology to determine its mechanism and potency, and in vivo models to assess its anticonvulsant effects.

Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons

This technique was crucial for determining the IC₅₀ and the non-competitive nature of CP-465022.

  • Cell Preparation: Primary cortical neurons are harvested from rat embryos and cultured for 10-14 days to allow for the development of mature synapses and expression of glutamate receptors.

  • Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Neurons are held at a membrane potential of -60 mV to -70 mV.

  • Drug Application: A rapid solution exchange system is used to apply the AMPA receptor agonist (e.g., AMPA or kainate) to elicit an inward current. CP-465022 is then co-applied with the agonist at varying concentrations to determine its inhibitory effect.

  • Data Analysis: The peak amplitude of the agonist-induced current is measured in the absence and presence of different concentrations of CP-465022. An IC₅₀ value is calculated by fitting the concentration-response data to a logistic equation. To confirm non-competitive inhibition, agonist concentration-response curves are generated in the presence of a fixed concentration of CP-465022. A reduction in the maximum response without a significant shift in the agonist EC₅₀ is indicative of non-competitive antagonism.

Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

This in vivo model is a standard screen for potential anticonvulsant drugs.

  • Animals: Male Sprague-Dawley or Wistar rats are typically used.

  • Drug Administration: CP-465022 is dissolved in a suitable vehicle (e.g., 10% Captisol) and administered via a specific route, such as subcutaneous (SC) or intravenous (IV), at various doses.[1] A vehicle control group is also included.

  • Seizure Induction: A pro-convulsant agent, pentylenetetrazole (PTZ), is administered intraperitoneally at a dose known to reliably induce seizures (e.g., 100 mg/kg).[1]

  • Observation: Following PTZ administration, animals are observed for a set period (e.g., 30 minutes) for the occurrence and latency of characteristic seizure behaviors, including clonic seizures, tonic seizures, and lethality.

  • Data Analysis: The percentage of animals in each group exhibiting each seizure endpoint is calculated. The latency to the onset of seizures is also recorded. Dose-response curves are generated to determine the dose of CP-465022 that provides protection in 50% of the animals (ED₅₀).

Experimental Workflow for Characterizing a Novel AMPA Antagonist

A Compound Synthesis & Purification B In Vitro Screening: Radioligand Binding Assay A->B C Functional Assay: Whole-Cell Patch-Clamp B->C Confirm Functional Activity D Selectivity Profiling: Test against NMDA, Kainate Receptors C->D Determine Selectivity E In Vivo Efficacy: Anticonvulsant Models (e.g., PTZ) D->E Assess In Vivo Potential F Pharmacokinetic Studies: Brain Penetration & Half-life E->F Evaluate Drug-like Properties G Advanced In Vivo Models: Ischemia, Neuropathic Pain F->G Explore Broader Therapeutic Utility H Lead Optimization G->H

A typical experimental workflow for the characterization of a novel AMPA antagonist.

In Vivo Efficacy and Neuroprotection

Systemic administration of CP-465022 in rats has been shown to effectively inhibit AMPA receptor-mediated synaptic transmission in the hippocampus.[1] This central activity correlates with its potent anticonvulsant effects. In the PTZ seizure model, CP-465022 dose-dependently increased the latency to and decreased the incidence of seizures and lethality, with a 10 mg/kg subcutaneous dose providing complete protection.[1]

Despite its potent AMPA receptor blockade and anticonvulsant activity, CP-465022 did not demonstrate neuroprotective effects in rat models of global and focal ischemia.[1][6] At doses that were maximally effective in seizure and electrophysiology models, it failed to reduce the loss of CA1 hippocampal neurons after global ischemia or decrease infarct size following middle cerebral artery occlusion.[6] This lack of neuroprotective efficacy, given its high selectivity for the AMPA receptor, has raised questions about the singular role of AMPA receptor inhibition in preventing ischemic neuronal death.[1][6]

Conclusion

This compound is a well-characterized, potent, and selective non-competitive AMPA receptor antagonist. Its distinct allosteric mechanism of action and proven in vivo anticonvulsant activity make it an invaluable research tool for exploring the roles of AMPA receptors in neurological function and disease. While it did not exhibit neuroprotective properties in ischemia models, its profile underscores the complexity of excitotoxic cell death and highlights the potential of selective AMPA receptor modulation for the treatment of seizure disorders. Further research with CP-465022 and similar compounds will continue to illuminate the therapeutic possibilities of targeting the AMPA receptor system.

References

The Biological Activity of CP-465022 Hydrochloride in Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 hydrochloride is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4][5][6] As a key player in fast excitatory neurotransmission in the central nervous system, the AMPA receptor is a critical target for therapeutic intervention in a range of neurological disorders. This technical guide provides an in-depth overview of the biological activity of CP-465022 in neurons, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and related signaling pathways.

Core Mechanism of Action: Noncompetitive AMPA Receptor Antagonism

CP-465022 acts as a noncompetitive antagonist at AMPA receptors, meaning it does not compete with the endogenous ligand glutamate (B1630785) for its binding site.[4][7] Instead, it binds to an allosteric site on the receptor-channel complex, inducing a conformational change that prevents ion flux even when glutamate is bound.[8] This mechanism of action is neither use-dependent nor voltage-dependent.[4][7]

The primary consequence of CP-465022's interaction with AMPA receptors is the inhibition of excitatory postsynaptic currents (EPSCs), leading to a reduction in neuronal excitability. This has been demonstrated to be effective in blocking AMPA receptor-mediated synaptic transmission in the hippocampus and conferring anticonvulsant effects.[1][2][3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the biological activity of this compound in neurons.

ParameterValueCell Type/ModelReference
In Vitro Potency
IC50 (AMPA receptor-mediated currents)25 nMRat cortical neurons[4][7]
IC50 (Kainate-induced response)25 nMRat cortical neurons[6]
Inhibition of peak NMDA-induced currents (10 µM)36%Rat cortical neurons[6]
In Vivo Efficacy (Anticonvulsant Activity)
Dose for complete protection (pentylenetetrazole-induced seizures)10 mg/kg (s.c.)Rats[1][5]
Duration of full efficacy (10 mg/kg s.c.)At least 4 hoursRats[1]
Neuroprotection Studies
Effect on CA1 neuron loss (Global Ischemia)No reductionRats[1][2][3][5]
Effect on infarct volume (Focal Ischemia)No reductionRats[1][2][3][5]

Signaling Pathways Modulated by this compound

While direct modulation of intracellular signaling cascades by CP-465022 has not been extensively documented, its action as an AMPA receptor antagonist implicates it in the regulation of several key neuronal signaling pathways. The blockade of AMPA receptor-mediated calcium influx and the subsequent impact on downstream signaling are central to its effects.

Direct Effect on AMPA Receptor Signaling

The primary signaling event initiated by CP-465022 is the blockade of ion flow through the AMPA receptor channel. This directly inhibits the initial phase of fast excitatory neurotransmission.

Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds IonChannel Ion Channel (Na+, Ca2+) AMPAR->IonChannel Opens CP465022 CP-465022 Hydrochloride CP465022->AMPAR Binds (Allosteric) Depolarization Membrane Depolarization IonChannel->Depolarization Influx EPSP Excitatory Postsynaptic Potential Depolarization->EPSP block->IonChannel Blocks caption Direct Antagonism of AMPA Receptor by CP-465022 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AMPAR AMPA Receptor PI3K PI3K AMPAR->PI3K Modulates (Context-Dependent) CP465022 CP-465022 CP465022->AMPAR Blocks Ca2+ Influx Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits mTOR mTOR Akt->mTOR Activates CREB CREB Akt->CREB Activates Tau Tau GSK3b->Tau Phosphorylates TauP Hyperphosphorylated Tau Tau->TauP CellSurvival Cell Survival (Neuroprotection) mTOR->CellSurvival CREB->CellSurvival caption Potential Downstream Effects of AMPA Receptor Blockade cluster_membrane Postsynaptic Membrane cluster_cytoplasm Cytoplasm AMPAR Surface AMPA Receptor AP2 AP-2 Complex AMPAR->AP2 Binds Clathrin Clathrin Dynamin Dynamin Clathrin->Dynamin Vesicle Scission AP2->Clathrin Recruits Endosome Endosome Dynamin->Endosome Internalization caption AMPA Receptor Endocytosis Pathway Start Cultured Neuron Step1 Form Gigaseal with Patch Pipette Start->Step1 Step2 Rupture Membrane (Whole-Cell) Step1->Step2 Step3 Voltage Clamp at -70 mV Step2->Step3 Step4 Apply AMPA Agonist Step3->Step4 Step5 Record Baseline Current Step4->Step5 Step6 Apply Agonist + CP-465022 Step5->Step6 Step7 Record Inhibited Current Step6->Step7 End Calculate IC50 Step7->End caption Workflow for Whole-Cell Patch-Clamp Electrophysiology cluster_global Global Ischemia Model cluster_focal Focal Ischemia Model G_Start Anesthetized Rat G_Step1 Occlude Vertebral & Carotid Arteries G_Start->G_Step1 G_Step2 Induce Ischemia G_Step1->G_Step2 G_Step3 Reperfusion G_Step2->G_Step3 G_Step4 Administer CP-465022 G_Step3->G_Step4 G_End Histological Analysis of Neuronal Loss G_Step4->G_End F_Start Anesthetized Rat F_Step1 Occlude Middle Cerebral Artery F_Start->F_Step1 F_Step2 Induce Ischemia F_Step1->F_Step2 F_Step3 Reperfusion F_Step2->F_Step3 F_Step4 Administer CP-465022 F_Step3->F_Step4 F_End Measure Infarct Volume F_Step4->F_End caption Workflow for In Vivo Ischemia Models

References

CP-465,022 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

CP-465,022 hydrochloride is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory synaptic transmission in the central nervous system.[1][2][3] This guide provides a comprehensive overview of its chemical properties, biological activity, and the experimental protocols utilized in its characterization, designed to support its application in neuroscience research.

Core Chemical and Physical Data

CP-465,022 hydrochloride is a quinazolinone derivative with the following key identifiers and properties.[1][2][4] Of note, there is a discrepancy in the reported CAS Registry Number for this compound, which researchers should be aware of when sourcing the material.

PropertyValueCitation(s)
Chemical Name 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride[1][2]
Molecular Formula C₂₆H₂₄ClFN₄O.HCl[1][2][4]
Molecular Weight 499.41 g/mol [1][2][4]
CAS Number 1785666-59-2[1][2][3] or 199655-36-2[4][1][2][3][4]
Purity ≥98% (HPLC)[1][2]
Solubility Soluble to 100 mM in DMSO and 10mM in water.[2][4]
Storage Desiccate at room temperature.[1][2]

Biological Activity and Mechanism of Action

CP-465,022 is a highly selective, non-competitive antagonist of AMPA receptors, with an IC₅₀ of 25 nM in rat cortical neurons.[1][2][3][5] Its non-competitive nature means it does not directly compete with the agonist, such as glutamate, for the binding site. Instead, it binds to an allosteric site on the receptor complex, modulating its function.[5] This inhibition is not dependent on use or voltage.[5]

In addition to its primary activity at AMPA receptors, CP-465,022 also significantly blocks the persistent component of Naᵥ1.6 channel activity.[1][2] It displays weak inhibition of NMDA, GABA, and kainate receptors.[4] The compound is brain-penetrant and orally active, making it suitable for in vivo studies.[1][2]

Signaling Pathway of CP-465,022 Action

CP-465022_Mechanism_of_Action Mechanism of Action of CP-465,022 cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release Presynaptic_Membrane AMPA_Receptor AMPA Receptor Ion_Channel Ion Channel (Closed) AMPA_Receptor->Ion_Channel No_Depolarization No Depolarization Ion_Channel->No_Depolarization Postsynaptic_Membrane Glutamate->AMPA_Receptor Binds CP465022 CP-465,022 CP465022->AMPA_Receptor Allosteric Inhibition

Caption: Allosteric inhibition of the AMPA receptor by CP-465,022.

Quantitative In Vitro and In Vivo Data

The following tables summarize the key quantitative findings from studies involving CP-465,022.

In Vitro Activity
Target/AssaySpecies/Cell TypeResult (IC₅₀)Citation(s)
AMPA receptor-mediated currentsRat cortical neurons25 nM[1][2][3][5]
Kainate-induced responseRat cortical neurons25 nM[3]
Peak NMDA-induced currents (at 10 µM)Rat cortical neurons36% inhibition[6]
NMDA currents at 8s (at 10 µM)Rat cortical neurons70% inhibition[6]
Peak NMDA currents (at 1 µM)Rat cerebellar granule neurons19% inhibition[6]
NMDA currents at 8s (at 1 µM)Rat cerebellar granule neurons45% inhibition[6]
In Vivo Efficacy in Seizure and Locomotor Models
Model/AssaySpeciesDosing (subcutaneous)EffectCitation(s)
Pentylenetetrazole-induced seizuresRat10 mg/kgComplete protection[3]
Locomotor ActivityRatDose-dependentInhibition at doses slightly higher than anticonvulsant doses[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of CP-465,022.

Whole-Cell Patch-Clamp Electrophysiology in Rat Cortical Neurons

This protocol is based on the methods described by Lazaro et al. (2002).

  • Cell Culture: Primary cortical neurons are prepared from embryonic day 18 rat fetuses and cultured for 7-14 days.

  • Recording Solutions:

    • External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH.

  • Electrophysiological Recording:

    • Whole-cell voltage-clamp recordings are performed at a holding potential of -60 mV.

    • Agonists (e.g., kainate) are applied using a rapid solution exchange system.

    • CP-465,022 is pre-applied or co-applied with the agonist to determine its inhibitory effect.

    • Currents are amplified, filtered, and digitized for analysis.

  • Data Analysis: The peak amplitude of the agonist-induced current is measured before and after the application of CP-465,022. The concentration-response curve is fitted to determine the IC₅₀ value.

Experimental Workflow for Electrophysiology

Electrophysiology_Workflow Workflow for Whole-Cell Patch-Clamp Electrophysiology Cell_Culture Prepare Primary Rat Cortical Neurons Obtain_Recording Obtain Whole-Cell Recording Cell_Culture->Obtain_Recording Prepare_Solutions Prepare External and Internal Recording Solutions Prepare_Solutions->Obtain_Recording Patch_Clamp_Setup Set up Patch-Clamp Rig and Data Acquisition Patch_Clamp_Setup->Obtain_Recording Apply_Agonist Apply Agonist (e.g., Kainate) Obtain_Recording->Apply_Agonist Record_Baseline Record Baseline Current Apply_Agonist->Record_Baseline Apply_CP465022 Apply CP-465,022 Record_Baseline->Apply_CP465022 Record_Inhibited Record Inhibited Current Apply_CP465022->Record_Inhibited Data_Analysis Analyze Data and Determine IC50 Record_Inhibited->Data_Analysis

Caption: A typical workflow for assessing the inhibitory effect of CP-465,022.

Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

This protocol is based on the in vivo studies described by Menniti et al. (2003).

  • Animals: Adult male Sprague-Dawley rats are used.

  • Drug Administration:

    • CP-465,022 or vehicle is administered subcutaneously at various doses (e.g., up to 10 mg/kg).

    • After a pretreatment period (e.g., 60 minutes), pentylenetetrazole (PTZ) is administered intraperitoneally at a convulsant dose (e.g., 100 mg/kg).

  • Behavioral Observation:

    • Animals are observed for a set period (e.g., 30 minutes) following PTZ administration.

    • The latency to and incidence of clonic and tonic seizures, as well as lethality, are recorded.

  • Data Analysis: The effects of CP-465,022 on the seizure parameters are compared to the vehicle-treated group to determine its anticonvulsant efficacy.

Global Ischemia Model in Rats

The following is a generalized protocol for a global ischemia model, as investigated by Menniti et al. (2003).

  • Animals: Adult male Wistar rats are used.

  • Surgical Procedure (Four-Vessel Occlusion):

    • On day 1, the vertebral arteries are permanently occluded by electrocautery.

    • On day 2, the common carotid arteries are isolated and occluded with aneurysm clips for a defined period (e.g., 10 minutes) to induce global cerebral ischemia.

  • Drug Administration:

    • CP-465,022 or vehicle is administered at the time of reperfusion and again at a later time point (e.g., 5 mg/kg at reperfusion and 2 mg/kg 4 hours later, administered subcutaneously).

  • Outcome Assessment:

    • After a survival period (e.g., 7 days), the animals are euthanized, and their brains are processed for histological analysis.

    • Neuronal loss, particularly in the CA1 region of the hippocampus, is quantified to assess the neuroprotective effects of CP-465,022.

Conclusion

CP-465,022 hydrochloride is a valuable pharmacological tool for investigating the role of AMPA receptors in various physiological and pathological processes. Its high potency, selectivity, and in vivo activity make it a suitable compound for a range of preclinical studies. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of AMPA receptor modulation.

References

Unveiling the Anticonvulsant Potential of CP-465022 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anticonvulsant properties of CP-465022 hydrochloride, a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document synthesizes available preclinical data, details experimental methodologies, and visualizes key pathways to support further research and development in the field of epilepsy treatment.

Core Mechanism of Action: Non-Competitive AMPA Receptor Antagonism

CP-465022 exerts its anticonvulsant effects by targeting AMPA receptors, which are critical for fast excitatory synaptic transmission in the central nervous system. Unlike competitive antagonists that bind to the same site as the endogenous ligand glutamate (B1630785), CP-465022 binds to an allosteric site on the AMPA receptor. This non-competitive binding mechanism results in a conformational change in the receptor, preventing ion channel opening even when glutamate is bound. This blockade of sodium and calcium influx into the postsynaptic neuron leads to a reduction in neuronal excitability, thereby suppressing seizure activity. In vitro studies have demonstrated that CP-465022 inhibits AMPA receptor-mediated currents in rat cortical neurons with a half-maximal inhibitory concentration (IC50) of 25 nM[1].

The signaling pathway below illustrates the mechanism of action of CP-465022 in inhibiting AMPA receptor-mediated excitatory neurotransmission.

Mechanism of Action of CP-465022 cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Ion_Channel Ion Channel (Na+, Ca2+) AMPAR->Ion_Channel Activates AMPAR->Ion_Channel Inhibition of Channel Opening CP465022 CP-465022 CP465022->AMPAR Binds (Allosteric) Neuronal_Excitation Neuronal Excitation Ion_Channel->Neuronal_Excitation Leads to Seizure_Activity Seizure Activity Neuronal_Excitation->Seizure_Activity Contributes to

Caption: Mechanism of CP-465022 as a non-competitive AMPA receptor antagonist.

Preclinical Anticonvulsant Efficacy

The anticonvulsant properties of this compound have been primarily evaluated in the pentylenetetrazole (PTZ)-induced seizure model in rats. This model is a well-established screening tool for potential anticonvulsant drugs, particularly those that may be effective against generalized seizures.

Quantitative Data from the Pentylenetetrazole (PTZ) Seizure Model

The following table summarizes the quantitative data from a key preclinical study investigating the efficacy of CP-465022 in the rat PTZ model. The compound was administered subcutaneously (s.c.) 60 minutes prior to the administration of PTZ (100 mg/kg, i.p.).

Seizure EndpointED50 (mg/kg, s.c.)95% Confidence Interval (mg/kg)
Inhibition of Clonic Seizures2.81.9 - 4.1
Inhibition of Tonic Seizures3.52.5 - 4.8
Inhibition of Lethality3.62.6 - 5.0

Data sourced from Menniti et al. (2003).

A dose of 10 mg/kg (s.c.) of CP-465022 provided complete protection against all PTZ-induced seizure endpoints, and this full efficacy was maintained for at least 4 hours post-administration[2].

Note: As of the latest available information, quantitative data for the efficacy of this compound in other standard preclinical seizure models, such as the maximal electroshock (MES) test and the 6 Hz seizure test, are not publicly available.

Experimental Protocols

This section provides a detailed methodology for the key in vivo anticonvulsant and in vitro mechanistic studies cited in this guide.

In Vivo: Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

Objective: To assess the ability of this compound to prevent or delay the onset of clonic and tonic seizures and to prevent lethality induced by the chemoconvulsant pentylenetetrazole.

Experimental Workflow:

PTZ-Induced Seizure Experimental Workflow cluster_workflow A Acclimatize Male Sprague-Dawley Rats B Administer CP-465022 (s.c.) or Vehicle A->B C Wait 60 minutes B->C D Administer PTZ (100 mg/kg, i.p.) C->D E Observe for 30 minutes D->E F Record Latency to and Incidence of Seizures E->F G Record Incidence of Lethality E->G

Caption: Workflow for the PTZ-induced seizure experiment.

Detailed Methodology:

  • Animals: Male Sprague-Dawley rats are used for the study. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. They are allowed to acclimatize to the laboratory conditions before the experiment.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., sterile water or saline). Animals are divided into groups and administered with either the vehicle or different doses of CP-465022 via subcutaneous (s.c.) injection.

  • Pre-treatment Time: A pre-treatment time of 60 minutes is allowed between the administration of CP-465022 (or vehicle) and the induction of seizures.

  • Seizure Induction: Pentylenetetrazole (PTZ) is administered via intraperitoneal (i.p.) injection at a dose of 100 mg/kg.

  • Observation Period: Immediately after PTZ injection, each animal is placed in an individual observation cage and observed for 30 minutes.

  • Data Collection: The following parameters are recorded for each animal:

    • Latency to the first clonic seizure: The time from PTZ injection to the onset of the first generalized clonic convulsion.

    • Incidence of clonic seizures: Whether a clonic seizure occurred during the observation period.

    • Incidence of tonic seizures: Whether a tonic hindlimb extension occurred.

    • Incidence of lethality: Whether the animal survived the 30-minute observation period.

  • Data Analysis: The median effective dose (ED50) for each endpoint is calculated using appropriate statistical methods, such as probit analysis.

In Vitro: Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the inhibitory effect of this compound on AMPA receptor-mediated currents in cultured neurons.

Experimental Workflow:

Patch-Clamp Electrophysiology Workflow cluster_workflow A Culture Rat Cortical Neurons B Establish Whole-Cell Patch-Clamp Configuration A->B C Apply AMPA to Elicit Inward Current B->C D Co-apply AMPA and Varying Concentrations of CP-465022 C->D E Record AMPA-mediated Inward Currents D->E F Calculate Percent Inhibition E->F G Determine IC50 Value F->G

References

Technical Guide: The Modulatory Effects of CP-465022 Hydrochloride on Nav1.6 Channel Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CP-465022 hydrochloride is well-established as a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] However, emerging evidence has demonstrated a significant, albeit secondary, pharmacological action: the compound also modulates the activity of the voltage-gated sodium channel Nav1.6, specifically by inhibiting its persistent current component. This off-target activity is of considerable interest to researchers utilizing CP-465022 as a tool compound to dissect glutamatergic signaling, as well as to those investigating the therapeutic potential of Nav1.6 modulation in neurological disorders. This guide provides an in-depth analysis of the interaction between this compound and the Nav1.6 channel, presenting available quantitative data, detailed experimental protocols, and conceptual diagrams to elucidate the compound's dual activity.

Quantitative Data: this compound Activity Profile

The following tables summarize the known quantitative effects of this compound on its primary AMPA receptor target and its secondary Nav1.6 channel target.

Table 1: Primary Target Activity - AMPA Receptor Antagonism

ParameterValueCell TypeReference
IC5025 nMRat cortical neurons[1][2]

Table 2: Secondary Target Activity - Nav1.6 Persistent Current Inhibition

CompoundConcentrationEffect on Nav1.6 Persistent CurrentReference
CP-465022Not specifiedDose-dependent inhibition
CP-465022Routinely used for AMPA receptor blockadeSignificant inhibition to ~70% of control

Note: A precise IC50 value for the inhibition of Nav1.6 persistent current by this compound is not available in the cited literature. The available data indicates a significant blocking effect at concentrations typically used for AMPA receptor antagonism.

Experimental Protocols

The following methodology is based on the key study that identified the effect of CP-465022 on Nav1.6 channels.

Whole-Cell Patch Clamp Electrophysiology for Nav1.6 Persistent Current Measurement

This protocol outlines the essential steps for assessing the impact of CP-465022 on Nav1.6-mediated persistent sodium currents.

  • Cell Line: Human Embryonic Kidney (HEK) cells stably expressing the human Nav1.6 channel (SCN8A).

  • Recording Configuration: Whole-cell patch clamp.

  • Voltage Protocol:

    • Holding Potential: -120 mV.

    • Stimulus: Slow ramp depolarization from the holding potential to +75 mV. This protocol is designed to inactivate the transient sodium current and isolate the non-inactivating, persistent component.

  • Data Acquisition: The inward current generated during the ramp depolarization is recorded. The peak of this inward current, typically occurring at approximately -15 mV, represents the persistent sodium current.

  • Compound Application: this compound is applied via superfusion of the recording chamber at various concentrations to determine its effect on the amplitude of the persistent current.

  • Data Analysis: The amplitude of the persistent sodium current is measured before and after the application of CP-465022. A dose-response curve can be generated by plotting the percentage of current inhibition against the compound concentration to determine the IC50 value. The current is confirmed to be mediated by Nav1.6 by its sensitivity to tetrodotoxin (B1210768) (TTX).

Visualizations: Pathways and Workflows

Signaling Pathway

The following diagram illustrates the established primary mechanism of action of CP-465022 as an AMPA receptor antagonist and its secondary, off-target effect on the Nav1.6 channel. The precise molecular interaction for the Nav1.6 inhibition is yet to be fully elucidated.

G cluster_0 Primary Action cluster_1 Secondary (Off-Target) Action CP465022 CP465022 Block Non-competitive Antagonism CP465022->Block AMPAR AMPA Receptor Glutamate_Signal Glutamatergic Signaling AMPAR->Glutamate_Signal Inhibits Block->AMPAR Neuron_Excitability Decreased Neuronal Excitability Glutamate_Signal->Neuron_Excitability CP465022_2 CP-465022 Inhibition Inhibition CP465022_2->Inhibition Nav16 Nav1.6 Channel Persistent_Current Persistent Na+ Current (INaP) Nav16->Persistent_Current Reduces Neuron_Excitability_2 Decreased Neuronal Excitability Persistent_Current->Neuron_Excitability_2 Inhibition->Nav16 G Start Prepare HEK cells stably expressing Nav1.6 Patch Establish whole-cell patch clamp configuration Start->Patch Protocol Apply slow ramp depolarization protocol (-120mV to +75mV) Patch->Protocol Record_Control Record baseline Nav1.6 persistent current Protocol->Record_Control Apply_CP Superfuse with This compound Record_Control->Apply_CP Record_Test Record Nav1.6 persistent current in presence of CP-465022 Apply_CP->Record_Test Analysis Compare current amplitudes (Control vs. Test) Record_Test->Analysis Dose_Response Repeat with multiple concentrations for dose-response curve Analysis->Dose_Response End Determine inhibitory effect Dose_Response->End

References

The In Vivo Neuroprotective Profile of CP-465022 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Finding: Lack of Neuroprotective Efficacy In Vivo

The primary research into the neuroprotective potential of CP-465022 was conducted using well-established rat models of stroke. The compound was tested in scenarios mimicking both global and focal ischemic brain injury. In both models, despite achieving systemic exposure and target engagement, CP-465022 did not confer any significant neuroprotection.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies investigating the efficacy of CP-465022 in rat models of cerebral ischemia.

Table 1: Effect of CP-465022 on Neuronal Loss in a Rat Model of Global Cerebral Ischemia

Treatment GroupDosing Regimen (subcutaneous)Outcome MeasureResultStatistical Significance
Vehicle ControlVehicle injections% Loss of Hippocampal CA1 Neurons81%N/A
CP-465022 (Low Dose)5 mg/kg at reperfusion, followed by 2 mg/kg 4 hours later% Loss of Hippocampal CA1 NeuronsNo reduction in neuronal lossNot Significant
CP-465022 (High Dose)10 mg/kg at reperfusion, followed by 4 mg/kg 4 hours later% Loss of Hippocampal CA1 NeuronsNo reduction in neuronal lossNot Significant
Data sourced from Menniti et al., Stroke, 2003.[1]

Table 2: Effect of CP-465022 on Infarct Volume in a Rat Model of Focal Cerebral Ischemia

Treatment GroupDosing Regimen (subcutaneous)Outcome MeasureResult (mean ± SD)Statistical Significance vs. Vehicle
Vehicle ControlVehicle injectionsCortical Infarct Volume (mm³)141 ± 46N/A
CP-4650225 mg/kg at 90 mins post-occlusion, followed by 2 mg/kg 4 hours laterCortical Infarct Volume (mm³)124 ± 49Not Significant
CP-465022 (High Dose)10 mg/kg under identical conditionsSurvivalAll animals (n=4) died within 1 hourN/A
Data sourced from Menniti et al., Stroke, 2003.[1]

Mechanism of Action: Non-Competitive AMPA Receptor Antagonism

CP-465022 functions by binding to an allosteric site on the AMPA receptor, distinct from the glutamate (B1630785) binding site. This non-competitive inhibition induces a conformational change in the receptor, preventing the ion channel from opening even when glutamate is bound. This action effectively blocks the influx of Na⁺ and Ca²⁺ ions, which, in excess, leads to the excitotoxic cell death cascade implicated in ischemic brain damage. The lack of in vivo efficacy, despite this targeted mechanism, suggests that selective AMPA receptor blockade alone is insufficient to halt the complex pathophysiology of ischemic neuronal death.[1]

cluster_Pre Presynaptic Terminal cluster_Post Postsynaptic Neuron Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds to agonist site IonChannel Ion Channel (Closed) AMPA_R->IonChannel Fails to Gate Open CP465022 CP-465022 CP465022->AMPA_R Binds to allosteric site Excitotoxicity Excitotoxicity (Blocked) IonChannel->Excitotoxicity Prevents Ion Influx (Na⁺, Ca²⁺)

Mechanism of CP-465022 as a non-competitive AMPA receptor antagonist.

Experimental Protocols

The definitive in vivo studies on CP-465022 utilized standardized and rigorous models of cerebral ischemia in rats. The methodologies are detailed below to provide a clear understanding of the experimental context.

Global Cerebral Ischemia Model (Four-Vessel Occlusion)

This model simulates transient, widespread brain ischemia, characteristic of events like cardiac arrest, and is particularly sensitive for assessing damage to vulnerable neuronal populations, such as the CA1 pyramidal neurons of the hippocampus.

  • Animal Preparation: Male rats are anesthetized. The vertebral arteries are permanently occluded via electrocautery through the alar foramina of the first cervical vertebra.

  • Carotid Artery Occlusion: Common carotid arteries are exposed and occluded using atraumatic clips for a defined period (e.g., 10 minutes) to induce forebrain ischemia.

  • Drug Administration: CP-465022 or vehicle is administered systemically (e.g., subcutaneously) at the time of reperfusion (when clips are removed) and again at a later time point (e.g., 4 hours post-reperfusion).

  • Physiological Monitoring: Body temperature is maintained at 37°C throughout the procedure and for several hours post-reperfusion to prevent confounding effects of hypothermia or hyperthermia.

  • Endpoint Analysis: After a survival period (e.g., 7 days), animals are euthanized, and brains are processed for histology. The number of surviving neurons in the hippocampal CA1 region is quantified to determine the extent of neuronal loss.

Focal Cerebral Ischemia Model (Transient Middle Cerebral Artery Occlusion - MCAO)

The MCAO model mimics human ischemic stroke, creating a localized area of severe ischemia (infarct) in the territory supplied by the middle cerebral artery.

  • Animal Preparation: Anesthetized male rats are placed in a stereotaxic frame.

  • Occlusion Procedure: A surgical filament (e.g., 4-0 nylon suture) is introduced into the external carotid artery and advanced up the internal carotid artery until it lodges in and blocks the origin of the middle cerebral artery.

  • Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 90 minutes) to induce focal ischemia. It is then withdrawn to allow for reperfusion of the affected brain tissue.

  • Drug Administration: CP-465022 or vehicle is administered (e.g., subcutaneously) during the occlusion period (e.g., at 90 minutes post-occlusion initiation) and again after reperfusion has begun.

  • Endpoint Analysis: After a set survival time (e.g., 24 hours), animals are euthanized. Brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride or hematoxylin (B73222) and eosin) to visualize the infarct. The volume of the infarcted tissue is then calculated using image analysis software.

cluster_Global Global Ischemia Workflow cluster_Focal Focal Ischemia Workflow G_Anesthesia Anesthesia G_4VO Four-Vessel Occlusion (10 min) G_Anesthesia->G_4VO G_Reperfusion Reperfusion G_4VO->G_Reperfusion G_Dosing Drug/Vehicle Admin. (0h & 4h) G_Reperfusion->G_Dosing G_Survival Survival Period (7 days) G_Dosing->G_Survival G_Histology Histology & CA1 Cell Count G_Survival->G_Histology F_Anesthesia Anesthesia F_MCAO MCA Occlusion (90 min) F_Anesthesia->F_MCAO F_Dosing Drug/Vehicle Admin. (During occlusion) F_MCAO->F_Dosing F_Reperfusion Reperfusion F_Dosing->F_Reperfusion F_Survival Survival Period (24 hours) F_Reperfusion->F_Survival F_Staining Brain Staining & Infarct Volume Analysis F_Survival->F_Staining

Generalized experimental workflows for in vivo ischemia models.

Conclusion and Implications

The case of CP-465022 hydrochloride serves as a critical case study in neuroprotective drug development. It underscores that potent and selective target engagement in the central nervous system does not automatically translate to in vivo efficacy. The failure of CP-465022 to prevent neuronal death in robust preclinical models of stroke strongly suggests that the sole inhibition of AMPA receptors is an insufficient strategy to counteract ischemic brain damage.[1] These findings challenge the broader hypothesis regarding the neuroprotective efficacy of selective AMPA receptor antagonism and encourage the scientific community to explore more complex or alternative therapeutic targets for the treatment of acute ischemic stroke.

References

A Comprehensive Technical Review of CP-465022 Hydrochloride: An In-depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of a Selective Non-Competitive AMPA Receptor Antagonist

CP-465022 hydrochloride is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission in the central nervous system.[1][2][3][4] This technical guide provides a comprehensive review of the available literature on this compound, summarizing its biochemical properties, mechanism of action, and key experimental findings. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of AMPA receptors and the therapeutic potential of their modulation.

Core Compound Characteristics

PropertyValueReference
Chemical Name 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride[2]
Molecular Formula C26H24ClFN4O.HCl[2]
Molecular Weight 499.41 g/mol [2]
CAS Number 199655-36-2[2]
Mechanism of Action Selective, non-competitive AMPA receptor antagonist[1][2][3]
Secondary Target Blocks the persistent component of Nav1.6 channel activity[3]

In Vitro Pharmacology

Primary Target: AMPA Receptor Antagonism

This compound demonstrates high potency in inhibiting AMPA receptor-mediated currents. In vitro studies using rat cortical neurons have established its inhibitory concentration (IC50) to be 25 nM.[1][3][4] The antagonism is non-competitive with the agonist, meaning it does not directly compete with glutamate (B1630785) for its binding site. Furthermore, its inhibitory action is not dependent on neuronal activity (use-dependent) or membrane voltage.[1]

This compound exhibits high selectivity for AMPA receptors over other ionotropic glutamate receptors, such as NMDA and kainate receptors.[1][5] It also shows weak inhibition of GABA receptors.[2] This selectivity makes it a valuable tool for isolating the specific roles of AMPA receptors in physiological and pathological processes.

Secondary Target: Nav1.6 Channel Modulation

In addition to its primary action on AMPA receptors, CP-465022 has been shown to significantly block the persistent component of the voltage-gated sodium channel Nav1.6.[3] This persistent sodium current plays a role in setting the threshold for neuronal firing and contributing to repetitive firing.

In Vivo Pharmacology

Anticonvulsant Activity

This compound has demonstrated potent anticonvulsant effects in rodent models. In the pentylenetetrazole (PTZ)-induced seizure model in rats, subcutaneous administration of CP-465022 dose-dependently increased the latency to seizures and reduced their incidence.[5]

In Vivo Anticonvulsant Activity (PTZ model, Rat)
Parameter ED50 (mg/kg, s.c.)
Inhibition of Clonic Seizures< 5
Inhibition of Tonic Seizures< 5
Inhibition of Lethality< 10

Data extracted from Menniti et al., 2003.

Locomotor Activity

As is common with CNS-active compounds, this compound affects locomotor activity. In rats, it dose-dependently decreases both horizontal and vertical movement.[5]

Effect on Locomotor Activity (Rat)
Parameter ED50 (mg/kg, s.c.)
Horizontal Activity11.9
Vertical Activity6.6

Data extracted from Menniti et al., 2003.

Neuroprotection Studies

Despite its potent AMPA receptor antagonism, a mechanism often hypothesized to be neuroprotective, this compound failed to demonstrate neuroprotective effects in rat models of cerebral ischemia. In both a global ischemia model (four-vessel occlusion) and a focal ischemia model (middle cerebral artery occlusion), CP-465022 did not reduce neuronal damage.[5] This finding challenges the hypothesis that selective AMPA receptor blockade alone is sufficient for neuroprotection in these models.[5]

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp

The inhibitory activity of CP-465022 on AMPA receptors was determined using the whole-cell patch-clamp technique on cultured rat cortical neurons.

Protocol Outline:

  • Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured for several days to allow for maturation and expression of glutamate receptors.

  • Recording Setup: Neurons are visualized using an inverted microscope. A glass micropipette with a tip resistance of 3-7 MΩ is filled with an intracellular solution and positioned to form a high-resistance seal with the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamp: The neuron is voltage-clamped at a holding potential of -70 mV to record inward currents.

  • Agonist Application: AMPA is applied to the neuron to evoke a current.

  • Antagonist Application: CP-465022 is co-applied with AMPA at various concentrations to determine its inhibitory effect on the AMPA-evoked current.

  • Data Analysis: The concentration of CP-465022 that inhibits 50% of the maximal AMPA-induced current is determined as the IC50 value.

Solutions:

  • External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.

  • Internal Solution: Typically contains (in mM): 130 K-Gluconate, 4 KCl, 10 HEPES, 0.3 EGTA, 10 phosphocreatine, 4 MgATP, and 0.3 NaGTP.

In Vivo Model: Pentylenetetrazole (PTZ)-Induced Seizures in Rats

This model is used to assess the anticonvulsant properties of a compound.

Protocol Outline:

  • Animals: Adult male Wistar or Sprague-Dawley rats are used.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered subcutaneously (s.c.) at various doses.

  • Seizure Induction: After a predetermined pretreatment time (e.g., 30-60 minutes), a convulsive dose of PTZ (e.g., 35-60 mg/kg) is administered intraperitoneally (i.p.).

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures, typically scored using a standardized scale (e.g., Racine scale). Key parameters recorded include the latency to the first myoclonic jerk, the incidence of generalized tonic-clonic seizures, and mortality.

  • Data Analysis: The dose of CP-465022 that protects 50% of the animals from a specific seizure endpoint (ED50) is calculated.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This model of focal cerebral ischemia is used to evaluate the neuroprotective potential of a compound.

Protocol Outline:

  • Anesthesia: Rats are anesthetized with a suitable anesthetic (e.g., isoflurane).

  • Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and a nylon monofilament is inserted through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[6][7][8]

  • Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 60 or 90 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion of the ischemic territory.[6][7]

  • Drug Administration: CP-465022 can be administered before, during, or after the ischemic insult.

  • Outcome Assessment: After a survival period (e.g., 24 or 48 hours), the animals are euthanized, and their brains are removed. The extent of the ischemic damage (infarct volume) is determined by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).[7] Neurological deficits can also be assessed using various behavioral tests.[8]

Signaling Pathways and Experimental Workflows

AMPA_Receptor_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds to orthosteric site Ion_Channel Ion Channel AMPAR->Ion_Channel Conformational change opens Depolarization Depolarization Ion_Channel->Depolarization Na+ influx leads to EPSP Excitatory Postsynaptic Potential Depolarization->EPSP CP465022 CP-465022 CP465022->AMPAR Binds to allosteric site

InVivo_Anticonvulsant_Workflow Animal_Prep Acclimatize Rats Grouping Randomize into Treatment Groups Animal_Prep->Grouping Dosing Administer CP-465022 (s.c.) or Vehicle Grouping->Dosing Pretreatment Pretreatment Period (30-60 min) Dosing->Pretreatment Induction Induce Seizures (PTZ i.p.) Pretreatment->Induction Observation Observe for Seizure Activity (e.g., 30 min) Induction->Observation Data_Collection Record Latency, Severity, and Incidence Observation->Data_Collection Analysis Calculate ED50 Data_Collection->Analysis

Synthesis Outline

The synthesis of this compound involves a multi-step process starting from substituted anthranilic acid derivatives. A general synthetic scheme is outlined below, based on patent literature.

Key Steps:

  • Formation of the Quinazolinone Core: Reaction of an appropriate 2-aminobenzoic acid with an acid chloride to form a benzoxazinone (B8607429) intermediate, followed by reaction with an aniline (B41778) to yield the quinazolinone scaffold.

  • Introduction of the Vinylpyridine Moiety: A condensation reaction between the methyl group on the quinazolinone and a pyridinecarboxaldehyde.

  • Formation of the Diethylaminomethyl Group: Reductive amination of the aldehyde on the pyridine (B92270) ring with diethylamine.

  • Salt Formation: Treatment with hydrochloric acid to form the hydrochloride salt.

Synthesis_Scheme A 2-Amino-5-fluorobenzoic acid B Benzoxazinone intermediate A->B + Acyl chloride C Quinazolinone core B->C + 2-Chloroaniline D Vinylpyridine derivative C->D + Pyridinecarboxaldehyde E CP-465022 (free base) D->E + Diethylamine, reductive amination F This compound E->F + HCl

Conclusion

This compound is a well-characterized, potent, and selective non-competitive AMPA receptor antagonist. Its profile as a potent anticonvulsant in preclinical models highlights the potential of AMPA receptor modulation for the treatment of epilepsy. However, its lack of neuroprotective efficacy in ischemia models underscores the complexity of excitotoxicity and suggests that targeting AMPA receptors alone may not be a universally effective neuroprotective strategy. The dual action on AMPA receptors and Nav1.6 persistent currents may contribute to its overall pharmacological profile. This technical guide provides a foundational understanding of this compound, serving as a valuable resource for researchers in the field of neuroscience and drug discovery. Further research is warranted to fully elucidate the therapeutic potential and limitations of this and similar compounds.

References

An In-depth Technical Guide to CP-465022 Hydrochloride: Discovery, Mechanism, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-465022 hydrochloride is a potent and selective, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Developed by Pfizer's CNS Discovery division, this quinazolin-4-one derivative has been a valuable pharmacological tool for investigating the physiological and pathophysiological roles of AMPA receptors. Its potent anticonvulsant activity demonstrated in preclinical models highlighted its therapeutic potential for epilepsy and other neurological disorders characterized by excessive glutamatergic neurotransmission.[2][3] However, despite its efficacy in seizure models, CP-465022 did not exhibit neuroprotective effects in preclinical models of cerebral ischemia.[2] This whitepaper provides a comprehensive technical overview of the discovery, history, mechanism of action, and key experimental findings related to this compound.

Introduction and Discovery

The development of CP-465022 emerged from research programs focused on the hypothesis that aberrant AMPA receptor activity is a key contributor to epileptogenesis and neurodegeneration.[1] Scientists at Pfizer Global Research and Development sought to identify selective AMPA receptor antagonists as potential therapeutics for these conditions. This effort led to the identification of CP-465022, a novel quinazolin-4-one derivative, as a potent and selective noncompetitive AMPA receptor antagonist.[1] Its functional characterization was first detailed in a 2002 publication in Neuropharmacology by Lazzaro et al., followed by an in-depth in vivo study in Stroke in 2003 by Menniti et al.[1][2]

Chemical and Physical Properties

This compound is the salt form of the active free base, 3-(2-chloro-phenyl)-2-[2-(6-diethylaminomethyl-pyridin-2-yl)-vinyl]-6-fluoro-3H-quinazolin-4-one. While a comprehensive, publicly available datasheet of all physicochemical properties is limited, key identifiers and some known properties are summarized below.

PropertyValueReference
Chemical Formula C₂₆H₂₅Cl₂FN₄ON/A
Molecular Weight 515.41 g/mol N/A
Chemical Name 3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one;hydrochloride[3]
Appearance Not specified in available literatureN/A
Solubility Soluble in water (10mM) and DMSO (100mM)[4]
IC₅₀ 25 nM (in rat cortical neurons)[1]

Synthesis

The synthesis of CP-465022, a quinazolin-4-one derivative, involves a multi-step process. While the specific, detailed protocol used by its originators is proprietary, the general synthetic route for this class of compounds can be outlined as follows:

  • Formation of the Quinazolinone Core: The synthesis typically begins with the appropriate substituted anthranilic acid. This starting material undergoes cyclization reactions to form the fundamental quinazolinone scaffold.[3]

  • Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl moiety is introduced at the N3 position of the quinazolinone ring.

  • Synthesis of the Pyridine (B92270) Sidechain: A separate synthesis of the 2-[2-(6-diethylaminomethyl-pyridin-2-yl)-vinyl] sidechain is performed.

  • Condensation: The final step involves the condensation of the quinazolinone core with the pyridine sidechain to yield the final compound.

A more detailed, generalized synthetic scheme for similar 3-substituted-2-styryl-quinazolin-4-ones involves the reaction of a 2-methyl-3-(substituted-phenyl)quinazolin-4-one with an appropriate pyridine-2-carbaldehyde.

G cluster_synthesis Generalized Synthesis Workflow start Substituted Anthranilic Acid step1 Formation of 2-methyl-3-(2-chlorophenyl)quinazolin-4-one start->step1 Reaction with Acetic Anhydride step2 Condensation with 6-(diethylaminomethyl)pyridine-2-carbaldehyde step1->step2 Reacts with product CP-465022 step2->product reagent1 Acetic Anhydride reagent1->step1 reagent2 Base (e.g., Piperidine) reagent2->step2

A generalized workflow for the synthesis of CP-465022.

Mechanism of Action and Signaling Pathway

CP-465022 functions as a noncompetitive antagonist of the AMPA receptor. This means it does not directly compete with the endogenous agonist, glutamate (B1630785), for its binding site. Instead, CP-465022 is believed to bind to an allosteric site on the receptor complex, which induces a conformational change that prevents the ion channel from opening, even when glutamate is bound.

The inhibition by CP-465022 is not dependent on neuronal activity (use-dependent) or the membrane voltage.[1] A key finding is that CP-465022 is equipotent across different AMPA receptor subunit compositions, making it a broad-spectrum AMPA receptor antagonist.[1]

G cluster_pathway AMPA Receptor Signaling and Inhibition by CP-465022 Glutamate Glutamate AMPAR AMPA Receptor (Ligand-Binding Domain) Glutamate->AMPAR Binds Channel_Open Ion Channel (Open) AMPAR->Channel_Open Conformational Change Channel_Closed Ion Channel (Closed) Depolarization Na+ Influx & Depolarization Channel_Open->Depolarization CP465022 CP-465022 Allosteric_Site Allosteric Site (Transmembrane Domain) CP465022->Allosteric_Site Binds Allosteric_Site->Channel_Closed Prevents Opening

Mechanism of noncompetitive antagonism of the AMPA receptor by CP-465022.

Preclinical Data

In Vitro Characterization

The initial characterization of CP-465022 was performed using electrophysiological techniques in primary cultures of rat cortical neurons.

ParameterValueCell TypeMethodReference
IC₅₀ (AMPA-mediated currents) 25 nMRat Cortical NeuronsWhole-cell patch clamp[1]
Selectivity Selective for AMPA over kainate and NMDA receptorsRat Cortical NeuronsWhole-cell patch clamp[1]
Mechanism Noncompetitive, use- and voltage-independentRat Cortical NeuronsWhole-cell patch clamp[1]
In Vivo Efficacy: Anticonvulsant Activity

CP-465022 demonstrated potent and efficacious anticonvulsant activity in rodent models of seizures.

Animal ModelDosingEffectReference
Pentylenetetrazole (PTZ)-induced seizures in rats Subcutaneous administrationDose-dependent inhibition of seizures and lethality[2]
In Vivo Efficacy: Neuroprotection

Despite its potent AMPA receptor antagonism, CP-465022 did not show neuroprotective effects in preclinical models of stroke.

Animal ModelDosingEffectReference
Transient middle cerebral artery occlusion (tMCAO) in rats Subcutaneous administrationNo reduction in infarct volume[2]
Global ischemia in rats Subcutaneous administrationNo prevention of CA1 neuron loss[2]
Pharmacokinetics

Pharmacokinetic studies in rats indicated that CP-465022 is brain-penetrant following systemic administration.

SpeciesDose and RouteCₘₐₓTₘₐₓt₁/₂Reference
Rat 10 mg/kg, subcutaneousNot specified in abstract~30 minutes~4 hoursMenniti et al., 2003

Experimental Protocols

Disclaimer: The following are generalized protocols based on the available literature. For detailed, step-by-step procedures, it is essential to consult the original publications.

Whole-Cell Patch Clamp Electrophysiology

This technique was used to characterize the inhibitory effect of CP-465022 on AMPA receptor-mediated currents in cultured rat cortical neurons.

G cluster_protocol Whole-Cell Patch Clamp Workflow start Prepare primary culture of rat cortical neurons step1 Establish whole-cell patch clamp configuration start->step1 step2 Bath apply AMPA to evoke inward current step1->step2 step3 Co-apply CP-465022 at varying concentrations step2->step3 step4 Measure inhibition of AMPA-mediated current step3->step4 end Calculate IC₅₀ step4->end

A simplified workflow for electrophysiological characterization.
Pentylenetetrazole (PTZ)-Induced Seizure Model

This model was used to assess the in vivo anticonvulsant activity of CP-465022 in rats.

  • Animal Preparation: Adult male rats are used.

  • Drug Administration: CP-465022 or vehicle is administered subcutaneously at various doses.

  • Seizure Induction: After a predetermined pretreatment time, a convulsant dose of pentylenetetrazole (PTZ) is injected.

  • Observation: Animals are observed for the onset and severity of seizures, typically using a standardized scoring system (e.g., Racine scale).

  • Endpoint: The primary endpoints are the dose-dependent reduction in seizure severity and prevention of mortality.

Transient Middle Cerebral Artery Occlusion (tMCAO) Model

This model of focal cerebral ischemia was used to evaluate the neuroprotective potential of CP-465022.

  • Animal Preparation: Anesthetized adult male rats are used.

  • Occlusion: The middle cerebral artery is occluded for a defined period (e.g., 90 minutes) by inserting a filament into the internal carotid artery.

  • Drug Administration: CP-465022 or vehicle is administered, typically at the time of reperfusion.

  • Reperfusion: The filament is withdrawn to allow blood flow to be restored.

  • Assessment: After a survival period (e.g., 24 or 48 hours), the animals are euthanized, and their brains are removed.

  • Endpoint: The infarct volume is quantified by staining brain sections with 2,3,5-triphenyltetrazolium chloride (TTC).

Discussion and Conclusion

This compound is a well-characterized, potent, and selective noncompetitive AMPA receptor antagonist. Its discovery provided the research community with a valuable tool to probe the function of AMPA receptors in the central nervous system. The preclinical data clearly demonstrate its robust anticonvulsant properties, supporting the role of AMPA receptor overactivation in seizure generation.

However, the lack of neuroprotective efficacy in ischemia models was a significant finding.[2] This result challenged the prevailing hypothesis at the time that selective AMPA receptor antagonism would be a viable strategy for preventing neuronal death following a stroke. It suggested that the mechanisms of ischemic cell death are more complex and may not be solely dependent on AMPA receptor-mediated excitotoxicity.

References

Methodological & Application

Application Notes and Protocols for CP-465022 Hydrochloride in Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 hydrochloride is a potent, selective, and non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Its high specificity makes it a valuable pharmacological tool for isolating and studying AMPA receptor-mediated currents in various neuronal preparations. These application notes provide detailed protocols for the use of this compound in in vitro electrophysiology experiments, particularly whole-cell patch-clamp recordings from cultured rodent neurons.

Mechanism of Action

This compound inhibits AMPA receptors through a non-competitive mechanism, meaning it does not compete with the agonist (e.g., glutamate (B1630785) or AMPA) for the binding site.[1][2] The inhibition is not dependent on neuronal activity (use-dependent) or membrane potential (voltage-dependent).[1][2] This allows for a clean and predictable blockade of AMPA receptor-mediated currents. CP-465022 is highly selective for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors.[1][3]

Data Presentation

The following table summarizes the key quantitative data for this compound based on published literature.

ParameterValueCell TypeReference
IC50 25 nMRat Cortical Neurons[1][2]
Inhibitory Range 100 nM - 10 µMRat Hippocampal Neurons[3]

Experimental Protocols

Preparation of this compound Stock Solution

A concentrated stock solution of this compound is prepared for serial dilution to the desired final concentrations in the external recording solution.

Materials:

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in high-quality DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Cell Culture

Primary neuronal cultures from rats are a common model for studying the effects of CP-465022 on native AMPA receptors.

Materials:

  • Embryonic day 18 (E18) rat cortices or hippocampi

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated coverslips or culture dishes

Protocol:

  • Dissect cortices or hippocampi from E18 rat embryos.

  • Dissociate the tissue into a single-cell suspension using enzymatic digestion (e.g., with papain) followed by mechanical trituration.

  • Plate the neurons on poly-D-lysine coated coverslips at a suitable density.

  • Maintain the cultures in a humidified incubator at 37°C and 5% CO2.

  • Allow the neurons to mature for 7-14 days in vitro before use in electrophysiology experiments.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes how to measure AMPA receptor-mediated currents in cultured neurons and assess the inhibitory effect of CP-465022.

a. Recording Solutions

External Solution (aCSF) Concentration (mM) Internal Solution Concentration (mM)
NaCl140Cs-gluconate120
KCl2.4CsCl20
CaCl22MgCl22
MgCl21EGTA10
HEPES10HEPES10
Glucose10ATP-Mg4
pH7.4 (with NaOH)GTP-Na0.3
Osmolarity~320 mOsmpH7.2 (with CsOH)
Osmolarity~300 mOsm

To isolate AMPA receptor currents, it is recommended to include antagonists for other receptors in the external solution, such as picrotoxin (B1677862) (100 µM) for GABAA receptors and D-AP5 (50 µM) for NMDA receptors.

b. Recording Procedure

  • Transfer a coverslip with cultured neurons to the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a gigaohm seal (>1 GΩ) with a healthy-looking neuron.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Clamp the neuron at a holding potential of -70 mV.[4]

c. Experimental Paradigm to Test CP-465022 Efficacy

  • Obtain a stable baseline recording of AMPA receptor-mediated currents. These can be spontaneous excitatory postsynaptic currents (sEPSCs) or currents evoked by local application of an AMPA receptor agonist (e.g., 100 µM AMPA or 10 µM glutamate) via a puffer pipette.

  • For evoked currents, apply the agonist for a short duration (e.g., 100-500 ms) every 20-30 seconds to establish a consistent baseline response.

  • Prepare the desired final concentration of CP-465022 by diluting the stock solution into the external solution.

  • Bath-apply the CP-465022-containing external solution to the recording chamber.

  • Continue to record sEPSCs or evoke currents to observe the inhibitory effect of CP-465022. The onset of inhibition should be relatively rapid.

  • To determine the dose-response relationship, apply increasing concentrations of CP-465022.

  • A washout period with the control external solution should be performed to assess the reversibility of the block.

Mandatory Visualizations

Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Na_Ca_Influx Na+/Ca2+ Influx AMPA_R->Na_Ca_Influx Opens Depolarization Depolarization Na_Ca_Influx->Depolarization Causes CP465022 CP-465022 CP465022->AMPA_R Inhibits (Non-competitive) Experimental_Workflow A Prepare Neuronal Culture (e.g., rat cortical neurons) D Obtain Whole-Cell Patch-Clamp Recording A->D B Prepare Recording Solutions (Internal & External) B->D C Prepare CP-465022 Stock Solution F Bath-apply CP-465022 C->F E Establish Baseline AMPA Receptor Current D->E E->F G Record Inhibited Current F->G H Washout G->H I Data Analysis H->I

References

Application Notes and Protocols for CP-465022 Hydrochloride in In Vivo Rat Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of CP-465022 hydrochloride, a selective noncompetitive AMPA receptor antagonist, in in vivo rat models of neurological disorders. The following protocols and data are compiled from preclinical research to assist in study design and execution.

Overview of this compound

CP-465022 is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] By binding to an allosteric site on the AMPA receptor, CP-465022 inhibits ion flux and reduces excitatory neurotransmission. This mechanism of action makes it a valuable tool for investigating the role of AMPA receptors in various physiological and pathological processes, including epilepsy and cerebral ischemia.

Data Presentation

The following tables summarize the quantitative data for this compound from in vivo rat studies.

Table 1: In Vivo Dosages and Effects in Rat Models

Model Species (Strain) Dose (mg/kg) Route of Administration Key Findings Reference
Pentylenetetrazole (PTZ)-Induced SeizuresRat10Subcutaneous (SC)Complete protection against clonic and tonic seizures and lethality. Efficacy maintained for at least 4 hours.[3]
Middle Cerebral Artery Occlusion (MCAO)Rat5 followed by 2Subcutaneous (SC)Small, non-significant decrease in infarct volume.[3]
Middle Cerebral Artery Occlusion (MCAO)Rat10Subcutaneous (SC)Lethal within 1 hour of administration.[3]
Global Cerebral IschemiaRat5 followed by 2Subcutaneous (SC)Failed to prevent CA1 neuron loss.[3]
Global Cerebral IschemiaRat10 followed by 4Subcutaneous (SC)Failed to prevent CA1 neuron loss.[3]
Locomotor ActivityRat>10Subcutaneous (SC)Dose-dependent inhibition of locomotor activity.[3]

Table 2: Pharmacokinetic Parameters of CP-465022 in Rats

Parameter Value Dose (mg/kg) Route of Administration Notes Reference
Plasma Residence Time > 4 hours7.5Subcutaneous (SC)Correlates with the duration of synaptic inhibition.[3]
Duration of Efficacy ≥ 4 hours10Subcutaneous (SC)Full efficacy in the PTZ-induced seizure model.[3]
Cmax, Tmax, Bioavailability Not Reported--Specific pharmacokinetic parameters are not available in the cited literature.

Experimental Protocols

Formulation and Administration

Vehicle: this compound should be dissolved in 10% Captisol (sulfobutylether β-cyclodextrin) in sterile water for subcutaneous injection.

Procedure:

  • Calculate the required amount of this compound and 10% Captisol solution based on the desired final concentration and the body weight of the rats.

  • Aseptically dissolve the this compound in the 10% Captisol solution.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Administer the solution subcutaneously to the rats.

Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is used to evaluate the anticonvulsant activity of CP-465022.

Materials:

  • This compound solution

  • Pentylenetetrazole (PTZ) solution (100 mg/kg in saline)

  • Male Wistar rats (200-250 g)

  • Syringes and needles for injection

  • Observation chamber

Procedure:

  • Acclimatize rats to the experimental environment.

  • Administer this compound (e.g., 10 mg/kg, SC) or vehicle to the control group 60 minutes prior to PTZ injection.

  • Inject PTZ (100 mg/kg, intraperitoneally).

  • Immediately place the rat in the observation chamber.

  • Observe and record the latency to the onset of clonic and tonic seizures, and lethality for up to 30 minutes.

  • Score the seizure severity using the Racine scale.

Middle Cerebral Artery Occlusion (MCAO) Model

This model of focal cerebral ischemia is used to assess the neuroprotective potential of CP-465022.

Materials:

  • This compound solution

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • 4-0 nylon monofilament suture with a rounded tip

  • Heating pad to maintain body temperature

  • Laser Doppler flowmeter (optional)

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA.

  • Temporarily clamp the CCA and ICA.

  • Make a small incision in the ECA stump.

  • Introduce the nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.

  • (Optional) Confirm successful occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.

  • Administer this compound (e.g., 5 mg/kg, SC) or vehicle at a predetermined time point (e.g., at the time of reperfusion).

  • After the desired period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

  • Administer a second dose of this compound (e.g., 2 mg/kg, SC) or vehicle at a later time point (e.g., 4 hours post-reperfusion).

  • Suture the incision and allow the rat to recover.

  • Assess the infarct volume at a specified time point (e.g., 24 hours) using triphenyltetrazolium (B181601) chloride (TTC) staining.

Signaling Pathways and Experimental Workflows

AMPA Receptor Signaling Pathway and Mechanism of CP-465022 Action

AMPA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate (B1630785) Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel AMPA_R->Ion_Channel Opens Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Depolarization Na_Ca_Influx->Depolarization Leads to CP465022 CP-465022 CP465022->AMPA_R Allosterically Inhibits

Caption: AMPA receptor activation by glutamate and inhibition by CP-465022.

Experimental Workflow for In Vivo Rat Studies

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Formulation CP-465022 Formulation (10% Captisol) Dosing Drug Administration (SC Injection) Formulation->Dosing Animal_Acclimation Rat Acclimation Animal_Acclimation->Dosing Model_Induction Induction of Neurological Model (e.g., PTZ or MCAO) Dosing->Model_Induction Monitoring Behavioral/Physiological Monitoring Model_Induction->Monitoring Data_Collection Data Collection (Seizure Score, Infarct Volume) Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General workflow for in vivo studies with CP-465022 in rats.

References

Application Notes and Protocols: Preparation of CP-465022 Hydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 hydrochloride is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with an IC50 value of 25 nM in rat cortical neurons.[1][2][3] It also demonstrates significant blockage of the persistent component of Naᵥ1.6 channel activity. This compound is a valuable tool for investigating the physiological and pathophysiological roles of AMPA receptors, which are implicated in various neurological conditions.[4][5][6] This document provides a detailed protocol for the preparation of this compound stock solutions for in vitro research applications.

Compound Information

Proper handling and storage of this compound are critical for maintaining its stability and activity. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 499.41 g/mol
Formula C₂₆H₂₄ClFN₄O·HCl
Purity ≥98%
Solubility in DMSO up to 100 mM[1]
Solubility in Water up to 10 mM[1]
IC₅₀ (AMPA Receptor) 25 nM (in rat cortical neurons)[1][2][4]
Storage of Solid Desiccate at Room Temperature[1]
Storage of Stock Solution ≤ 1 month at -20°C[1]

Signaling Pathway

This compound acts as a non-competitive antagonist at AMPA receptors, a subtype of ionotropic glutamate (B1630785) receptors. These receptors are crucial for mediating fast excitatory synaptic transmission in the central nervous system. By binding to a site distinct from the glutamate binding site, this compound allosterically inhibits the ion channel function of the AMPA receptor, thereby reducing the influx of sodium and calcium ions into the neuron in response to glutamate. This inhibitory action modulates synaptic plasticity and neuronal excitability.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Ion_Channel Ion Channel AMPAR->Ion_Channel Activates Na_Ca_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Na_Ca_Influx Allows Depolarization Neuronal Depolarization Na_Ca_Influx->Depolarization Leads to CP465022 CP-465022 Hydrochloride CP465022->AMPAR Inhibits (Non-competitive)

Figure 1. Mechanism of action of this compound.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials
  • This compound (solid)

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

Safety Precautions
  • Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7]

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling the compound.[7][8]

  • DMSO is a potent solvent and can facilitate the absorption of substances through the skin. Handle with care.

Stock Solution Preparation Workflow

start Start weigh 1. Weigh CP-465022 Hydrochloride start->weigh calculate 2. Calculate required volume of DMSO weigh->calculate add_dmso 3. Add DMSO to the solid calculate->add_dmso dissolve 4. Vortex to dissolve add_dmso->dissolve aliquot 5. Aliquot the stock solution dissolve->aliquot store 6. Store at -20°C aliquot->store end End store->end

Figure 2. Workflow for preparing this compound stock solution.
Step-by-Step Procedure

  • Determine the required amount: Decide on the desired volume of the stock solution. For this protocol, we will prepare 1 mL of a 10 mM stock solution.

  • Weigh the compound:

    • Based on the molecular weight of 499.41 g/mol , calculate the mass of this compound needed.

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 499.41 g/mol x 1000 mg/g = 4.99 mg

    • Carefully weigh out approximately 4.99 mg of this compound using an analytical balance and place it in a sterile microcentrifuge tube. Record the exact weight.

  • Calculate the solvent volume:

    • It is often more practical to weigh a slightly different amount of the solid and adjust the solvent volume accordingly.

    • Use the following formula to calculate the precise volume of DMSO needed based on the actual mass weighed:

      • Volume (µL) = [Mass (mg) / 499.41 ( g/mol )] x [1 / 10 (mmol/L)] x 1,000,000 (µL/L)

  • Dissolve the compound:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

    • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot and store:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for up to one month.[1]

Usage Guidelines
  • Before use, thaw the required aliquot at room temperature and ensure the solution is free of any precipitate.[1]

  • Briefly centrifuge the tube to collect the solution at the bottom before opening.

  • Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or experimental buffer immediately before use.

  • It is advisable to prepare and use solutions on the same day if possible.[1]

Conclusion

This document provides a standardized protocol for the preparation of this compound stock solutions. Adherence to these guidelines for handling, preparation, and storage will help ensure the integrity and consistent performance of the compound in experimental settings. Researchers should always consult the batch-specific information provided by the supplier and the relevant Safety Data Sheet before commencing any work.

References

Application Notes and Protocols for CP-465022 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-465022 hydrochloride is a potent, selective, and non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with an IC₅₀ of 25 nM in rat cortical neurons. It is a valuable research tool for investigating the role of AMPA receptors in various physiological and pathological processes. These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo studies, along with a summary of its solubility and pharmacological properties.

Chemical Properties and Solubility

This compound is a quinazolinone derivative with a molecular weight of 499.41 g/mol . Its solubility is a critical factor for its application in experimental settings. The compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO) and moderate solubility in water.

Table 1: Solubility of this compound

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO10049.94
Water105.0

Mechanism of Action

CP-465022 acts as a non-competitive antagonist at AMPA receptors. This means it does not compete with the endogenous ligand, glutamate (B1630785), for the same binding site. Instead, it binds to an allosteric site on the receptor, changing the receptor's conformation and preventing ion channel opening, even when glutamate is bound. This mechanism allows it to effectively block AMPA receptor-mediated excitatory neurotransmission. The compound is selective for AMPA receptors over other glutamate receptor subtypes like kainate and NMDA receptors.[1][2] It is also brain-penetrant and orally active, making it suitable for in vivo studies.[3]

AMPA_receptor_antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Closed) AMPA_R->Ion_Channel Prevents opening CP465022 CP-465022 (Antagonist) CP465022->AMPA_R Binds to allosteric site Excitatory_Signal Inhibition of Excitatory Signal Ion_Channel->Excitatory_Signal Leads to

Figure 1: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions for In Vitro Assays

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO and its subsequent dilution to working concentrations for use in cell-based assays, such as electrophysiology or cell viability studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Appropriate aqueous buffer (e.g., cell culture medium, artificial cerebrospinal fluid [aCSF], phosphate-buffered saline [PBS])

Procedure:

  • Preparation of 100 mM DMSO Stock Solution:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Aseptically weigh the desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh 49.94 mg of the compound.

    • Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage of Stock Solution:

    • Store the 100 mM DMSO stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the 100 mM DMSO stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your desired aqueous buffer to achieve the final working concentration.

    • Important: To avoid precipitation, it is recommended to add the DMSO stock solution to the aqueous buffer while vortexing. The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.1%) to minimize solvent effects on the cells.

    • For example, to prepare 10 mL of a 10 µM working solution in cell culture medium:

      • Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of the medium (resulting in a 100 µM solution).

      • Add 1 mL of the 100 µM intermediate solution to 9 mL of the medium to achieve the final 10 µM concentration.

solution_prep_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh CP-465022 HCl add_dmso Add Anhydrous DMSO weigh->add_dmso vortex_stock Vortex to Dissolve add_dmso->vortex_stock aliquot Aliquot for Storage vortex_stock->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw On day of experiment intermediate_dilution Prepare Intermediate Dilution (in aqueous buffer) thaw->intermediate_dilution final_dilution Prepare Final Working Solution intermediate_dilution->final_dilution use_experiment Use in Experiment final_dilution->use_experiment

Figure 2: Workflow for preparing CP-465022 HCl solutions.
Protocol 2: Preparation of this compound for In Vivo Administration

This protocol outlines the preparation of this compound for subcutaneous (SC) injection in rodents, based on published literature.

Materials:

  • This compound powder

  • Captisol® (sulfobutylether β-cyclodextrin), 10% (w/v) in sterile water or saline

  • Sterile vials

  • Sterile syringes and needles

  • Vortex mixer

  • pH meter (optional)

Procedure:

  • Vehicle Preparation:

    • If not commercially available, prepare a 10% (w/v) Captisol® solution by dissolving the required amount of Captisol® powder in sterile water for injection or sterile saline. Ensure the solution is clear and free of particulates.

  • Drug Formulation:

    • Aseptically weigh the required amount of this compound to achieve the desired final concentration for dosing. For example, to prepare a 1 mg/mL solution for a 10 mg/kg dose in a 250g rat (dosing volume of 2.5 mL), you would need 2.5 mg of the compound.

    • Add the weighed this compound to the appropriate volume of the 10% Captisol® vehicle.

    • Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming may be used to facilitate dissolution.

    • If necessary, check the pH of the final solution and adjust to a physiologically compatible range (typically pH 6.5-7.5) using sterile solutions of NaOH or HCl.

  • Administration:

    • Draw the prepared solution into a sterile syringe using an appropriate gauge needle for subcutaneous injection (e.g., 25-27 gauge).

    • Administer the solution subcutaneously to the animal at the desired dose. Doses used in published studies include 10 mg/kg in rats for anticonvulsant effects.[4]

Table 2: Example Dosing Calculation for a 250g Rat

ParameterValue
Target Dose10 mg/kg
Animal Weight0.25 kg
Total Dose2.5 mg
Drug Concentration1 mg/mL
Injection Volume2.5 mL

Safety Precautions

This compound is a potent pharmacological agent. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed information.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-465022 hydrochloride is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] This document provides detailed application notes on the recommended storage conditions, handling, and experimental use of this compound. It includes protocols for preparing stock solutions, assessing chemical stability, and a representative analytical method using High-Performance Liquid Chromatography (HPLC). Additionally, a diagram of the AMPA receptor signaling pathway and the mechanism of action of a non-competitive antagonist are provided to facilitate a deeper understanding of its biological context.

Recommended Storage and Handling

Proper storage and handling of this compound are crucial to maintain its integrity and ensure reproducible experimental results. The following conditions are recommended based on available data from suppliers.

1.1. Solid Form

The solid, powdered form of this compound should be stored at room temperature in a desiccated environment.[2][3] Long-term exposure to humidity should be avoided. The product is generally stable for shipping at ambient temperatures.[1]

1.2. Solutions

For experimental use, it is recommended to prepare solutions of this compound on the day of use.[1] If storage of solutions is necessary, they can be kept at -20°C for up to one month.[1] Before use, frozen solutions should be allowed to equilibrate to room temperature, and it is essential to ensure that no precipitate is present.[1]

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureHumidityLight ExposureDuration
Solid Room TemperatureDesiccateProtect from lightLong-term
Solution -20°CN/AProtect from lightUp to 1 month

Experimental Protocols

The following protocols provide a framework for the preparation and analysis of this compound in a research setting.

2.1. Preparation of Stock Solutions

This compound is soluble in both Dimethyl Sulfoxide (DMSO) and water.[1]

  • For a 100 mM Stock Solution in DMSO:

    • Weigh the desired amount of this compound (Molecular Weight: 499.41 g/mol )[2][3] in a sterile microcentrifuge tube.

    • Add the calculated volume of high-purity DMSO to achieve a final concentration of 100 mM.

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C for up to one month.[1]

  • For a 10 mM Stock Solution in Water:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile, deionized water to achieve a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Prepare fresh for each experiment. If short-term storage is required, store at 2-8°C for no more than 24 hours. For longer storage, aliquots can be stored at -20°C for up to one month.[1]

2.2. Protocol for Assessing Chemical Stability

This protocol outlines a general procedure for evaluating the stability of this compound in solution under various conditions.

  • Prepare a stock solution of this compound in a relevant buffer system (e.g., phosphate-buffered saline, pH 7.4) at a known concentration.

  • Aliquot the solution into multiple vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature, 40°C).

  • For photostability testing, expose a set of samples to a controlled light source, while wrapping a control set in aluminum foil.

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each condition.

  • Analyze the samples immediately using a validated analytical method, such as HPLC-UV, to determine the concentration of the parent compound.

  • Calculate the percentage of the remaining this compound relative to the initial concentration (time point 0). A significant loss of compound indicates instability under that specific condition.

2.3. Representative HPLC Analytical Method

This protocol provides a starting point for the development of a specific HPLC method for the analysis of this compound. Method optimization and validation will be required for specific applications.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for best peak shape and separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (a common starting point for similar compounds is in the 254 nm range).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the stock solution of this compound in the mobile phase to a concentration within the linear range of the detector.

Mechanism of Action and Signaling Pathway

This compound acts as a non-competitive antagonist at AMPA receptors. This means it does not directly compete with the endogenous agonist, glutamate (B1630785), for the binding site. Instead, it is thought to bind to an allosteric site on the receptor, inducing a conformational change that prevents the ion channel from opening, even when glutamate is bound.

3.1. AMPA Receptor Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving the AMPA receptor.

AMPA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicles Glutamate_release Glutamate Glutamate_vesicle->Glutamate_release Action Potential AMPA_R AMPA Receptor Glutamate_release->AMPA_R Binds Na_Ca_influx Na+ / Ca2+ Influx AMPA_R->Na_Ca_influx Depolarization Depolarization Na_Ca_influx->Depolarization Downstream Downstream Signaling (e.g., CaMKII, PKC) Depolarization->Downstream

Caption: Simplified AMPA Receptor Signaling Pathway.

3.2. Experimental Workflow for Stability Assessment

The diagram below outlines a typical workflow for assessing the chemical stability of this compound.

Stability_Workflow start Prepare Stock Solution of CP-465022 HCl aliquot Aliquot into Vials for Each Test Condition start->aliquot storage Store at Varied Conditions (Temp, Light, Humidity) aliquot->storage sampling Sample at Predetermined Time Points storage->sampling analysis Analyze by HPLC-UV sampling->analysis data Calculate % Remaining vs. Time Point 0 analysis->data end Determine Stability Profile data->end Non_Competitive_Antagonism cluster_agonist Agonist Binding cluster_antagonist Non-Competitive Antagonist Agonist Glutamate Receptor_A AMPA Receptor (Active Site) Agonist->Receptor_A Channel_Open Ion Channel OPEN Receptor_A->Channel_Open Antagonist CP-465022 Receptor_B_Allo Allosteric Site Antagonist->Receptor_B_Allo Receptor_B_Active AMPA Receptor (Active Site) Channel_Closed Ion Channel CLOSED Receptor_B_Active->Channel_Closed Receptor_B_Allo->Channel_Closed Prevents Opening Agonist_B Glutamate Agonist_B->Receptor_B_Active

References

Application of CP-465022 Hydrochloride in Cerebral Ischemia Models: A Critical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 hydrochloride is a potent and selective, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] In the context of cerebral ischemia, the therapeutic rationale for AMPA receptor antagonism is to mitigate the excitotoxic cascade initiated by excessive glutamate (B1630785) release, a key mechanism of neuronal injury following a stroke.[3][4] This document provides detailed application notes and protocols for the use of this compound in preclinical cerebral ischemia models, based on published studies. The primary focus will be on the findings from key in vivo experiments that assessed the neuroprotective potential of this compound.

Key Finding: Contrary to the prevailing hypothesis at the time of its investigation, this compound was found to be not neuroprotective in rat models of global and focal cerebral ischemia, despite its potent and selective AMPA receptor antagonism.[1][5] This outcome raises important questions about the specific role of AMPA receptor inhibition in ischemic neuroprotection.[5]

Mechanism of Action: AMPA Receptor Antagonism in Ischemia

Cerebral ischemia leads to a rapid depletion of cellular energy stores, causing neuronal depolarization and the massive release of the excitatory neurotransmitter glutamate into the synaptic cleft. This excess glutamate over-activates postsynaptic receptors, including AMPA and NMDA receptors, leading to an uncontrolled influx of ions like Na+ and Ca2+. The subsequent ionic imbalance triggers a cascade of detrimental events, including mitochondrial dysfunction, production of reactive oxygen species, and activation of apoptotic and necrotic cell death pathways, collectively known as excitotoxicity.

CP-465022 acts as a noncompetitive antagonist at the AMPA receptor. This means it binds to an allosteric site on the receptor, distinct from the glutamate binding site, to prevent ion channel opening even when glutamate is bound. By blocking AMPA receptor-mediated currents, CP-465022 was hypothesized to reduce the initial excitotoxic ion influx, thereby preserving neuronal integrity and reducing the volume of brain tissue damaged by ischemia.

Caption: Simplified signaling pathway of excitotoxicity in cerebral ischemia and the targeted action of CP-465022.

Data Presentation

The following tables summarize the quantitative data from key studies evaluating CP-465022 in rat models of cerebral ischemia.

Table 1: Effect of CP-465022 on CA1 Neuron Loss in a Global Ischemia Model

Treatment GroupDosing Regimen (subcutaneous)Mean CA1 Neuronal Loss (%)
Vehicle ControlVehicle at reperfusion and 4h post81%
CP-465022 (Low Dose)5 mg/kg at reperfusion, 2 mg/kg at 4hNo significant reduction
CP-465022 (High Dose)10 mg/kg at reperfusion, 4 mg/kg at 4hNo significant reduction
Data derived from Menniti et al., Stroke, 2003.[5] The study reported that CP-465,022 failed to reduce the observed neuronal loss at either dose tested.

Table 2: Effect of CP-465022 on Infarct Volume in a Focal Ischemia (tMCAO) Model

Treatment GroupDosing Regimen (subcutaneous)Mean Infarct Volume (mm³)
Vehicle ControlVehicle at reperfusion and 4h postData not specified, used as baseline
CP-46502210 mg/kg at reperfusion, 4 mg/kg at 4hNo significant reduction
Data derived from Menniti et al., Stroke, 2003.[5] The study concluded that CP-465,022 failed to reduce infarct volume after temporary middle cerebral artery occlusion.

Experimental Protocols

The following are detailed protocols for inducing cerebral ischemia in rats to test the efficacy of compounds like CP-465022. These are based on established methodologies and are consistent with the models used in the primary literature.

Protocol 1: Global Cerebral Ischemia via Four-Vessel Occlusion (4-VO) in Rats

This model induces transient forebrain ischemia, leading to delayed and selective neuronal death, particularly in the CA1 region of the hippocampus.

cluster_Day1 Day 1: Vertebral Artery Cauterization cluster_Day2 Day 2: Carotid Artery Occlusion cluster_Endpoint Endpoint Analysis (e.g., Day 7) A1 Anesthetize rat (e.g., isoflurane) A2 Position in stereotaxic frame A1->A2 A3 Expose alar foramina of C1 vertebra A2->A3 A4 Permanently occlude vertebral arteries via electrocauterization A3->A4 A5 Suture incision A4->A5 B1 Re-anesthetize rat A5->B1 24h Recovery B2 Expose both common carotid arteries (CCAs) B1->B2 B3 Place microvascular clips on both CCAs (Induces ischemia, duration e.g., 10 min) B2->B3 B4 Remove clips to allow reperfusion B3->B4 B5 Administer Test Compound (CP-465022) or Vehicle at reperfusion B4->B5 B6 Suture incision & provide post-operative care B5->B6 C1 Perfuse and harvest brain B6->C1 Survival Period C2 Process for histology (e.g., paraffin (B1166041) embedding) C1->C2 C3 Stain sections (e.g., H&E or Nissl) C2->C3 C4 Quantify CA1 neuronal loss via microscopy C3->C4

Caption: Experimental workflow for the four-vessel occlusion (4-VO) global ischemia model.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • General surgical instruments

  • Stereotaxic apparatus

  • Anesthesia machine (isoflurane)

  • Electrocautery unit

  • Microvascular clips

  • Suturing material

  • This compound, vehicle (e.g., 10% Captisol)

Procedure:

  • Day 1: Vertebral Artery Occlusion

    • Anesthetize the rat and secure its head in a stereotaxic frame.

    • Make a dorsal midline neck incision to expose the cervical vertebrae.

    • Carefully dissect the muscles to visualize the alar foramina of the first cervical vertebra (C1).

    • Insert the tip of an electrocautery needle into each foramen to permanently occlude the vertebral arteries.[6]

    • Suture the incision and allow the animal to recover for 24 hours with free access to food and water.

  • Day 2: Ischemia Induction

    • Anesthetize the rat again.

    • Make a ventral midline cervical incision to expose both common carotid arteries (CCAs).

    • Carefully separate the arteries from the vagus nerves.

    • Induce global ischemia by occluding both CCAs simultaneously with microvascular clips for a defined period (e.g., 10 minutes).[5]

    • Remove the clips to initiate reperfusion.

    • Immediately upon reperfusion, administer the first dose of CP-465022 or vehicle subcutaneously. A second dose may be given at a later time point (e.g., 4 hours post-reperfusion).[5]

    • Suture the incision, discontinue anesthesia, and monitor the animal during recovery.

  • Endpoint: Histological Analysis

    • After a survival period (e.g., 7 days), euthanize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Harvest the brain and process for paraffin embedding.

    • Cut coronal sections through the hippocampus and stain with Hematoxylin and Eosin (H&E) or a Nissl stain.

    • Quantify the number of viable pyramidal neurons in a defined length of the CA1 subfield. Express the result as a percentage of neuronal loss compared to sham-operated controls.[1]

Protocol 2: Focal Cerebral Ischemia via Temporary Middle Cerebral Artery Occlusion (tMCAO)

This model mimics human ischemic stroke in the territory of the middle cerebral artery, producing a cortical and subcortical infarct.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • General surgical instruments

  • Operating microscope

  • Anesthesia (e.g., isoflurane)

  • Nylon monofilament suture (e.g., 4-0) with a blunted, coated tip

  • This compound, vehicle

Procedure:

  • Anesthesia and Incision:

    • Anesthetize the rat and place it in a supine position.

    • Make a midline neck incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Preparation and Occlusion:

    • Carefully dissect the arteries. Ligate the distal end of the ECA.

    • Place a temporary ligature on the CCA and ICA.

    • Make a small incision in the ECA stump.

    • Introduce a coated 4-0 nylon monofilament suture through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA), typically 18-20 mm from the carotid bifurcation.[7]

    • The duration of occlusion is typically 60 to 120 minutes.

  • Reperfusion and Drug Administration:

    • After the designated occlusion period, carefully withdraw the filament to allow reperfusion.

    • Administer the first dose of CP-465022 or vehicle subcutaneously at the onset of reperfusion. A second dose may follow (e.g., 4 hours later).[5]

    • Ligate the ECA stump, remove temporary ligatures, and suture the neck incision.

  • Endpoint: Infarct Volume Measurement

    • After 24-48 hours, euthanize the rat and harvest the brain.

    • Chill the brain briefly and slice it into 2 mm coronal sections.

    • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.[8]

    • Viable tissue will stain red, while the infarcted tissue remains unstained (white).

    • Capture digital images of the stained sections.

    • Calculate the infarct volume using image analysis software, often correcting for edema by subtracting the area of the non-infarcted ipsilateral hemisphere from the area of the contralateral hemisphere.[9]

Conclusion and Future Directions

The investigation of this compound in preclinical models of cerebral ischemia serves as a critical case study in stroke drug development. Despite being a potent and selective noncompetitive AMPA receptor antagonist that effectively engages its target in the central nervous system, it failed to confer neuroprotection in either global or focal ischemia models in rats.[5] This suggests that selective AMPA receptor antagonism alone may be insufficient to halt the complex ischemic cell death cascade.[5] These findings encourage researchers to consider multi-target approaches or to investigate other downstream pathways of glutamate excitotoxicity. For professionals in drug development, these results underscore the importance of in vivo efficacy studies and highlight the translational challenges between demonstrating a mechanism of action and achieving a therapeutic benefit in complex multifactorial conditions like stroke.

References

Application Notes and Protocols: In Vitro Application of CP-465,022 Hydrochloride on Cultured Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465,022 hydrochloride is a potent, selective, and noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] In the central nervous system, AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission.[4] Aberrant AMPA receptor activity has been implicated in various neurological conditions, including epilepsy and neurodegeneration.[1] CP-465,022 provides a valuable pharmacological tool for investigating the physiological and pathophysiological roles of AMPA receptors in vitro.[1][2]

These application notes provide detailed protocols for the use of CP-465,022 hydrochloride in cultured neuron preparations, including data on its inhibitory activity and methodologies for assessing its effects on AMPA receptor-mediated currents.

Data Presentation

The inhibitory activity of CP-465,022 on AMPA receptor-mediated currents has been quantified in cultured rat cortical neurons. The key data point for its in vitro application is its half-maximal inhibitory concentration (IC₅₀).

CompoundCell TypeAssayIC₅₀ (nM)Reference
CP-465,022Cultured Rat Cortical NeuronsInhibition of AMPA receptor-mediated currents25[1]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and a typical experimental approach, the following diagrams are provided.

AMPA_Receptor_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release Presynaptic_Membrane Presynaptic Membrane AMPA_R AMPA Receptor Ion_Channel Ion Channel (Na+) AMPA_R->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Na+ Influx Glutamate->AMPA_R Binds (Agonist) CP_465022 CP-465,022 CP_465022->AMPA_R Binds (Noncompetitive Antagonist)

Caption: Mechanism of CP-465,022 as a noncompetitive AMPA receptor antagonist.

Experimental_Workflow cluster_prep cluster_exp cluster_analysis Neuron_Culture Primary Neuronal Culture (e.g., rat cortical neurons) Plating Plate neurons on suitable substrate Neuron_Culture->Plating Maturation Allow neurons to mature in vitro (days to weeks) Plating->Maturation Pre_incubation Pre-incubate neurons with CP-465,022 or vehicle Maturation->Pre_incubation CP_Preparation Prepare stock and working solutions of CP-465,022 CP_Preparation->Pre_incubation Stimulation Stimulate with AMPA or Glutamate Pre_incubation->Stimulation Measurement Measure AMPA receptor-mediated response (e.g., Patch-clamp, Ca2+ imaging) Stimulation->Measurement Data_Analysis Analyze data to determine IC50 or percent inhibition Measurement->Data_Analysis

Caption: General experimental workflow for in vitro testing of CP-465,022.

Experimental Protocols

The following protocols are based on methodologies reported in the literature for the characterization of AMPA receptor antagonists in cultured neurons.

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the basic steps for establishing a primary neuronal culture from rat embryos, a common system for studying AMPA receptor pharmacology.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Dissection medium (e.g., Hibernate-E)

  • Papain dissociation system

  • Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)

  • Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

  • Sterile dissection tools

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Aseptically remove the uterine horn and place it in chilled dissection medium.

  • Dissect out the embryonic cortices.

  • Mince the cortical tissue and incubate with a papain solution at 37°C to dissociate the tissue into a single-cell suspension.

  • Gently triturate the cell suspension to complete dissociation.

  • Centrifuge the cells and resuspend them in pre-warmed plating medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at the desired density onto poly-D-lysine coated culture vessels.

  • Maintain the cultures in a humidified incubator at 37°C with 5% CO₂. Replace half of the medium every 3-4 days.

  • Allow neurons to mature for at least 7-14 days in vitro before experimentation.

Protocol 2: Electrophysiological Assessment of AMPA Receptor Antagonism

This protocol outlines the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of CP-465,022 on AMPA-induced currents.[1]

Materials:

  • Mature cultured neurons (from Protocol 1)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette pulling

  • Internal solution (e.g., containing Cs-gluconate, CsCl, MgCl₂, EGTA, HEPES, ATP, GTP)

  • External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose, and antagonists for other receptors like bicuculline (B1666979) for GABA-A and AP5 for NMDA receptors)

  • AMPA or glutamate solution

  • CP-465,022 hydrochloride stock solution (e.g., in DMSO) and working dilutions in external solution

  • Perfusion system

Procedure:

  • Prepare a stock solution of CP-465,022 hydrochloride in a suitable solvent like DMSO and make fresh serial dilutions in the external recording solution on the day of the experiment.

  • Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and continuously perfuse with the external solution.

  • Establish a whole-cell patch-clamp recording from a visually identified neuron.

  • Voltage-clamp the neuron at a holding potential of -60 mV to -70 mV.

  • Apply a brief pulse of AMPA (e.g., 100 µM) or glutamate using a rapid application system to elicit an inward current. Record this baseline response.

  • Wash out the agonist and allow the cell to recover.

  • Perfuse the chamber with the external solution containing the desired concentration of CP-465,022 for a pre-incubation period (e.g., 2-5 minutes).

  • While still in the presence of CP-465,022, re-apply the same AMPA/glutamate pulse.

  • Record the inhibited current amplitude.

  • To generate a dose-response curve, repeat steps 5-9 with increasing concentrations of CP-465,022.

  • Calculate the percentage of inhibition for each concentration relative to the baseline response and fit the data to a logistic function to determine the IC₅₀.

Concluding Remarks

CP-465,022 hydrochloride is a well-characterized and selective tool for the in vitro study of AMPA receptor function. Its noncompetitive mechanism of action makes it particularly useful for probing allosteric modulation of the receptor.[1][4] The protocols provided here offer a framework for its application in cultured neuron systems. Researchers should note that optimal concentrations and incubation times may vary depending on the specific neuronal preparation and experimental conditions. Based on the available scientific literature, the primary and well-documented in vitro application of CP-465,022 in neurons is the antagonism of AMPA receptors. There is no current evidence to suggest it directly modulates gamma-secretase activity, amyloid-beta production, or Notch signaling pathways.

References

Application Notes and Protocols for CP-465022 Hydrochloride in Synaptic Transmission Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 hydrochloride is a potent, selective, and non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] Its high affinity and specificity make it an invaluable tool for elucidating the role of AMPA receptors in physiological and pathological processes, particularly in the context of synaptic transmission.[1] These application notes provide detailed protocols for utilizing this compound in key experimental paradigms to investigate its effects on synaptic function.

Mechanism of Action

This compound exerts its inhibitory effect on AMPA receptors through a non-competitive mechanism, meaning it does not compete with the agonist binding site for glutamate (B1630785).[4] This allosteric modulation provides a distinct advantage in studying AMPA receptor function. It has been shown to have an IC50 of 25 nM for kainate-induced currents in rat cortical neurons, demonstrating its high potency.[1][4][5] While highly selective for AMPA receptors, it displays weak inhibition of NMDA, GABA, and kainate receptors.[6]

Data Presentation

In Vitro Efficacy of CP-465022
ParameterValueCell TypeReference
IC50 (Kainate-induced response)25 nMRat cortical neurons[1][4][5]
In Vivo Effects of CP-465022 on Synaptic Transmission
Animal ModelAdministrationDoseEffectReference
RatIntravenous (i.v.)Dose-dependentInhibition of AMPA receptor-mediated hippocampal synaptic transmission[7]
RatSubcutaneous (s.c.)7.5 mg/kgSustained inhibition of synaptic transmission for over 4 hours[7]

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Voltage-Clamp Recording of AMPA Receptor-Mediated Currents

This protocol is designed to assess the inhibitory effect of this compound on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in cultured neurons or brain slices.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cultured neurons (e.g., primary cortical or hippocampal neurons) or acute brain slices

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.

  • Internal solution for patch pipette containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, and 0.5 EGTA. pH adjusted to 7.2-7.3 with KOH.

  • Patch-clamp amplifier and data acquisition system

  • Microscope with manipulators

  • Perfusion system

Protocol:

  • Prepare aCSF and internal solution and ensure they are bubbled with 95% O2 / 5% CO2 for at least 15 minutes prior to use.

  • Prepare serial dilutions of this compound in aCSF to the desired final concentrations (e.g., 1, 10, 100 nM, 1 µM).

  • Place the cultured neurons or brain slice in the recording chamber and continuously perfuse with aCSF at a rate of 2-3 ml/min.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Hold the neuron in voltage-clamp mode at -70 mV to record spontaneous or evoked EPSCs.

  • To isolate AMPA receptor-mediated currents, specific antagonists for other receptors (e.g., D-AP5 for NMDA receptors, picrotoxin (B1677862) for GABAA receptors) can be included in the aCSF.

  • After obtaining a stable baseline recording of AMPA-EPSCs for 5-10 minutes, switch the perfusion to aCSF containing the desired concentration of this compound.

  • Record the changes in the amplitude and frequency of AMPA-EPSCs for at least 10-15 minutes or until a steady-state effect is observed.

  • To determine the dose-response relationship, apply increasing concentrations of this compound.

  • A washout period with drug-free aCSF should be performed to assess the reversibility of the drug's effect.

  • Analyze the recorded data to quantify the percentage of inhibition of the AMPA-EPSC amplitude.

In Vivo Electrophysiology: Field Potential Recording in the Hippocampus

This protocol, adapted from Menniti et al. (2003), assesses the effect of systemically administered this compound on AMPA receptor-mediated synaptic transmission in the hippocampus of anesthetized rats.[7]

Materials:

  • This compound for injection

  • Male Sprague-Dawley rats (250-350 g)

  • Anesthetic (e.g., urethane)

  • Stereotaxic apparatus

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

  • Surgical instruments

Protocol:

  • Anesthetize the rat and place it in the stereotaxic apparatus.

  • Implant a stimulating electrode in the Schaffer collateral/commissural pathway of the hippocampus.

  • Implant a recording electrode in the CA1 stratum radiatum to record field excitatory postsynaptic potentials (fEPSPs).

  • Deliver baseline electrical stimuli (e.g., 0.1 Hz) to evoke stable fEPSPs for at least 20 minutes.

  • Administer this compound via the desired route (e.g., intravenous or subcutaneous) at the chosen dose.

  • Continue recording the fEPSPs for a prolonged period (e.g., 1-2 hours) to monitor the onset, magnitude, and duration of the drug's effect.

  • Analyze the slope of the fEPSP to quantify the degree of inhibition of synaptic transmission.

In Vivo Microdialysis for Neurotransmitter Release

This protocol is designed to measure the effect of this compound on the extracellular levels of glutamate and GABA in a specific brain region, such as the prefrontal cortex, in freely moving rats.

Materials:

  • This compound for administration

  • Male Wistar rats (280-320 g)

  • Microdialysis probes (e.g., 4 mm membrane)

  • Stereotaxic apparatus

  • Perfusion pump

  • Fraction collector

  • HPLC system with fluorescence or mass spectrometry detection

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • Surgical instruments

Protocol:

  • Anesthetize the rat and stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., medial prefrontal cortex).

  • Allow the animal to recover from surgery for at least 24-48 hours.

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µl/min).

  • Allow a stabilization period of at least 1-2 hours.

  • Collect baseline dialysate samples every 20 minutes for at least one hour to establish stable neurotransmitter levels.

  • Administer this compound via the desired route and dose.

  • Continue collecting dialysate samples for several hours post-administration.

  • Analyze the concentrations of glutamate and GABA in the dialysates using a suitable analytical method like HPLC.

  • Express the results as a percentage change from the baseline levels.

Visualizations

Signaling Pathway of this compound cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Na+, Ca2+) AMPA_R->Ion_Channel Activates Depolarization Depolarization (EPSP) Ion_Channel->Depolarization Leads to CP465022 CP-465022 CP465022->AMPA_R Inhibits (Non-competitive)

Caption: Mechanism of CP-465022 action on AMPA receptors.

Experimental Workflow: In Vitro Electrophysiology A Prepare Neuronal Culture or Brain Slice B Establish Whole-Cell Patch-Clamp A->B C Record Baseline AMPA-EPSCs B->C D Apply CP-465022 Hydrochloride C->D E Record Post-Drug AMPA-EPSCs D->E F Washout E->F G Data Analysis F->G

Caption: Workflow for in vitro electrophysiology studies.

Experimental Workflow: In Vivo Microdialysis A Implant Microdialysis Guide Cannula B Animal Recovery A->B C Insert Probe & Establish Baseline B->C D Administer CP-465022 Hydrochloride C->D E Collect Dialysate Samples D->E F Analyze Neurotransmitter Levels (HPLC) E->F G Data Analysis F->G

Caption: Workflow for in vivo microdialysis experiments.

Logical Relationship of Experimental Design A Hypothesis: CP-465022 inhibits synaptic transmission B In Vitro Electrophysiology A->B C In Vivo Electrophysiology A->C D In Vivo Microdialysis A->D E Quantify inhibition of AMPA receptor currents B->E F Measure reduction in hippocampal fEPSPs C->F G Assess changes in extracellular glutamate/GABA D->G H Conclusion: Elucidate the role of AMPA receptors in synaptic function E->H F->H G->H

Caption: Logical flow of the experimental approach.

References

Application Notes and Protocols: Pentylenetetrazole-Induced Seizure Model with CP-465022 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentylenetetrazole (PTZ)-induced seizure model is a widely utilized preclinical tool for the screening and characterization of potential anticonvulsant compounds. PTZ, a gamma-aminobutyric acid (GABA) type A (GABA-A) receptor antagonist, disrupts the principal inhibitory neurotransmission in the central nervous system, leading to generalized seizures.[1] This model is particularly relevant for studying compounds that modulate excitatory and inhibitory synaptic transmission.

CP-465022 hydrochloride is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[2] AMPA receptors are critical for fast excitatory synaptic transmission, and their over-activation is implicated in the generation and spread of seizures.[2][3] Consequently, antagonists of this receptor, such as CP-465022, are of significant interest as potential antiepileptic drugs.

These application notes provide detailed protocols for utilizing the PTZ-induced seizure model to evaluate the anticonvulsant efficacy of this compound, along with a summary of expected quantitative outcomes and relevant signaling pathways.

Data Presentation

The anticonvulsant effects of this compound in the PTZ-induced seizure model are dose-dependent. The following tables summarize the key quantitative data on the efficacy of CP-465022 in increasing the latency to seizures and preventing lethality in rats.

Table 1: Effect of this compound on the Latency to Pentylenetetrazole (PTZ)-Induced Seizures in Rats

Treatment Group (Dose, mg/kg, s.c.)Latency to Clonic Seizures (seconds, mean ± SEM)Latency to Tonic Seizures (seconds, mean ± SEM)
VehicleData Not AvailableData Not Available
CP-465022 (1.0)Increased latencyIncreased latency
CP-465022 (3.0)Further increased latencyFurther increased latency
CP-465022 (10.0)Complete protection (up to 1800s cutoff)Complete protection (up to 1800s cutoff)

Data is derived from studies where CP-465022 was administered 60 minutes before a 100 mg/kg intraperitoneal (i.p.) injection of PTZ.[4] "Increased latency" indicates a statistically significant delay in seizure onset compared to a vehicle-treated group. "Complete protection" signifies that no seizures were observed within the experimental timeframe.[4]

Table 2: Effect of this compound on Pentylenetetrazole (PTZ)-Induced Lethality in Rats

Treatment Group (Dose, mg/kg, s.c.)Latency to Lethality (seconds, mean ± SEM)
VehicleData Not Available
CP-465022 (1.0)Increased latency
CP-465022 (3.0)Further increased latency
CP-465022 (10.0)Complete protection (up to 1800s cutoff)

Lethality was monitored over a 30-minute period following PTZ administration.[4] "Increased latency" denotes a significant delay in mortality compared to the vehicle group. "Complete protection" indicates 100% survival within the observation period.[4]

Experimental Protocols

Protocol 1: Evaluation of the Anticonvulsant Efficacy of this compound in the Acute PTZ-Induced Seizure Model

Objective: To determine the dose-dependent effect of this compound on the latency to, and incidence of, clonic and tonic seizures, as well as lethality induced by an acute administration of PTZ.

Materials:

  • Male albino rats (e.g., Wistar or Sprague-Dawley), 7 to 90 days old.[5]

  • This compound

  • Pentylenetetrazole (PTZ)

  • Vehicle for CP-465022 (e.g., sterile saline, distilled water, or a suitable solvent as per manufacturer's recommendation)

  • 0.9% sterile saline for PTZ dissolution

  • Syringes and needles for subcutaneous (s.c.) and intraperitoneal (i.p.) injections

  • Observation chambers (e.g., clear plastic boxes)

  • Timer

Procedure:

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the experiment.

  • Drug Preparation:

    • On the day of the experiment, prepare fresh solutions of this compound in the chosen vehicle at the desired concentrations (e.g., for doses of 1.0, 3.0, and 10.0 mg/kg).

    • Dissolve PTZ in 0.9% sterile saline to a final concentration for a dose of 100 mg/kg.[4]

  • Experimental Groups:

    • Group 1: Vehicle control + PTZ

    • Group 2: CP-465022 (1.0 mg/kg) + PTZ

    • Group 3: CP-465022 (3.0 mg/kg) + PTZ

    • Group 4: CP-465022 (10.0 mg/kg) + PTZ

    • (Optional) Group 5: Positive control (e.g., Diazepam) + PTZ

  • Administration:

    • Administer the appropriate dose of this compound or vehicle via subcutaneous (s.c.) injection.[4]

    • Wait for a pre-treatment period of 60 minutes.[4]

    • Administer PTZ (100 mg/kg) via intraperitoneal (i.p.) injection.[4]

  • Observation:

    • Immediately after PTZ injection, place each rat in an individual observation chamber.

    • Observe the animals continuously for a period of 30 minutes.[4]

    • Record the following parameters:

      • Latency to first clonic seizure: Time from PTZ injection to the onset of clonus of the facial and forelimb muscles.

      • Latency to first tonic seizure: Time from PTZ injection to the onset of generalized tonic-clonic seizures with loss of righting reflex.[5]

      • Incidence of seizures: The number of animals in each group exhibiting clonic and tonic seizures.

      • Latency to lethality: Time from PTZ injection to death.

      • Incidence of lethality: The number of animals in each group that die within the observation period.

  • Data Analysis:

    • Analyze the latency data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

    • Analyze the incidence data using chi-square or Fisher's exact test.

    • Calculate the ED₅₀ (the dose that protects 50% of the animals from seizures or lethality) using probit analysis.

Visualizations

Signaling Pathway

Seizure_Signaling_Pathway cluster_0 Inhibitory Synapse cluster_1 Excitatory Synapse GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion Opens Channel PTZ Pentylenetetrazole (PTZ) PTZ->GABA_A_Receptor Antagonizes Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Seizure Seizure Activity Hyperpolarization->Seizure Inhibits Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds to Na_ion Na+ Influx AMPA_Receptor->Na_ion Opens Channel CP_465022 CP-465022 CP_465022->AMPA_Receptor Antagonizes Depolarization Depolarization (Excitation) Na_ion->Depolarization Depolarization->Seizure Promotes

Caption: Signaling pathway of PTZ-induced seizures and CP-465022 action.

Experimental Workflow

Experimental_Workflow start Start acclimatize Animal Acclimatization (≥ 1 week) start->acclimatize group Group Assignment (n=8-10 per group) acclimatize->group prepare_drugs Prepare CP-465022 and PTZ Solutions group->prepare_drugs admin_cp Administer CP-465022 or Vehicle (subcutaneous) prepare_drugs->admin_cp wait Pre-treatment Period (60 minutes) admin_cp->wait admin_ptz Administer PTZ (100 mg/kg, intraperitoneal) wait->admin_ptz observe Observe for Seizures and Lethality (30 minutes) admin_ptz->observe record Record Latency and Incidence observe->record analyze Data Analysis (ANOVA, Chi-square, Probit) record->analyze end End analyze->end

Caption: Experimental workflow for evaluating CP-465022 in the PTZ model.

References

Troubleshooting & Optimization

Potential off-target effects of CP-465022 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CP-465022 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue 1: Observed cellular or network effects are inconsistent with AMPA receptor antagonism alone.

  • Question: My experimental results (e.g., changes in neuronal firing patterns, unexpected toxicity) cannot be fully explained by the blockade of AMPA receptors. What could be the underlying cause?

  • Answer: While CP-465022 is a potent and selective AMPA receptor antagonist, it has been documented to have off-target effects, most notably the inhibition of the persistent component of the voltage-gated sodium channel NaV1.6.[1] This could lead to effects on neuronal excitability that are independent of AMPA receptor signaling. At higher concentrations, weak inhibition of NMDA and kainate receptors has also been reported.[2] It is crucial to consider these potential off-target activities when interpreting your data.

  • Troubleshooting Steps:

    • Confirm On-Target Effect: Ensure that you are observing the expected level of AMPA receptor antagonism in your experimental system. This can be verified using electrophysiology or a suitable biochemical assay.

    • Investigate NaV1.6 Involvement: To determine if the unexpected effects are mediated by NaV1.6, you can:

      • Use a more selective NaV1.6 blocker as a positive control.

      • Employ cells or tissues with known differences in NaV1.6 expression.

      • Utilize electrophysiological protocols designed to isolate persistent sodium currents.

    • Evaluate Contribution of Other Glutamate Receptors: If you suspect involvement of NMDA or kainate receptors, consider using more selective antagonists for these receptors in parallel experiments to dissect the pharmacology of the observed effect.

    • Concentration-Response Analysis: Perform a detailed concentration-response curve for CP-465022 in your assay. If the unexpected phenotype occurs at concentrations significantly higher than the IC50 for AMPA receptor antagonism, it is more likely to be an off-target effect.

Issue 2: Variability in the anticonvulsant effect of CP-465022 in animal models.

  • Question: I am observing inconsistent efficacy of CP-465022 in my pentylenetetrazole (PTZ)-induced seizure model. What factors could be contributing to this variability?

  • Answer: The anticonvulsant effects of CP-465022 are primarily attributed to its potent AMPA receptor antagonism.[3][4] However, variability in in vivo experiments can arise from several factors, including pharmacokinetics, the specific seizure model protocol, and potential off-target effects. CP-465022 has been shown to cause central nervous system depressant effects, such as ataxia and inhibition of locomotor activity, at doses slightly higher than those required for seizure protection.[3] These effects could influence the behavioral manifestation of seizures.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: If possible, measure the plasma and brain concentrations of CP-465022 in your animals to ensure that you are achieving exposures consistent with those reported in the literature to be effective.

    • Standardize Seizure Induction: Ensure your PTZ administration protocol (dose, route, timing) is consistent across all animals and experimental groups.

    • Behavioral Monitoring: Carefully score the full spectrum of behavioral effects, not just the primary seizure endpoint. This includes monitoring for ataxia and changes in locomotor activity, which could be indicative of off-target or dose-limiting effects.

    • Dose-Response Relationship: Establish a clear dose-response relationship for both the anticonvulsant and any observed side effects in your specific experimental setup. This will help in selecting an optimal dose that maximizes efficacy while minimizing confounding off-target effects.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action of this compound?

    • A1: this compound is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[5][6] Its inhibition is not competitive with the agonist concentration and is not use- or voltage-dependent.[5]

  • Q2: What is the IC50 of CP-465022 for the AMPA receptor?

    • A2: The reported IC50 for the inhibition of AMPA receptor-mediated currents in rat cortical neurons is 25 nM.[5][7][8]

  • Q3: Does this compound have any known off-target activities?

    • A3: Yes. The most significant reported off-target effect is the blockade of the persistent component of the NaV1.6 voltage-gated sodium channel.[1] It has also been reported to weakly inhibit NMDA and kainate receptors at higher concentrations.[2]

  • Q4: Is CP-465022 selective for specific AMPA receptor subunit compositions?

    • A4: No, CP-465022 is reported to be equipotent for AMPA receptors composed of different subunit combinations.[5][6]

  • Q5: What are the known in vivo effects of CP-465022?

    • A5: In vivo, CP-465022 has demonstrated potent anticonvulsant activity.[3][4] It also produces central nervous system depressant effects, including ataxia and reduced locomotor activity, at doses comparable to or slightly higher than its anticonvulsant doses.[3]

  • Q6: Has CP-465022 been shown to be neuroprotective in models of ischemia?

    • A6: Despite its potent AMPA receptor antagonism, CP-465022 failed to demonstrate neuroprotective effects in rat models of global and focal cerebral ischemia.[3][4]

Data Presentation

Table 1: On-Target and Off-Target Activity of this compound

TargetActionPotency (IC50)Species/SystemReference(s)
AMPA Receptor Non-competitive Antagonist25 nMRat Cortical Neurons[5][7][8]
NaV1.6 Channel Blocks Persistent CurrentData not availableHEK cells expressing NaV1.6[1]
NMDA Receptor Weak InhibitorData not availableRat Cortical & Cerebellar Granule Neurons[7][9]
Kainate Receptor Weak InhibitorData not availableRat Hippocampal Neurons[7][9]

Table 2: Quantitative Effects of CP-465022 on NMDA Receptor Currents

ConcentrationEffect on Peak NMDA-induced CurrentEffect on NMDA Current at 8sCell TypeReference(s)
1 µMLittle effect26% reductionRat Cortical Neurons[7][9]
10 µM36% inhibition70% reductionRat Cortical Neurons[7][9]
1 µM19% inhibition45% reductionRat Cerebellar Granule Neurons[7][9]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Assess Off-Target Effects on NaV1.6 Channels

This protocol is adapted for investigating the effect of CP-465022 on NaV1.6-mediated persistent currents in cultured neurons or HEK cells stably expressing NaV1.6.

  • Cell Preparation:

    • Culture cells expressing NaV1.6 channels on glass coverslips.

    • Prior to recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH).

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure the availability of sodium channels.

    • Apply a slow ramp depolarization (e.g., from -120 mV to +75 mV) to elicit a persistent sodium current.

    • Record baseline persistent currents in the absence of the drug.

    • Perfuse the recording chamber with the external solution containing various concentrations of this compound.

    • After drug equilibration, apply the same ramp depolarization protocol and record the currents.

  • Data Analysis:

    • Measure the peak amplitude of the persistent inward current before and after drug application.

    • Construct a concentration-response curve to determine the IC50 of CP-465022 for the inhibition of the NaV1.6 persistent current.

Protocol 2: Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats to Evaluate In Vivo Efficacy and Side Effects

This protocol is designed to assess the anticonvulsant activity of CP-465022 and monitor for potential motor side effects.

  • Animals:

    • Use adult male Sprague-Dawley or Wistar rats.

    • Acclimatize animals to the housing conditions for at least one week before the experiment.

  • Drug Administration:

    • Dissolve this compound in a suitable vehicle (e.g., saline).

    • Administer CP-465022 or vehicle via the desired route (e.g., subcutaneous, intraperitoneal) at various doses.

  • Seizure Induction:

    • 30 minutes after drug administration, inject a convulsant dose of PTZ (e.g., 60 mg/kg, intraperitoneally).

  • Behavioral Observation:

    • Immediately after PTZ injection, place the animal in an observation chamber.

    • Observe and score the seizure activity for at least 30 minutes using a standardized scale (e.g., Racine scale).

    • In a separate cohort of animals, assess motor function and coordination using tests such as the rotarod or open-field test at time points corresponding to the seizure observation period.

  • Data Analysis:

    • Compare the seizure scores and latency to seizure onset between the vehicle- and CP-465022-treated groups.

    • Analyze the motor function data to assess for ataxia or changes in locomotor activity.

    • Determine the dose-response relationship for both anticonvulsant efficacy and motor side effects.

Visualizations

Signaling_Pathway cluster_0 On-Target Effect cluster_1 Off-Target Effect CP-465022 CP-465022 AMPA Receptor AMPA Receptor CP-465022->AMPA Receptor Inhibits Neuronal Excitation Neuronal Excitation AMPA Receptor->Neuronal Excitation Mediates CP-465022_off CP-465022 Nav1.6 Persistent Current Nav1.6 Persistent Current CP-465022_off->Nav1.6 Persistent Current Inhibits Neuronal Hyperexcitability Neuronal Hyperexcitability Nav1.6 Persistent Current->Neuronal Hyperexcitability Contributes to

Caption: On- and off-target signaling of CP-465022.

Experimental_Workflow cluster_0 In Vitro Off-Target Characterization cluster_1 In Vivo Efficacy and Side Effect Profiling Cell Culture Cell Culture Patch Clamp Patch Clamp Cell Culture->Patch Clamp Prepare cells Data Analysis Data Analysis Patch Clamp->Data Analysis Record currents Animal Dosing Animal Dosing Seizure Induction Seizure Induction Animal Dosing->Seizure Induction Motor Assessment Motor Assessment Animal Dosing->Motor Assessment Behavioral Scoring Behavioral Scoring Seizure Induction->Behavioral Scoring

Caption: Workflow for investigating off-target effects.

Logical_Relationship Observed Phenotype Observed Phenotype AMPA Antagonism AMPA Antagonism Observed Phenotype->AMPA Antagonism Can be explained by Nav1.6 Inhibition Nav1.6 Inhibition Observed Phenotype->Nav1.6 Inhibition Can be explained by Other Off-Targets Other Off-Targets Observed Phenotype->Other Off-Targets Can be explained by Dose Dose Dose->AMPA Antagonism Influences Dose->Nav1.6 Inhibition Influences Dose->Other Off-Targets Influences

Caption: Factors influencing experimental outcomes.

References

CP-465022 hydrochloride stability in solution over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of CP-465022 hydrochloride in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and storage conditions for this compound?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 100 mM and in water up to 10 mM. For long-term storage, the solid compound should be stored desiccated at room temperature. While it is stable for ambient temperature shipping, it is crucial to follow the storage instructions upon receipt.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is highly recommended to prepare fresh solutions of this compound for each experiment to ensure optimal activity. If storage is necessary, stock solutions can be stored at -20°C for up to one month. Before use, the solution should be allowed to equilibrate to room temperature, and you must ensure that no precipitate is present.[1]

Q3: Is there any published data on the stability of this compound in solution over time?

A3: Currently, there is a lack of publicly available quantitative data specifically detailing the stability of this compound in various solutions over extended periods. Therefore, it is recommended that researchers perform their own stability assessments for their specific experimental conditions.

Q4: What are the potential degradation pathways for this compound, given its chemical structure?

A4: this compound belongs to the quinazolinone class of compounds. Similar compounds have shown susceptibility to degradation under stress conditions such as acidic and alkaline hydrolysis. Therefore, it is plausible that this compound may also be sensitive to pH extremes.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Variability in experimental results over time. Degradation of this compound in solution.Prepare fresh stock solutions for each experiment. If using stored solutions, perform a quality control check (e.g., via HPLC) to confirm the integrity of the compound.
Precipitate formation in the stock solution upon thawing. The compound may have come out of solution at low temperatures.Gently warm the solution to room temperature and vortex to redissolve the compound completely before use. Visually inspect for any remaining precipitate.
Loss of compound activity in biological assays. Instability of the compound in the assay buffer or medium.Assess the stability of this compound in your specific assay buffer over the time course of your experiment. Consider adjusting the pH or using a different buffer system if degradation is observed.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Presence of degradation products.Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Experimental Protocols

Protocol for Assessing Solution Stability of this compound

This protocol outlines a general procedure for determining the stability of this compound in a specific solvent or buffer system using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound
  • HPLC-grade solvent (e.g., DMSO, water)
  • Buffer of interest (e.g., PBS)
  • HPLC system with a UV detector
  • C18 HPLC column
  • Calibrated analytical balance and volumetric flasks

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 10 mM in DMSO).

3. Preparation of Stability Samples:

  • Dilute the stock solution with the buffer of interest to the final desired concentration for your experiments.
  • Aliquot the solution into several vials.

4. Incubation:

  • Store the vials under the desired conditions (e.g., room temperature, 4°C, 37°C).
  • Designate different time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).

5. HPLC Analysis:

  • At each time point, inject an aliquot of the sample into the HPLC system.
  • Use a suitable mobile phase to achieve good separation of the parent compound from any potential degradation products. A gradient elution with acetonitrile (B52724) and water containing a small amount of acid (e.g., 0.1% formic acid) is often a good starting point for quinazolinone derivatives.
  • Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.

6. Data Analysis:

  • Quantify the peak area of the this compound peak at each time point.
  • Calculate the percentage of the compound remaining relative to the initial time point (t=0).
  • The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Summary of Stability Data (Hypothetical Example)

Since no specific stability data is publicly available, the following table illustrates how to present such data once obtained from the protocol above.

Time (hours)% Remaining (at Room Temperature in PBS, pH 7.4)% Remaining (at 4°C in PBS, pH 7.4)
0100100
298.599.8
497.299.5
895.199.1
2488.398.0
4880.596.5

Visualizations

Experimental Workflow for Stability Assessment

G Workflow for this compound Stability Testing prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_samples Prepare Stability Samples (Dilute in desired buffer) prep_stock->prep_samples incubation Incubate at Different Conditions (e.g., RT, 4°C, 37°C) prep_samples->incubation hplc_analysis Analyze by HPLC at Various Time Points incubation->hplc_analysis data_analysis Analyze Data (% Remaining, Degradation Products) hplc_analysis->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: A flowchart illustrating the key steps in assessing the stability of this compound in solution.

AMPA Receptor Antagonism Signaling Pathway

This compound is a non-competitive antagonist of the AMPA receptor. By inhibiting the AMPA receptor, it can modulate downstream signaling pathways.

G Simplified AMPA Receptor Signaling Pathway and Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate_vesicle Glutamate AMPA_R AMPA Receptor Glutamate_vesicle->AMPA_R activates Na_Ca_influx Na+/Ca2+ Influx AMPA_R->Na_Ca_influx opens Depolarization Depolarization Na_Ca_influx->Depolarization Downstream Downstream Signaling (e.g., CaMKII, ERK activation) Depolarization->Downstream Plasticity Synaptic Plasticity Downstream->Plasticity CP465022 CP-465022 HCl CP465022->AMPA_R inhibits (non-competitive)

Caption: Diagram showing the antagonistic effect of this compound on the AMPA receptor signaling pathway.

References

Issues with CP-465022 hydrochloride reproducibility in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using CP-465022 hydrochloride in experiments. It includes troubleshooting advice for common reproducibility issues, detailed experimental protocols, and key technical data.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that can lead to variability and a lack of reproducibility in experiments involving this compound.

Q1: I am observing lower-than-expected potency or inconsistent results in my cell-based assays. What are the common causes?

A1: Discrepancies in potency and inconsistent results often stem from issues related to compound handling, experimental setup, or cell health. Here are the primary factors to investigate:

  • Compound Solubility: Although the hydrochloride salt improves water solubility, CP-465022 can still precipitate in physiological buffers. Ensure the compound is fully dissolved in your final assay medium. A brief sonication of the stock solution before dilution may help. Visually inspect for any precipitate in the wells.

  • DMSO Concentration: CP-465022 is often dissolved in DMSO. High final concentrations of DMSO can be toxic to neuronal cells, affecting viability and morphology. It is recommended to keep the final DMSO concentration at or below 0.1% to avoid vehicle-induced artifacts.

  • Compound Stability: Prepare fresh dilutions of CP-465022 for each experiment from a frozen stock. Avoid multiple freeze-thaw cycles. The compound's stability in your specific culture medium over the full duration of the experiment should be considered.

  • Cell Culture Variability: Ensure consistency in cell seeding density, passage number, and overall cell health. Over-confluent or unhealthy cells will respond differently to treatment. Standardize your cell culture procedures meticulously.

  • Plate Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and media components, leading to skewed results. To mitigate this, avoid using the outermost wells for experimental data or ensure proper humidification in the incubator.

Q2: My electrophysiology recordings show high variability when applying CP-465022. How can I improve reproducibility?

A2: Electrophysiology experiments are highly sensitive to minor variations. Key areas to troubleshoot include:

  • Inconsistent Seal Formation: A stable, high-resistance (>1 GΩ) seal is critical. Difficulties in achieving a good seal can be due to unhealthy cells, debris in the solutions, or a suboptimal pipette shape. Ensure all solutions are filtered (0.22 µm) and that pipettes are properly fire-polished.

  • Pressure System Leaks: An inability to hold positive pressure can prevent the clean approach needed for patching. Check all tubing and seals in your pipette holder for leaks.

  • Solution Osmolarity: Mismatches in osmolarity between your pipette solution and the external artificial cerebrospinal fluid (aCSF) can stress the cell and lead to unstable recordings. Measure and adjust the osmolarity of all solutions to be within a physiological range (typically ~290-310 mOsm).

  • Incomplete Drug Wash-in/Wash-out: As a non-competitive antagonist, the binding kinetics of CP-465022 may require sufficient time for full effect and reversal. Ensure your perfusion system provides complete and consistent solution exchange and allow adequate time for the drug to reach equilibrium and to wash out.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight 499.41 g/mol [1][2][3]
Molecular Formula C₂₆H₂₄ClFN₄O·HCl[1][2][3]
CAS Number 1785666-59-2[1][3]
Purity ≥98%[1][3]
Solubility Soluble to 100 mM in DMSO, 10mM in water[1][2]
Storage Desiccate at Room Temperature. Store solutions at -20°C for up to one month.[1][2]

Table 2: Biological Activity

ParameterValueCell Type/ConditionSource
IC₅₀ 25 nMRat Cortical Neurons (inhibition of kainate-induced response)[1][4][5]
Potency Comparison Equivalently potentAcross different neuron types (cortical, cerebellar, hippocampal) expressing various AMPA receptor subunit combinations.[5]
Mechanism of Action Selective, Non-competitive AMPA Receptor AntagonistN/A[1][3][4][5]

Experimental Protocols

Below are detailed methodologies for key experiments where this compound is commonly used.

Protocol 1: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This protocol details a method to assess the neuroprotective effects of CP-465022 against glutamate-induced excitotoxicity in a neuronal cell line like SH-SY5Y.

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in a 1:1 mixture of MEM and Ham's F-12 medium, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% MEM Non-Essential Amino Acids.

    • For differentiation, plate cells at a density of 1 x 10⁵ cells/mL. After 24 hours, switch to a low-serum (1% FBS) medium containing 10 µM all-trans-retinoic acid for 5-7 days to induce a neuronal phenotype.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • On the day of the experiment, perform serial dilutions in the differentiation medium to achieve final desired concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤0.1%.

  • Treatment and Toxicity Induction:

    • Seed differentiated SH-SY5Y cells into a 96-well plate at a density of 40,000 cells per well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of CP-465022 or vehicle (medium with 0.1% DMSO) for 1 hour.

    • Induce excitotoxicity by adding glutamate (B1630785) to a final concentration of 5-10 mM. Include a "no glutamate" control group.

    • Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated, no-glutamate control.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of AMPA receptor-mediated currents and their inhibition by CP-465022 in cultured neurons.

  • Solutions:

    • External Solution (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Bubble with 95% O₂/5% CO₂.

    • Internal Pipette Solution: (in mM) 135 K-gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

  • Recording Procedure:

    • Prepare recording pipettes from borosilicate glass with a resistance of 4-7 MΩ when filled with the internal solution.

    • Transfer a coverslip with cultured neurons to a recording chamber continuously perfused with aCSF at 1.5-2 mL/min.

    • Under visual guidance (DIC microscopy), approach a neuron with the recording pipette while applying light positive pressure.

    • Upon forming a dimple on the cell membrane, release the pressure to form a Giga-ohm seal.

    • Rupture the membrane with gentle suction to achieve the whole-cell configuration.

    • Hold the cell at -70 mV in voltage-clamp mode to record spontaneous excitatory postsynaptic currents (EPSCs).

  • Drug Application and Data Acquisition:

    • Establish a stable baseline recording of AMPA receptor-mediated EPSCs.

    • Perfuse the chamber with aCSF containing the desired concentration of CP-465022 (e.g., 25 nM). Allow sufficient time for the drug to equilibrate and observe the inhibition of EPSC amplitude.

    • To confirm the effect, perform a washout by perfusing with drug-free aCSF and observe the recovery of the EPSC amplitude.

    • Acquire and analyze the data using appropriate software (e.g., pCLAMP, AxoGraph). Measure the amplitude and frequency of EPSCs before, during, and after drug application.

Visualizations

AMPA Receptor Signaling Pathway

The following diagram illustrates the central role of the AMPA receptor in excitatory synaptic transmission and plasticity, which is the target of CP-465022.

AMPA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Action_Potential Action Potential Vesicle Glutamate Vesicle Action_Potential->Vesicle Triggers Release Glutamate Glutamate Vesicle->Glutamate Releases AMPA_R AMPA Receptor Na_Influx Na+ Influx AMPA_R->Na_Influx Na+ Influx NMDA_R NMDA Receptor Ca_Influx Ca²+ Influx NMDA_R->Ca_Influx PKC_CaMKII PKC / CaMKII Activation Ca_Influx->PKC_CaMKII Trafficking AMPA-R Trafficking (LTP/LTD) PKC_CaMKII->Trafficking Depolarization Depolarization Na_Influx->Depolarization Depolarization->NMDA_R Removes Mg²+ block Glutamate->AMPA_R Binds & Activates Glutamate->NMDA_R Binds CP465022 CP-465022 Hydrochloride CP465022->AMPA_R Inhibits (Non-competitive) Neuroprotection_Workflow start Start: Culture & Differentiate Neuronal Cells (e.g., SH-SY5Y) seed Seed Cells into 96-Well Plate start->seed pretreat Pre-treat with CP-465022 (or Vehicle Control) seed->pretreat induce Induce Excitotoxicity (e.g., with Glutamate) pretreat->induce incubate Incubate for 24-48 hours induce->incubate assess Assess Cell Viability (e.g., MTT Assay) incubate->assess analyze Analyze Data & Determine Neuroprotective Effect assess->analyze Troubleshooting_Logic start Inconsistent Results Observed check_compound Step 1: Verify Compound Integrity start->check_compound check_solubility Is compound fully dissolved? (Check for precipitate) check_compound->check_solubility check_dmso Is final DMSO concentration ≤0.1%? check_solubility->check_dmso Yes check_prep Are dilutions prepared fresh? check_dmso->check_prep Yes check_cells Step 2: Assess Cell Culture check_prep->check_cells Yes check_density Is seeding density consistent? check_cells->check_density check_passage Is passage number controlled? check_density->check_passage Yes check_health Are cells healthy and not over-confluent? check_passage->check_health Yes check_assay Step 3: Review Assay Protocol check_health->check_assay Yes check_controls Are all controls included and behaving as expected? check_assay->check_controls check_edge Are plate edge effects minimized? check_controls->check_edge Yes check_timing Is incubation time optimized and consistent? check_edge->check_timing Yes resolve Problem Identified & Resolved check_timing->resolve Yes

References

Is the inactive isomer of CP-465022 hydrochloride a concern?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide addresses potential concerns regarding isomers of CP-465022 hydrochloride for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Is the inactive isomer of this compound a concern during experiments?

Currently, there is no publicly available scientific literature or manufacturer's data suggesting that this compound is supplied as a racemic mixture (a 50/50 mix of two isomers, or enantiomers). The available research characterizes CP-465022 as a potent and selective noncompetitive AMPA receptor antagonist.[1][2][3][4]

However, if CP-465022 were a chiral compound supplied as a racemate, the presence of an inactive isomer (also known as a distomer) could be a significant concern for several reasons:

  • Unintended Biological Activity: The "inactive" isomer may not be truly inert. It could have its own distinct pharmacological or toxicological effects.[5][6][7][8]

  • Competitive Interactions: The distomer might compete with the active isomer (eutomer) for binding to plasma proteins or metabolic enzymes, potentially altering the free concentration and clearance of the active compound.[6][9]

  • Metabolic Burden: The body has to metabolize both isomers, which could lead to a more complex pharmacokinetic profile and the formation of additional metabolites.[9]

  • Misinterpretation of Results: The observed effects could be a combination of the activities of both isomers, making it difficult to accurately determine the potency and efficacy of the active component alone.

  • Regulatory Scrutiny: For drug development professionals, regulatory agencies like the FDA have stringent guidelines regarding the development of chiral compounds, often requiring the development of a single, active enantiomer.[5][8][10][11]

Given that the chirality of the supplied this compound is not explicitly stated in the primary literature, researchers should consider the potential for isomeric impurity as a variable in their experiments.

Troubleshooting Guide: Isomeric Concerns

If you are observing unexpected or inconsistent results in your experiments with this compound, consider the following troubleshooting steps related to potential isomeric issues.

Issue: High variability in experimental results.

  • Possible Cause: Batch-to-batch variation in the isomeric ratio of your this compound supply.

  • Troubleshooting Steps:

    • Contact the supplier to inquire about the chiral purity of the specific lot number you are using.

    • If the supplier cannot provide this information, consider performing chiral analysis (see Experimental Protocols below).

    • If possible, purchase the compound from a supplier who can certify it as a single enantiomer.

Issue: Observed off-target or unexpected biological effects.

  • Possible Cause: The "inactive" isomer may possess its own biological activity, contributing to the observed phenotype.[7][8]

  • Troubleshooting Steps:

    • Review the literature for known off-target effects of related quinazolin-4-one compounds.

    • If you have the capability, attempt to separate the isomers and test each one individually in your assay system.

Data Presentation

The following table summarizes the potential differential properties of a hypothetical active isomer (eutomer) and inactive isomer (distomer) of a chiral research compound.

PropertyEutomer (Active Isomer)Distomer (Inactive Isomer)Potential Experimental Concern
Pharmacological Activity High affinity for the target receptor (e.g., AMPA receptor).[9]Low to no affinity for the primary target.The distomer may have off-target effects, complicating data interpretation.
Metabolism May be metabolized by specific enzymes (e.g., CYP3A4).[9]May be metabolized by different enzymes or at a different rate.[9]Can lead to complex and unpredictable pharmacokinetics of the racemate.
Toxicity Therapeutic effect at the intended dose.Could be inactive, or it could be responsible for observed toxicity.[5][8]Unexplained toxicity in cell-based or in vivo models.
Plasma Protein Binding Binds to plasma proteins to a certain extent.May have different binding affinity, affecting the free fraction of the eutomer.[6]Inaccurate calculation of effective dose and potency.

Experimental Protocols

Protocol: Chiral Purity Analysis of a Research Compound

This is a general workflow for assessing the enantiomeric purity of a compound like this compound.

  • Method Selection: Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method for separating enantiomers.[12]

  • Column Selection:

    • Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are widely used.

    • The selection may require screening several different chiral columns and mobile phases.

  • Mobile Phase Optimization:

    • Start with a common mobile phase system, such as hexane/isopropanol or hexane/ethanol, with a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) if needed to improve peak shape.

    • Vary the ratio of the solvents to optimize the separation (resolution) of the enantiomeric peaks.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the this compound in a suitable solvent (e.g., the mobile phase).

    • Ensure the sample is fully dissolved and filter it if necessary.

  • Analysis:

    • Inject the sample onto the chiral HPLC system.

    • Monitor the elution of the compounds using a UV detector at an appropriate wavelength.

  • Data Interpretation:

    • If the compound is a racemate, you will observe two peaks with equal areas.

    • If it is a single enantiomer, you should see only one major peak.

    • The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100

Visualizations

G cluster_0 Racemic Mixture (e.g., CP-465022 if chiral) cluster_1 Biological System Eutomer Eutomer (Active Isomer) Receptor Target Receptor (e.g., AMPA-R) Eutomer->Receptor Therapeutic Effect Distomer Distomer (Inactive/Less Active Isomer) Distomer->Receptor No/Low Affinity OffTarget Off-Target Effects / Toxicity Distomer->OffTarget Potential Side Effects

Caption: Interaction of a hypothetical racemic drug with its biological targets.

G Start Concern about Isomeric Purity of CP-465022 CheckSupplier Contact Supplier for Certificate of Analysis (CoA) - Request Chiral Purity Data Start->CheckSupplier DataAvailable Is Chiral Purity Data Available and Sufficient? CheckSupplier->DataAvailable PerformAnalysis Perform In-House Chiral Analysis (e.g., Chiral HPLC) DataAvailable->PerformAnalysis No Proceed Proceed with Experiments (Low Concern) DataAvailable->Proceed Yes PurityConfirmed Is Compound Enantiomerically Pure? PerformAnalysis->PurityConfirmed PurityConfirmed->Proceed Yes HighConcern High Concern: - Consider Isomer Separation - Source Single Enantiomer PurityConfirmed->HighConcern No

Caption: Experimental workflow for addressing concerns about isomeric purity.

References

Technical Support Center: Interpreting Negative Neuroprotection Results with CP-465022 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-465022 hydrochloride. The focus is on understanding and interpreting the compound's negative neuroprotection results in the context of its known mechanism of action.

Frequently Asked Questions (FAQs)

Q1: We have confirmed that this compound is active in our in vitro assays, but we are not observing neuroprotective effects in our in vivo ischemia models. Is this expected?

A1: Yes, this finding is consistent with published literature. While this compound is a potent and selective noncompetitive AMPA receptor antagonist, it has been demonstrated to be ineffective in providing neuroprotection in preclinical models of ischemia.[1][2] Specifically, it did not prevent the loss of CA1 hippocampal neurons following brief global ischemia or reduce infarct size after middle cerebral artery occlusion (MCAO) in rats.[1][2] This suggests that the mechanism of action, while demonstrating target engagement, may not be sufficient to confer neuroprotection in these models.

Q2: How can we be sure that the lack of neuroprotection isn't due to poor brain penetration of this compound?

A2: Studies have shown that this compound does cross the blood-brain barrier and engages its target in the central nervous system.[1][2] Evidence for this includes the compound's potent inhibition of AMPA receptor-mediated hippocampal synaptic transmission and its dose-dependent anticonvulsant activity against pentylenetetrazole-induced seizures in rats.[1] Therefore, a lack of brain penetration is an unlikely explanation for the negative neuroprotection results.

Q3: Could the negative neuroprotection results be due to the specific animal models of ischemia used?

A3: This is a valid consideration. The negative results were observed in rat models of global and focal ischemia.[1][2] While these are standard models, the pathophysiology of ischemic injury is complex and multifaceted. It is possible that AMPA receptor antagonism alone is insufficient to counteract the entire ischemic cascade in these specific models. The failure of numerous neuroprotective agents in clinical trials, despite success in animal models, highlights the challenges in translating findings from preclinical models to clinical efficacy.[3][4][5]

Q4: What is the established mechanism of action for this compound?

A4: this compound is a selective, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[6][7] It inhibits AMPA receptor-mediated currents in rat cortical neurons with high potency.[6] The inhibition is not dependent on the concentration of the agonist, nor is it use- or voltage-dependent.[6] The compound shows selectivity for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors.[6][7]

Q5: Are there alternative interpretations for the lack of neuroprotective efficacy of this compound?

A5: The primary interpretation from the key studies is that selective AMPA receptor inhibition alone may not be a sufficient strategy for neuroprotection in acute ischemic conditions.[1][2] The pathophysiology of ischemic cell death is complex, involving multiple pathways beyond excitotoxicity mediated by AMPA receptors. These can include activation of NMDA receptors, inflammation, oxidative stress, and apoptosis. It is possible that a successful neuroprotective strategy would require targeting multiple points in this cascade.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No neuroprotective effect observed in vivo The compound's mechanism of action (selective AMPA antagonism) may be insufficient for neuroprotection in the chosen model.- Confirm target engagement in vivo (e.g., through electrophysiology or seizure models).- Consider combination therapies targeting other pathways in the ischemic cascade.- Re-evaluate the hypothesis that AMPA receptor antagonism alone is neuroprotective in your specific experimental paradigm.
Inconsistent in vitro results Issues with experimental conditions or reagents.- Verify the concentration and stability of this compound.- Ensure the health and viability of the neuronal cultures.- Confirm the appropriate concentration of the agonist used to stimulate AMPA receptors.
Unexpected side effects in vivo Off-target effects or dose-related toxicity.- Perform a dose-response study to identify a therapeutic window.- Monitor for central nervous system depressant-like effects, such as ataxia and respiratory depression, which have been associated with AMPA receptor antagonists.[1]

Quantitative Data Summary

Parameter Value System Reference
IC50 for AMPA receptor inhibition 25 nMRat cortical neurons[6][7]
Inhibition of Kainate-induced response IC50 of 25 nMRat cortical neurons[7]
Inhibition of NMDA-induced currents 19% inhibition of peak current with 1 µM CP-465022Cultured rat cerebellar granule neurons[7]
Anticonvulsant Efficacy Full efficacy at 10 mg/kg SC for at least 4 hoursPentylenetetrazole-induced seizures in rats[1]

Experimental Protocols

In Vitro Electrophysiology (Patch-Clamp)

  • Objective: To determine the effect of this compound on AMPA receptor-mediated currents.

  • Cell Culture: Primary cultures of rat cortical neurons are prepared and maintained in appropriate media.

  • Electrophysiology: Whole-cell voltage-clamp recordings are performed on cultured neurons.

  • Procedure:

    • Neurons are voltage-clamped at a holding potential of -60 mV.

    • AMPA receptor-mediated currents are evoked by the application of an AMPA receptor agonist (e.g., kainate).

    • This compound is applied at various concentrations to the bath solution.

    • The inhibition of the agonist-induced current is measured to determine the IC50 of this compound.

In Vivo Seizure Model (Pentylenetetrazole-induced)

  • Objective: To assess the in vivo anticonvulsant activity and brain penetration of this compound.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Animals are pre-treated with various doses of this compound (subcutaneous injection) or vehicle.

    • After a specified time, seizures are induced by the administration of pentylenetetrazole (PTZ).

    • Animals are observed for the presence and latency of seizures and for lethality.

    • The dose-dependent inhibition of seizures and lethality is quantified.[1]

In Vivo Ischemia Models

  • Global Ischemia (Four-Vessel Occlusion):

    • The vertebral arteries are electrocauterized.

    • On the following day, the common carotid arteries are occluded for a brief period (e.g., 10 minutes) to induce global cerebral ischemia.

    • This compound or vehicle is administered before or after the ischemic insult.

    • After a survival period (e.g., 7 days), the brain is processed for histology to assess neuronal death, particularly in the CA1 region of the hippocampus.[1][2]

  • Focal Ischemia (Middle Cerebral Artery Occlusion - MCAO):

    • The middle cerebral artery is temporarily occluded (e.g., for 2 hours) using an intraluminal filament.

    • This compound or vehicle is administered.

    • After a survival period (e.g., 24 hours), the brain is sectioned and stained (e.g., with TTC) to measure the infarct volume.[1][2]

Visualizations

G cluster_0 Experimental Workflow for CP-465022 A This compound B In Vitro Studies (Electrophysiology) A->B C In Vivo Studies A->C F Potent & Selective AMPA Antagonist (IC50 = 25 nM) B->F D Anticonvulsant Models (e.g., PTZ) C->D E Ischemia Models (Global & Focal) C->E G Effective Anticonvulsant (Brain Penetrant) D->G H No Neuroprotection Observed E->H

Caption: Experimental workflow for this compound.

G cluster_1 Hypothesized vs. Observed Outcomes A Ischemic Insult B Glutamate Release A->B C AMPA Receptor Activation B->C I Other Pathological Pathways (Inflammation, Apoptosis, etc.) B->I D Excitotoxicity C->D G Hypothesis: Neuroprotection C->G E Neuronal Death D->E H Observation: No Neuroprotection E->H F CP-465022 F->C I->E

Caption: Discrepancy between hypothesized and observed outcomes.

G cluster_2 Troubleshooting Logic A Negative Neuroprotection Result with CP-465022 B Is the compound active in vitro? A->B C Troubleshoot in vitro assay conditions. B->C No D Does the compound penetrate the brain? B->D Yes E Verify brain penetration (e.g., anticonvulsant model). D->E No F Conclusion: Selective AMPA antagonism is likely insufficient for neuroprotection in this model. D->F Yes

Caption: Troubleshooting logic for negative neuroprotection results.

References

CP-465022 hydrochloride toxicity and cell viability assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CP-465022 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating the toxicity and effects on cell viability of this potent, selective, noncompetitive AMPA receptor antagonist. Find troubleshooting guides and frequently asked questions (FAQs) below to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It inhibits AMPA receptor-mediated currents in neurons, with an IC50 of 25 nM in rat cortical neurons.[1][2] The inhibition is not dependent on agonist concentration, use, or voltage.[2] CP-465022 is selective for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors.[1][2] This compound has been investigated for its anticonvulsant properties.[1]

Q2: What are the expected effects of this compound on cell viability?

A2: The direct cytotoxic effects of this compound are not extensively documented in publicly available literature. As an AMPA receptor antagonist, its primary effect is the inhibition of glutamatergic signaling. In cell types where AMPA receptor activity is crucial for survival or proliferation, CP-465022 could indirectly lead to decreased viability or proliferation. For instance, some studies have shown that other AMPA receptor antagonists can suppress the proliferation of certain cancer cell lines, such as small cell lung cancer. Conversely, in models of excitotoxicity, where excessive AMPA receptor activation leads to cell death, CP-465022 could be protective. The effect of CP-465022 on cell viability is likely to be highly dependent on the cell type, the expression level of AMPA receptors, and the specific experimental conditions. Therefore, it is essential to empirically determine the cytotoxic or cytostatic effects of CP-465022 in your specific cell model.

Q3: Which cell viability assays are recommended for use with this compound?

A3: A variety of cell viability assays can be employed, each with its own advantages and disadvantages. It is recommended to use at least two different assays based on distinct cellular mechanisms to confirm your results.

  • Metabolic Assays (Tetrazolium Salts): Assays like MTT, MTS, and XTT measure the metabolic activity of cells by the reduction of a tetrazolium salt to a colored formazan (B1609692) product. These are high-throughput and widely used.

  • Membrane Integrity Assays: The Trypan Blue exclusion assay or assays measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium assess cell membrane integrity as an indicator of cell death.

  • ATP Quantification Assays: The amount of ATP in a cell population is a good indicator of viability, as ATP is rapidly degraded upon cell death. Luminescence-based ATP assays are highly sensitive.

  • Live/Dead Staining: Fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide or Ethidium Homodimer-1 (stain dead cells red) allow for direct visualization and quantification of viable and non-viable cells.

Q4: I am observing an increase in signal in my MTT assay after treating with CP-465022. Does this mean the compound is increasing cell proliferation?

A4: Not necessarily. An increased signal in an MTT assay can be a true reflection of increased cell proliferation or metabolic activity. However, it can also be an artifact. Some chemical compounds can directly reduce the MTT reagent to formazan, independent of cellular metabolic activity, leading to a false-positive signal. It is crucial to include a "no-cell" control where CP-465022 is incubated with the MTT reagent in cell-free media to test for direct reduction. If a color change is observed in the no-cell control, the MTT assay is not a suitable method for this compound, and an alternative assay should be used.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays
Possible Cause Troubleshooting Steps
Direct interference of CP-465022 with assay reagents. Run a "no-cell" control with various concentrations of CP-465022 and the assay reagent (e.g., MTT, XTT, resazurin) to check for direct chemical reactions.
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and consistent across all wells. Include a vehicle control (media with the same concentration of solvent used to dissolve CP-465022).
Precipitation of CP-465022 in culture medium. Visually inspect the wells for any precipitate. Prepare a fresh, high-concentration stock solution in a suitable solvent and ensure it is fully dissolved before diluting in the final culture medium.
Cell seeding density is not optimal. Ensure a homogenous single-cell suspension before seeding. Perform a cell titration experiment to determine the optimal seeding density for your chosen assay and incubation time.
Inconsistent incubation times. Adhere to a strict and consistent incubation time for both the compound treatment and the assay itself.
Issue 2: High Background Signal in Fluorescence-Based Assays
Possible Cause Troubleshooting Steps
Autofluorescence of CP-465022. Measure the fluorescence of CP-465022 in cell-free media at the excitation and emission wavelengths of your assay. If the compound is autofluorescent, consider using a colorimetric or luminescence-based assay instead.
Phenol (B47542) red in the culture medium. Phenol red can interfere with some fluorescence-based assays. Use phenol red-free medium for the duration of the assay.
High cell autofluorescence. Some cell types naturally exhibit higher levels of autofluorescence. Include an unstained cell control to determine the baseline autofluorescence.

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Calcein-AM/Ethidium Homodimer-1 Live/Dead Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Preparation of Staining Solution: Prepare a working solution containing Calcein-AM (e.g., 2 µM) and Ethidium Homodimer-1 (e.g., 4 µM) in sterile PBS or serum-free medium. Protect the solution from light.

  • Staining: Carefully remove the treatment medium from the wells. Wash the cells once with PBS. Add 100 µL of the staining solution to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader. For Calcein-AM, use an excitation wavelength of ~485 nm and an emission wavelength of ~515 nm. For Ethidium Homodimer-1, use an excitation wavelength of ~528 nm and an emission wavelength of ~617 nm. Alternatively, visualize the cells using a fluorescence microscope.

Visualizations

G CP-465022 Mechanism of Action Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds to IonChannel Ion Channel Opening (Na+, Ca2+ influx) AMPAR->IonChannel Activates CP465022 CP-465022 hydrochloride CP465022->AMPAR Noncompetitive Antagonist ExcitatorySignal Excitatory Postsynaptic Potential IonChannel->ExcitatorySignal Leads to

Caption: Mechanism of action of this compound as a noncompetitive AMPA receptor antagonist.

G Troubleshooting Workflow for Unexpected Cell Viability Results Start Unexpected Result (e.g., increased viability) CheckInterference Run 'No-Cell' Control (Compound + Assay Reagent) Start->CheckInterference Interference Interference Detected CheckInterference->Interference Yes NoInterference No Interference CheckInterference->NoInterference No SwitchAssay Switch to Alternative Assay (e.g., non-metabolic) Interference->SwitchAssay CheckSolvent Review Solvent Control NoInterference->CheckSolvent SolventToxic Solvent Toxicity Observed CheckSolvent->SolventToxic Yes SolventOK Solvent Control OK CheckSolvent->SolventOK No LowerSolvent Lower Solvent Concentration SolventToxic->LowerSolvent ConfirmResult Confirm with Second Assay (Different Principle) SolventOK->ConfirmResult ResultValid Result is Likely Valid ConfirmResult->ResultValid

Caption: A logical workflow for troubleshooting unexpected results in cell viability assays.

References

How to account for the racemic mixture of CP-465022 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the racemic mixture of CP-465022 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4][5][6] It functions by binding to an allosteric site on the AMPA receptor, thereby inhibiting its function without competing with the binding of the endogenous agonist, glutamate.[1] This inhibitory action leads to anticonvulsant effects.[4][5][6]

Q2: Is the commercially available this compound a single enantiomer or a racemic mixture?

A2: Commercially available this compound is a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image isomers).[5] It is important to note that in some literature and commercial listings, the racemic mixture is referred to as CP-465022, while in others, the active isomer is designated as CP-465022 and the inactive isomer as CP-465021, with the mixture being called CP-392110.[5] For the purpose of this guide, "CP-465022" will refer to the racemic mixture unless otherwise specified.

Q3: Which enantiomer of CP-465022 is biologically active?

A3: The S-enantiomer of CP-465022 is considered the biologically active isomer. This is supported by in vivo studies where a 7.5 mg/kg dose of the resolved S-enantiomer was found to be equivalent to a 15 mg/kg dose of the racemic mixture.[1]

Q4: What is the inhibitory concentration (IC50) of racemic CP-465022?

A4: The racemic mixture of CP-465022 inhibits AMPA receptor-mediated currents in rat cortical neurons with an IC50 of 25 nM.[2][3][4][5][6]

Q5: How should I account for the racemic nature of CP-465022 in my experiments?

A5: When using the racemic mixture of CP-465022, it is crucial to acknowledge that only half of the compound (the S-enantiomer) is expected to be pharmacologically active at the AMPA receptor. Therefore, when comparing its effects to other compounds or when determining effective concentrations, this 2-fold difference in the concentration of the active species should be considered. For in vivo studies, dosing should be adjusted accordingly, as demonstrated by the dose equivalence between the racemate and the resolved S-enantiomer.[1]

Quantitative Data

The following table summarizes the available quantitative data for CP-465022.

ParameterValueSpecies/SystemNotes
IC50 (Racemic Mixture) 25 nMRat Cortical NeuronsInhibition of AMPA receptor-mediated currents.[2][3][4][5][6]
In Vivo Dose Equivalence 15 mg/kg (Racemate)In vivo studiesEquivalent to 7.5 mg/kg of the resolved S-enantiomer.[1]

Experimental Protocols & Troubleshooting

While a specific, published protocol for the chiral resolution of this compound was not identified in the available literature, this section provides a general framework and troubleshooting guide for separating the enantiomers and for working with the racemic mixture.

Chiral Separation of Enantiomers

The two primary methods for resolving a racemic mixture are chiral High-Performance Liquid Chromatography (HPLC) and diastereomeric salt formation.

1. Chiral HPLC Method Development (General Protocol)

Chiral HPLC is a common and effective method for separating enantiomers.

  • Experimental Workflow:

    G start Start: Racemic CP-465022 Solution screen_cols Screen Chiral Stationary Phases (CSPs) (e.g., polysaccharide-based, protein-based) start->screen_cols screen_mp Screen Mobile Phases (Normal Phase, Reversed Phase, Polar Organic) screen_cols->screen_mp optimize Optimize Separation (Mobile phase composition, flow rate, temperature) screen_mp->optimize validate Validate Method (Resolution, linearity, precision, accuracy) optimize->validate collect Collect Enantiomer Fractions validate->collect end End: Isolated S- and R-Enantiomers collect->end

    A general workflow for developing a chiral HPLC method.
  • Troubleshooting Guide:

IssuePotential CauseSuggested Solution
No separation of enantiomers Incorrect chiral stationary phase (CSP) or mobile phase.Screen a variety of CSPs with different chiral selectors. Test different mobile phase modes (normal, reversed, polar organic).
Poor resolution (peaks overlap) Suboptimal mobile phase composition, flow rate, or temperature.Adjust the ratio of solvents in the mobile phase. Decrease the flow rate. Vary the column temperature (both increasing and decreasing can sometimes improve resolution).
Peak tailing or broadening Secondary interactions with the stationary phase; column overload.Add a modifier to the mobile phase (e.g., a small amount of acid or base). Reduce the sample concentration.
Inconsistent retention times Inadequate column equilibration; temperature fluctuations.Ensure the column is fully equilibrated with the mobile phase before each injection. Use a column oven to maintain a stable temperature.

2. Diastereomeric Salt Formation (General Protocol)

This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by crystallization.

  • Experimental Workflow:

    G start Start: Racemic CP-465022 react React with a single enantiomer of a chiral resolving agent (acid or base) start->react form_salts Formation of Diastereomeric Salts react->form_salts crystallize Fractional Crystallization to separate diastereomers based on solubility form_salts->crystallize isolate Isolate the less soluble diastereomeric salt crystallize->isolate liberate Liberate the desired enantiomer from the salt (e.g., by pH adjustment) isolate->liberate end End: Purified Enantiomer liberate->end

    Workflow for chiral resolution via diastereomeric salt formation.
  • Troubleshooting Guide:

IssuePotential CauseSuggested Solution
No crystallization of diastereomeric salts Poor choice of resolving agent or solvent.Screen a variety of chiral resolving agents. Test a range of crystallization solvents and solvent mixtures.
Low yield of isolated diastereomer Suboptimal crystallization conditions.Optimize the cooling rate and final temperature of crystallization. Try seeding the solution with a small crystal of the desired diastereomer.
Low enantiomeric purity of the final product Incomplete separation of diastereomers.Perform multiple recrystallizations of the diastereomeric salt. Ensure complete removal of the mother liquor after filtration.

Signaling Pathway and Logical Relationships

Mechanism of Action of CP-465022

CP-465022 acts as a non-competitive antagonist at the AMPA receptor, which is a key component of excitatory neurotransmission in the central nervous system.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds to agonist site Ion_Channel Ion Channel (Closed) AMPA_Receptor->Ion_Channel Prevents opening No_Depolarization No Depolarization Ion_Channel->No_Depolarization CP465022 CP-465022 (Racemic) S_Enantiomer S-Enantiomer (Active) CP465022->S_Enantiomer R_Enantiomer R-Enantiomer (Inactive) CP465022->R_Enantiomer S_Enantiomer->AMPA_Receptor Binds to allosteric site

Signaling pathway showing the inhibitory action of the active S-enantiomer of CP-465022 on the AMPA receptor.

Decision-Making for Experimental Design

This diagram outlines the logical steps for deciding whether to use the racemic mixture or to resolve the enantiomers for a given experiment.

G start Start: Experiment with CP-465022 question Is it critical to know the effect of a single enantiomer? start->question use_racemate Use Racemic Mixture question->use_racemate No resolve_enantiomers Resolve Enantiomers (Chiral HPLC or Diastereomeric Salt Formation) question->resolve_enantiomers Yes account_for_racemate Account for 50% active compound in analysis use_racemate->account_for_racemate end_racemate End of Experiment account_for_racemate->end_racemate use_s_enantiomer Use S-Enantiomer resolve_enantiomers->use_s_enantiomer end_enantiomer End of Experiment use_s_enantiomer->end_enantiomer

Logical workflow for deciding on the use of racemic vs. enantiomerically pure CP-465022.

References

Troubleshooting inconsistent results with CP-465022 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CP-465022 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common issues encountered during experiments with this potent, non-competitive AMPA receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4] It does not compete with the agonist binding site but instead binds to an allosteric site on the receptor, inducing a conformational change that prevents ion channel opening.[5] This action inhibits AMPA receptor-mediated excitatory neurotransmission.

Q2: What is the IC50 of this compound?

A2: The reported IC50 for this compound is 25 nM in rat cortical neurons.[1][2][4]

Q3: How should I prepare and store stock solutions of this compound?

A3: this compound is soluble in DMSO up to 100 mM and in water up to 10 mM.[1] For stock solutions, it is recommended to dissolve the compound in DMSO. While it is advised to prepare solutions fresh for each experiment, they can be stored at -20°C for up to one month.[1] Before use, ensure the solution is brought to room temperature and that no precipitation has occurred.[1]

Q4: I am observing lower than expected potency in my cell-based assays. What could be the cause?

A4: Several factors could contribute to lower than expected potency. These include:

  • Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.

  • Cell Line Variability: The efficacy of AMPA receptor antagonists can vary between different cell lines due to differences in the expression levels and subunit composition of AMPA receptors.[6][7]

  • Presence of Serum: Components in the cell culture media, particularly serum, can bind to the compound and reduce its effective concentration.

  • Incorrect Agonist Concentration: The inhibitory effect of a non-competitive antagonist can be influenced by the concentration of the agonist used to stimulate the receptors.

Q5: Are there any known off-target effects of this compound?

A5: While CP-465022 is highly selective for AMPA receptors, it has been shown to weakly inhibit NMDA, GABA, and kainate receptors at higher concentrations.[1][2] It also significantly blocks the persistent component of Nav1.6 channel activity.[8]

Troubleshooting Guides

Issue 1: Inconsistent or Noisy Electrophysiology Recordings
Potential Cause Troubleshooting Step
Poor Seal Formation Ensure the pipette resistance is appropriate (typically 4-8 MΩ). Check the health of the cells and the quality of the recording solutions. Applying slight negative pressure and setting the holding potential to -60 to -70 mV can aid in seal formation.[9]
Compound Precipitation Visually inspect the final dilution of the compound in the artificial cerebrospinal fluid (aCSF) for any signs of precipitation. If observed, consider preparing a fresh dilution or slightly increasing the DMSO concentration in the final solution (ensure DMSO concentration remains non-toxic to cells).
Voltage- or Use-Dependence Although CP-465022's inhibition is reported to be not use- or voltage-dependent, this can vary with specific experimental conditions.[2] Test the effect of the compound at different holding potentials and with varying agonist application frequencies.
Run-down of Currents Establish a stable baseline recording before applying the compound. If currents run down quickly, check the composition of your intracellular solution and the overall health of the cell.
Issue 2: High Variability in In Vivo Studies
Potential Cause Troubleshooting Step
Poor Bioavailability CP-465022 is reported to be brain penetrant and orally active.[8] However, factors such as the vehicle used for administration and the animal's metabolic state can affect bioavailability. Ensure the compound is fully dissolved in the vehicle and consider pharmacokinetic studies to determine optimal dosing and timing.
Dose-Response Relationship The effects of CP-465022 can be dose-dependent.[10] It is crucial to perform a dose-response study to identify the optimal concentration for the desired effect in your specific animal model.
Off-Target Behavioral Effects At higher doses, AMPA receptor antagonists can induce central nervous system side effects such as ataxia.[11] These effects can interfere with behavioral readouts. Careful dose selection and appropriate control groups are essential.
Metabolism and Clearance The half-life of the compound in vivo will dictate the duration of its effect. Consider the timing of your experimental readouts in relation to the compound's administration and its known pharmacokinetic profile.

Quantitative Data Summary

Parameter Value Species/System Reference
IC50 25 nMRat cortical neurons[1][2][4]
Solubility in DMSO 100 mM-[1][8]
Solubility in Water 10 mM-[1]
Purity >98% (HPLC)-[8]
Molecular Weight 499.41 g/mol -[8]

Experimental Protocols

In Vitro Calcium Imaging Assay

This protocol is adapted for assessing the inhibitory effect of CP-465022 on AMPA receptor-mediated calcium influx in cultured neurons.

Materials:

  • Cultured neurons on glass coverslips

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Tyrode's solution (or other physiological saline)

  • AMPA receptor agonist (e.g., Glutamate or AMPA)

  • This compound stock solution (in DMSO)

  • Fluorescence microscope with an imaging system

Procedure:

  • Cell Loading: Incubate the cultured neurons with the calcium indicator dye according to the manufacturer's instructions. For example, with Fura-2 AM, a typical loading protocol is 30 minutes at 37°C in the dark.[12]

  • Baseline Measurement: Mount the coverslip onto the imaging chamber and perfuse with Tyrode's solution. Record the baseline fluorescence for several minutes to ensure a stable signal.

  • Compound Incubation: Perfuse the cells with Tyrode's solution containing the desired concentration of this compound for a predetermined incubation period (e.g., 10-15 minutes).

  • Agonist Stimulation: While continuing to record, apply the AMPA receptor agonist to stimulate calcium influx.

  • Data Analysis: Measure the change in fluorescence intensity upon agonist stimulation in the presence and absence of CP-465022. Calculate the percentage of inhibition.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for measuring the effect of CP-465022 on AMPA receptor-mediated currents.

Materials:

  • Cultured neurons or brain slices

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass pipettes

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • AMPA receptor agonist

  • This compound stock solution

Procedure:

  • Solution Preparation: Prepare and oxygenate the aCSF and filter the intracellular solution.[13]

  • Pipette Pulling: Pull glass pipettes to a resistance of 4-8 MΩ.

  • Cell Patching: Obtain a whole-cell patch-clamp configuration on a target neuron.

  • Baseline Recording: Record baseline AMPA receptor-mediated currents by applying the agonist via the perfusion system.

  • Compound Application: Perfuse the chamber with aCSF containing the desired concentration of CP-465022 for a sufficient duration to allow for equilibration.

  • Post-Compound Recording: Record the AMPA receptor-mediated currents in the presence of the compound.

  • Data Analysis: Measure the amplitude of the currents before and after the application of CP-465022 to determine the extent of inhibition.

Visualizations

AMPA_Receptor_Antagonism cluster_0 Normal Activation cluster_1 Non-Competitive Antagonism Glutamate Glutamate AMPAR_closed AMPA Receptor (Closed) Glutamate->AMPAR_closed Binds AMPAR_open AMPA Receptor (Open) AMPAR_closed->AMPAR_open Conformational Change Ion_Influx Na+/Ca2+ Influx AMPAR_open->Ion_Influx Allows CP465022 CP-465022 AMPAR_closed2 AMPA Receptor (Closed) CP465022->AMPAR_closed2 Binds to Allosteric Site AMPAR_inactive AMPA Receptor (Inactive) No_Influx No Ion Influx AMPAR_inactive->No_Influx Glutamate2 Glutamate Glutamate2->AMPAR_inactive Binding has no effect AMPAR_closed2->AMPAR_inactive Prevents Opening Experimental_Workflow prep Prepare Stock Solution (100 mM in DMSO) dilute Prepare Working Dilutions in Physiological Buffer prep->dilute incubate Incubate with CP-465022 dilute->incubate culture Culture Cells (e.g., Cortical Neurons) baseline Establish Baseline (e.g., Calcium Imaging or Patch-Clamp) culture->baseline baseline->incubate stimulate Stimulate with AMPA Agonist incubate->stimulate record Record Response stimulate->record analyze Analyze Data (% Inhibition) record->analyze Troubleshooting_Tree start Inconsistent Results? check_compound Check Compound Integrity (Fresh solution? Proper storage?) start->check_compound Yes check_cells Verify Cell Health and Receptor Expression check_compound->check_cells No Issue solution_issue Solution: Prepare fresh stock and working dilutions. check_compound->solution_issue Issue Found check_protocol Review Experimental Protocol (Concentrations, Timings) check_cells->check_protocol No Issue cell_issue Solution: Use a different cell line or validate AMPA receptor subunit expression. check_cells->cell_issue Issue Found protocol_issue Solution: Optimize agonist and antagonist concentrations. Perform a dose-response curve. check_protocol->protocol_issue Issue Found

References

Long-term storage and handling of CP-465022 hydrochloride powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of CP-465022 hydrochloride powder.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For long-term stability, the solid powder should be stored in a well-sealed container, protected from light and moisture. It is recommended to store the powder under desiccated conditions at room temperature.

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare stock solutions fresh for each experiment. This compound is soluble in DMSO up to 100 mM and in water up to 10 mM.[1][2] For detailed, step-by-step instructions, please refer to the Experimental Protocols section.

Q3: How should I store solutions of this compound?

A3: If short-term storage of a solution is necessary, it should be stored in a tightly capped vial, protected from light, at -20°C for up to one month.[1] Before use, equilibrate the solution to room temperature and ensure no precipitation has occurred.[1]

Q4: Is this compound sensitive to light?

Q5: What is the mechanism of action of CP-465022?

A5: CP-465022 is a selective and potent non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with an IC50 of 25 nM in rat cortical neurons.[1][3][4] It functions by inhibiting AMPA receptor-mediated currents in a manner that is not dependent on agonist concentration, voltage, or use.[3] The compound shows selectivity for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors.[3][5] Additionally, it has been shown to significantly block the persistent component of Naᵥ1.6 channel activity.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Powder has changed color or is clumping. Moisture absorption or degradation.Do not use the compound. It is recommended to order a new batch to ensure the integrity of your experiments.
Precipitation observed in a previously prepared solution. Improper storage or solution instability.Discard the solution and prepare a fresh stock solution for your experiment. Ensure solutions are stored at -20°C and protected from light.[1] Before use, always allow the solution to equilibrate to room temperature and visually inspect for precipitates.[1]
Inconsistent experimental results. 1. Improper solution preparation or storage. 2. Degradation of the compound.1. Always prepare fresh solutions for critical experiments. If using a stored solution, ensure it has been stored correctly and for no longer than one month.[1] 2. Use a new vial of the compound to rule out degradation of the powder.

Quantitative Data Summary

Storage Conditions

FormConditionTemperatureDuration
Solid Powder Desiccated, protected from lightRoom TemperatureLong-term
Solution Protected from light-20°CUp to 1 month[1]

Solubility

SolventMaximum Concentration
DMSO 100 mM[2]
Water 10 mM[1]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

  • Pre-weighing Preparation: Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least 20 minutes. This minimizes moisture condensation on the powder.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of powder into a sterile, conical tube.

  • Solvent Addition: Add the calculated volume of DMSO to the tube. For example, to prepare a 10 mM solution with a molecular weight of 499.41 g/mol , you would add 1 mL of DMSO to 4.99 mg of the compound.

  • Dissolution: Cap the tube tightly and vortex for 30 seconds. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visual Inspection: Visually inspect the solution to ensure that all of the powder has dissolved and the solution is clear.

  • Storage: If not for immediate use, aliquot the stock solution into smaller, single-use volumes in amber vials and store at -20°C for up to one month.[1]

Visualizations

Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel AMPA_R->Ion_Channel Activates Na_Influx Na+ Influx Ion_Channel->Na_Influx Allows Depolarization Depolarization Na_Influx->Depolarization Leads to CP465022 CP-465022 CP465022->AMPA_R Inhibits (Non-competitive)

Caption: Mechanism of action of CP-465022 as a non-competitive AMPA receptor antagonist.

Experimental_Workflow cluster_powder Powder Handling cluster_solution Solution Preparation cluster_storage Storage Equilibrate Equilibrate Powder to RT Weigh Weigh Powder Equilibrate->Weigh Add_Solvent Add Solvent (e.g., DMSO) Weigh->Add_Solvent Dissolve Vortex / Sonicate Add_Solvent->Dissolve Inspect Visually Inspect Dissolve->Inspect Use_Immediately Use Immediately Inspect->Use_Immediately Aliquot Aliquot into single-use vials Inspect->Aliquot Store Store at -20°C Aliquot->Store

Caption: Recommended workflow for the preparation and storage of this compound solutions.

Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Solution Was the solution freshly prepared? Start->Check_Solution Check_Storage Was the stored solution kept at -20°C and used within one month? Check_Solution->Check_Storage No Check_Powder Is the solid powder discolored or clumping? Check_Solution->Check_Powder Yes Prepare_Fresh Prepare a fresh solution. Check_Storage->Prepare_Fresh No Check_Storage->Check_Powder Yes Prepare_Fresh->Check_Powder New_Vial Use a new vial of powder. Check_Powder->New_Vial Yes Proceed Proceed with experiment. Check_Powder->Proceed No New_Vial->Proceed

Caption: Troubleshooting logic for addressing inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to the Selectivity of CP-465022 and NBQX for Glutamate Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a detailed, objective comparison of two widely used glutamate (B1630785) receptor antagonists: CP-465022 hydrochloride and NBQX. The information is intended for researchers, scientists, and drug development professionals working in neuroscience and pharmacology. This document outlines their distinct mechanisms of action, receptor selectivity profiles, and the experimental data supporting these characteristics.

Introduction to Glutamate Receptor Antagonists

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, particularly the ionotropic AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors, are crucial for fast synaptic transmission. Dysregulation of these receptors is implicated in numerous neurological disorders, making their antagonists valuable tools for research and potential therapeutic agents.

This compound is a potent and highly selective non-competitive antagonist of the AMPA receptor.[1][2][3] Its mechanism involves binding to an allosteric site on the receptor, thereby preventing channel opening irrespective of agonist binding.[4]

NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a well-established competitive antagonist that acts at the glutamate binding site of both AMPA and kainate receptors. It has been instrumental in characterizing the physiological roles of these receptor subtypes.

Core Distinctions: Mechanism and Selectivity

The primary difference between these two compounds lies in their mode of inhibition and their selectivity for AMPA versus kainate receptors.

  • Mechanism of Action: CP-465022 is a non-competitive antagonist, meaning it does not compete with glutamate for the binding site.[3] This results in a form of inhibition that is not dependent on the concentration of the agonist. In contrast, NBQX is a competitive antagonist, directly competing with glutamate to bind to the receptor's active site.

  • Receptor Selectivity: CP-465022 demonstrates high selectivity for AMPA receptors over both kainate and NMDA receptors.[3][4] NBQX, while highly selective for AMPA/kainate receptors over NMDA receptors, shows potent antagonism at both AMPA and kainate subtypes, with some studies indicating a lack of significant selectivity between the two.

Below is a signaling diagram illustrating the distinct sites of action for these two antagonists on an ionotropic glutamate receptor.

G cluster_receptor AMPA/Kainate Receptor cluster_ligands Ligands cluster_response Cellular Response receptor Glutamate Binding Site Ion Channel Pore activation Channel Opening (Na+/Ca2+ Influx) receptor->activation Activates allosteric_site Allosteric Site inhibition Channel Remains Closed (Blockade) allosteric_site->inhibition Inhibits glutamate Glutamate (Agonist) glutamate->receptor:n Binds nbqx NBQX (Competitive Antagonist) nbqx->receptor:n Competes & Binds nbqx->inhibition Inhibits cp465 CP-465022 (Non-competitive Antagonist) cp465->allosteric_site Binds

Fig. 1: Sites of action for competitive (NBQX) vs. non-competitive (CP-465022) antagonists.

Quantitative Comparison of Receptor Antagonism

The following table summarizes key quantitative data from functional and binding assays, providing a clear comparison of potency and selectivity.

CompoundTarget ReceptorAssay TypePotency (Value)Source
CP-465022 HCl AMPAElectrophysiology (Rat Cortical Neurons)IC₅₀ = 25 nM[2][3]
KainateElectrophysiology (Rat Cortical Neurons)IC₅₀ = 25 nM*[1]
NMDAElectrophysiology (Rat Cortical Neurons)Weak inhibition at 1 µM[1]
NBQX AMPAElectrophysiology (Xenopus Oocytes)Kᵢ = 63 nM
KainateElectrophysiology (Xenopus Oocytes)Kᵢ = 78 nM
AMPABinding AssayIC₅₀ = 0.15 µM
KainateBinding AssayIC₅₀ = 4.8 µM
NMDAElectrophysiology (Xenopus Oocytes)No significant inhibition

*Note: While described as highly selective for AMPA receptors, some vendor data reports a potent IC₅₀ for kainate-induced responses as well. The primary literature emphasizes its selectivity for AMPA over kainate receptors in functional models.[3][4]

Experimental Protocols

The data presented above were generated using established electrophysiological and biochemical techniques. Below are detailed methodologies representative of those used to characterize these antagonists.

Protocol 1: Whole-Cell Voltage-Clamp Recordings in Neuronal Cultures

This method is used to measure the effect of antagonists on ion channel currents in individual neurons, as was done for the characterization of CP-465022.

  • Cell Preparation: Primary cortical neurons are harvested from embryonic rats and cultured on astrocyte monolayers for 1-2 weeks to allow for maturation and expression of glutamate receptors.

  • Recording Setup: Cultures are transferred to a recording chamber on the stage of an inverted microscope and continuously superfused with an external recording solution (Artificial Cerebrospinal Fluid - aCSF) containing (in mM): 145 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 2 CaCl₂, 1 MgCl₂. To isolate AMPA/kainate receptor currents, NMDA receptors are blocked with AP-5 (50 µM), and voltage-gated sodium and potassium channels are blocked with tetrodotoxin (B1210768) (TTX, 1 µM) and gabazine (B1674388) (10 µM) respectively.

  • Electrophysiology: A glass micropipette (3-5 MΩ resistance) filled with an internal solution (e.g., containing in mM: 140 K-gluconate, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP) is used to form a high-resistance seal with the neuron's membrane (a "giga-seal"). The membrane patch is then ruptured to achieve the whole-cell configuration. The neuron is voltage-clamped at a holding potential of -60 mV.

  • Data Acquisition: Agonists (e.g., AMPA or Kainate, 10-100 µM) are applied to the neuron via a rapid perfusion system to evoke an inward current. After establishing a stable baseline response, the antagonist (CP-465022 or NBQX) is co-applied at varying concentrations with the agonist.

  • Analysis: The peak amplitude of the inward current is measured before and after antagonist application. The percentage of inhibition is calculated, and data from multiple concentrations are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This technique is ideal for studying receptors expressed from injected mRNA and was used in the characterization of NBQX.

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs. The follicular layer is removed by enzymatic digestion (e.g., with collagenase).

  • mRNA Injection: Oocytes are injected with mRNA isolated from rat cortex, which contains the genetic information to synthesize and express a variety of neurotransmitter receptors, including AMPA and kainate subtypes, on the oocyte membrane. Oocytes are then incubated for 2-5 days to allow for receptor expression.

  • Recording Setup: An oocyte is placed in a recording chamber and perfused with a standard saline solution. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and one to inject current to "clamp" the voltage at a desired level (typically -70 mV).

  • Data Acquisition: An agonist (AMPA or kainate) is applied in the perfusion solution, causing the expressed receptors to open and generating an inward current. To test competitive antagonism (for NBQX), dose-response curves for the agonist are generated in the absence and presence of fixed concentrations of the antagonist.

  • Analysis: The shift in the agonist dose-response curve caused by the antagonist is used to perform a Schild analysis. A linear Schild plot with a slope near unity confirms competitive antagonism, and the analysis yields a pA₂ value, from which the antagonist's inhibition constant (Kᵢ) can be calculated.

The following diagram illustrates a generalized workflow for these electrophysiological experiments.

G cluster_prep Preparation cluster_record Recording cluster_analysis Analysis prep1 Isolate & Culture Cells (e.g., Neurons, Oocytes) prep2 Allow Receptor Expression (or inject mRNA for Oocytes) prep1->prep2 rec1 Mount Cells in Recording Chamber prep2->rec1 rec2 Establish Whole-Cell or Two-Electrode Voltage Clamp rec1->rec2 rec3 Apply Agonist to Establish Baseline Current rec2->rec3 rec4 Co-apply Agonist + Antagonist at various doses rec3->rec4 ana1 Measure Current Inhibition rec4->ana1 ana2 Plot Dose-Response Curve or perform Schild Analysis ana1->ana2 ana3 Calculate IC50 / Ki values ana2->ana3 conclusion conclusion ana3->conclusion Determine Potency & Mechanism of Action

Fig. 2: Generalized workflow for electrophysiological characterization of receptor antagonists.

Summary and Conclusion

Both this compound and NBQX are invaluable pharmacological tools, but their application depends on the specific research question.

  • Choose CP-465022 for studies requiring highly selective, non-competitive antagonism of AMPA receptors, allowing for the isolation of AMPA receptor function from that of kainate receptors. Its non-competitive nature makes it a useful tool for studying channel gating mechanisms.

  • Choose NBQX when a competitive antagonist is needed or when the goal is to block the majority of fast excitatory transmission mediated by both AMPA and kainate receptors. Its competitive action makes it suitable for classic pharmacological studies, such as Schild analysis, to determine antagonist affinity.

Researchers should carefully consider the distinct selectivity profiles and mechanisms of action presented in this guide to select the most appropriate antagonist for their experimental design.

References

The Paradox of Purity: Why the Highly Selective AMPA Antagonist CP-465022 Hydrochloride Lacks Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers in Neuropharmacology and Drug Development

The development of neuroprotective agents targeting glutamate-mediated excitotoxicity has been a cornerstone of stroke and neurodegenerative disease research. Within this field, antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor have shown considerable promise. However, the translational success of these compounds has been limited, and intriguing discrepancies in their preclinical efficacy have emerged. This guide provides a comparative analysis of CP-465022 hydrochloride, a potent and highly selective non-competitive AMPA receptor antagonist, alongside other notable AMPA antagonists to elucidate the potential reasons for its surprising lack of neuroprotection in preclinical ischemia models.

While demonstrating potent anticonvulsant activity and effective AMPA receptor blockade in vivo, this compound failed to confer neuroprotection in rat models of both focal and global cerebral ischemia.[1] This stands in stark contrast to other AMPA antagonists such as talampanel (B1681217), perampanel, and NBQX, which have demonstrated significant neuroprotective effects in similar models. This guide will delve into the experimental data, compare the underlying methodologies, and explore the leading hypothesis for this divergence: that the high receptor selectivity of CP-465022 may be its critical functional limitation.

Comparative Efficacy in Preclinical Ischemia Models

Experimental data consistently demonstrates the failure of CP-465022 to reduce neuronal damage in established ischemia models, whereas other less selective or mechanistically different AMPA antagonists show robust protection.

CompoundIschemia ModelAnimal ModelKey Efficacy DataReference
CP-465022 HCl Temporary Middle Cerebral Artery Occlusion (MCAO)RatNo significant reduction in infarct volume. Menniti et al., 2003
Global Ischemia (4-Vessel Occlusion)RatFailed to prevent loss of CA1 hippocampal neurons. Menniti et al., 2003
Talampanel Transient MCAO (1h)Rat47.3% - 48.5% reduction in infarct size. [2]Gaal et al., 2005
Transient MCAO (1.5h)Mouse44.5% (striatum) and 39.3% (hippocampus) reduction in infarct extension. [2]Gaal et al., 2005
Perampanel Transient MCAORat38.1% reduction in infarct volume. [3]Niu et al., 2017
Pial Vessel DisruptionRatSignificantly inhibited hippocampal neurodegeneration. Han et al., 2022
NBQX Permanent MCAORatSignificant reduction in infarct volume. [4]Gill et al., 1995
Permanent MCAORatSignificantly improved Apparent Diffusion Coefficient (ADC) probability distribution functions, indicating tissue preservation. [5]Röther et al., 1997

The Critical Difference: Receptor Selectivity Profile

A leading hypothesis for the lack of neuroprotection with CP-465022 centers on its high selectivity for the AMPA receptor, with minimal activity at kainate or NMDA receptors.[1] Neuroprotective AMPA antagonists, in contrast, often exhibit a broader spectrum of activity.

CompoundMechanism of ActionReceptor Selectivity Profile (IC50 / K_i)
CP-465022 HCl Non-competitive AMPA antagonistAMPA: ~25 nM[6]; Highly selective over kainate and NMDA receptors.[1][6]
Talampanel Non-competitive AMPA antagonistAMPA: Effective antagonist; also shows activity against kainate-induced neurotoxicity (IC50 = 4 µM).[7]
Perampanel Non-competitive AMPA antagonistAMPA: ~93 nM[8]; Also inhibits kainate receptors containing GluK5 subunits at comparable IC50 values to AMPA receptors.[9][10][11]
NBQX Competitive AMPA/Kainate antagonistAMPA: K_i ~63 nM; Kainate: K_i ~78 nM; Highly selective over NMDA receptors.[12]

This suggests that concurrent modulation of kainate receptors, or perhaps a different allosteric modulatory profile at the AMPA receptor itself, may be crucial for achieving neuroprotection. The excitotoxic cascade initiated by ischemia is complex, and solely blocking AMPA receptors may be insufficient to halt the downstream cell death pathways, which may also be triggered by kainate receptor overactivation.

Signaling Pathways and Experimental Workflows

To understand the divergent outcomes, it is essential to visualize the underlying biological pathways and the experimental procedures used to assess them.

Excitotoxicity_Pathway cluster_upstream Ischemic Insult cluster_receptors Glutamate (B1630785) Receptors cluster_downstream Downstream Effects cluster_antagonists Points of Intervention Glutamate Excessive Glutamate Release AMPAR AMPA Receptor Glutamate->AMPAR Activates KainateR Kainate Receptor Glutamate->KainateR Activates NMDAR NMDA Receptor Glutamate->NMDAR Activates Ion_Influx Na+ / Ca2+ Influx AMPAR->Ion_Influx KainateR->Ion_Influx NMDAR->Ion_Influx Requires Depolarization Depolarization Cellular Depolarization Ion_Influx->Depolarization Enzyme_Activation Enzyme Activation (Proteases, Lipases, etc.) Ion_Influx->Enzyme_Activation Ca2+ mediated Depolarization->NMDAR Relieves Mg2+ block ROS Reactive Oxygen Species (ROS) Production Enzyme_Activation->ROS Apoptosis Apoptosis / Necrosis Enzyme_Activation->Apoptosis Mitochondrial_Dys Mitochondrial Dysfunction ROS->Mitochondrial_Dys Mitochondrial_Dys->Apoptosis CP465022 CP-465022 CP465022->AMPAR Highly Selective Blockade NBQX NBQX / Perampanel NBQX->AMPAR Blockade NBQX->KainateR Blockade

Caption: Ischemic excitotoxicity pathway and antagonist intervention points.

The diagram above illustrates that while CP-465022 provides a targeted blockade of AMPA receptors, it leaves other glutamate receptor pathways, such as those mediated by kainate receptors, unchecked. Antagonists with a broader spectrum of activity, like NBQX and potentially perampanel, can inhibit multiple routes of excitotoxic signaling, which may explain their superior neuroprotective profiles.

Experimental_Workflow cluster_model Ischemia Model Induction cluster_treatment Treatment Protocol cluster_outcome Outcome Assessment Animal Rodent Model (Rat or Mouse) MCAO Focal Ischemia (e.g., MCAO) Animal->MCAO Global Global Ischemia (e.g., 4-VO) Animal->Global Drug_Admin Drug Administration (CP-465022 or Comparator) MCAO->Drug_Admin Global->Drug_Admin Dose Dose, Route (i.p., i.v., s.c.), and Timing Sacrifice Sacrifice at Endpoint (e.g., 24h, 7 days) Drug_Admin->Sacrifice Post-Ischemia Survival Period Staining Brain Sectioning & Staining (TTC, Cresyl Violet) Sacrifice->Staining Analysis Quantification of Damage (Infarct Volume, Neuronal Count) Staining->Analysis

Caption: Generalized experimental workflow for preclinical neuroprotection studies.

Detailed Experimental Protocols

Precise methodological details are crucial for interpreting and comparing the results of these studies. Below are summaries of the key experimental protocols.

1. This compound (Menniti et al., 2003)

  • Focal Ischemia Model: Temporary Middle Cerebral Artery Occlusion (MCAO) in rats.

    • Procedure: An intraluminal filament was used to occlude the MCA for 90 minutes.

    • Drug Administration: Animals received CP-465022 (5 mg/kg, s.c.) or vehicle 90 minutes after the start of occlusion (i.e., just before reperfusion). A second dose (2 mg/kg, s.c.) was given 3.5 hours later.

    • Outcome Measure: Infarct volume was assessed 24 hours after MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

  • Global Ischemia Model: Four-vessel occlusion (4-VO) in rats.

    • Procedure: Both vertebral arteries were occluded, and common carotid arteries were clamped for 10 minutes.

    • Drug Administration: CP-465022 (5 or 10 mg/kg, s.c.) or vehicle was administered at the time of reperfusion, followed by a second dose (2 or 4 mg/kg, s.c., respectively) 4 hours later.

    • Outcome Measure: The number of surviving neurons in the CA1 region of the hippocampus was determined 7 days after the ischemic insult.

2. Talampanel (Gaal et al., 2005)

  • Focal Ischemia Model: Transient MCAO in rats.

    • Procedure: MCAO was induced for 1 hour.

    • Drug Administration: Talampanel (doses not specified in the abstract) was administered with a delay of 30 minutes or 2 hours after MCAO.[2] In a separate study, a regimen of 6 x 10 mg/kg i.p. was used on the day of the stroke.[13]

    • Outcome Measure: Infarct size was measured by TTC staining.[2]

3. Perampanel (Niu et al., 2017)

  • Focal Ischemia Model: MCAO in rats.

    • Procedure: Details of the MCAO procedure were not fully specified in the abstract.

    • Drug Administration: Perampanel (10 mg/kg) was administered orally 1 hour before MCAO. The study also found it to be effective when administration was delayed until 1 hour after reperfusion.[3]

    • Outcome Measure: Infarct volume, brain edema, and neuronal apoptosis were assessed.[3]

4. NBQX (Gill et al., 1995; Röther et al., 1997)

  • Focal Ischemia Model: Permanent MCAO in rats.

    • Procedure: The MCA was permanently occluded via electrocoagulation.[4][14]

    • Drug Administration: NBQX was administered intravenously (40, 60, or 100 mg/kg)[4] or intraperitoneally (two doses of 30 mg/kg) immediately after and 1 hour after ischemia.[5][14]

    • Outcome Measure: Infarct size was measured, and neuroprotection was also assessed using diffusion-weighted MRI.[4][5][14]

Conclusion for the Research Professional

The case of this compound presents a critical lesson in neuroprotective drug development: potency and selectivity, while desirable pharmacological properties, do not guarantee therapeutic efficacy in complex multifactorial diseases like ischemic stroke. The evidence strongly suggests that the narrow therapeutic target of CP-465022—acting almost exclusively on the AMPA receptor—is insufficient to mitigate the broader excitotoxic cascade that involves other glutamate receptors, particularly the kainate receptor.

For researchers and drug development professionals, these findings underscore the following key considerations:

  • Multi-Target vs. Selective Inhibition: A broader-spectrum glutamate receptor antagonist profile may be more effective for neuroprotection than a highly selective one. The simultaneous inhibition of both AMPA and kainate receptors appears to be a more robust strategy.

  • Mechanism of Action: Beyond simple receptor occupancy, the specific nature of the antagonism (e.g., competitive vs. non-competitive, allosteric modulation effects) may play a significant role in the overall outcome.

  • Model-Specific Efficacy: The choice of preclinical model, including the type and duration of the ischemic insult, can significantly impact the apparent efficacy of a neuroprotective agent.

The failure of CP-465022 to protect against ischemic damage, despite its potent AMPA antagonism, challenges the simplistic view that blocking any single component of the excitotoxicity pathway is a viable therapeutic strategy. Future research should focus on compounds with optimized selectivity profiles or on combination therapies that can address the multiple pathological processes that unfold following an ischemic event.

References

A Comparative Analysis of CP-465022 Hydrochloride and Other AMPA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of CP-465022 hydrochloride, a potent and selective non-competitive AMPA receptor antagonist, with other notable AMPA receptor modulators. The information presented herein is intended to assist researchers in selecting the appropriate tools for their studies in neuroscience and drug discovery.

Introduction to AMPA Receptor Antagonism

AMPA receptors, a class of ionotropic glutamate (B1630785) receptors, are critical for fast excitatory synaptic transmission in the central nervous system. Their modulation is a key area of research for various neurological and psychiatric disorders, including epilepsy, neurodegenerative diseases, and pain. AMPA receptor antagonists are compounds that inhibit the function of these receptors and are broadly classified as either competitive or non-competitive inhibitors.

This compound has emerged as a significant research tool due to its high potency and selectivity as a non-competitive antagonist. This guide will compare its in vitro and in vivo pharmacological profile with other well-characterized AMPA receptor antagonists: GYKI 52466, NBQX, and Talampanel.

Comparative Pharmacological Data

The following tables summarize the in vitro potency and selectivity of this compound against other AMPA receptor antagonists.

CompoundMechanism of ActionTarget ReceptorIC50Reference
This compound Non-competitiveAMPA25 nM (in rat cortical neurons)[1][2]
GYKI 52466Non-competitiveAMPA10-20 µM[3][4]
Kainate~450 µM[3][4]
NMDA>50 µM[3][4]
NBQXCompetitiveAMPA0.15 µM[5]
Kainate4.8 µM[5]
TalampanelNon-competitiveAMPA/KainateNot explicitly specified, but noted to be 2.3-3-fold more potent than GYKI 52466.

In Vivo Efficacy: Anticonvulsant Activity

A key application for AMPA receptor antagonists is the control of seizures. The pentylenetetrazole (PTZ)-induced seizure model in rats is a standard preclinical test to evaluate the anticonvulsant potential of new chemical entities.

CompoundAnticonvulsant Activity in PTZ modelReference
This compound Potent anticonvulsant activity[1]
GYKI 52466Orally-active anticonvulsant[3][4]
NBQXDemonstrated anticonvulsant effects[6]
TalampanelPotentiates the anticonvulsive activity of other antiepileptic drugs

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Antagonist Screening

This protocol is designed to measure the inhibitory effect of compounds on AMPA receptor-mediated currents in cultured neurons.

1. Cell Preparation:

  • Primary cortical or hippocampal neurons are cultured on glass coverslips.

  • Recordings are typically performed on mature neurons (e.g., 14-21 days in vitro).

2. Solutions:

  • External Solution (aCSF): Containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

  • Internal Solution: Containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.3 with CsOH.

3. Recording Parameters:

  • Neurons are voltage-clamped at a holding potential of -60 mV.

  • AMPA receptor-mediated currents are evoked by local application of an AMPA receptor agonist (e.g., 100 µM AMPA or 10 µM kainate).

  • The antagonist (e.g., this compound) is pre-applied or co-applied with the agonist to determine its inhibitory effect.

  • The reduction in the peak amplitude of the inward current in the presence of the antagonist is measured to calculate the IC50 value.

Fig. 1: Electrophysiology Workflow
Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

This in vivo model is used to assess the anticonvulsant efficacy of a test compound.

1. Animals:

  • Adult male Wistar or Sprague-Dawley rats (200-250 g) are used.

  • Animals are housed under standard laboratory conditions with free access to food and water.

2. Experimental Procedure:

  • A sub-convulsive dose of PTZ (e.g., 35-60 mg/kg) is administered intraperitoneally (i.p.).

  • The test compound (e.g., this compound) or vehicle is administered at a specified time before the PTZ injection.

  • Immediately after PTZ injection, animals are placed in individual observation chambers.

3. Seizure Scoring:

  • Seizure activity is observed and scored for a period of 30 minutes using a standardized scale (e.g., Racine scale):

    • Stage 0: No response

    • Stage 1: Ear and facial twitching

    • Stage 2: Myoclonic jerks without upright posture

    • Stage 3: Myoclonic jerks with upright posture

    • Stage 4: Tonic-clonic seizures with loss of posture

    • Stage 5: Generalized tonic-clonic seizures with loss of righting reflex

  • The latency to the first seizure and the seizure severity score are recorded.

4. Data Analysis:

  • The ability of the test compound to reduce the mean seizure score or increase the latency to seizures compared to the vehicle group is statistically analyzed.

PTZ_Model Animal Acclimatization Animal Acclimatization Compound/Vehicle Administration Compound/Vehicle Administration Animal Acclimatization->Compound/Vehicle Administration PTZ Injection PTZ Injection Compound/Vehicle Administration->PTZ Injection Behavioral Observation Behavioral Observation PTZ Injection->Behavioral Observation Seizure Scoring Seizure Scoring Behavioral Observation->Seizure Scoring Data Analysis Data Analysis Seizure Scoring->Data Analysis

Fig. 2: PTZ Seizure Model Workflow

AMPA Receptor Signaling Pathway

Activation of AMPA receptors by glutamate leads to the influx of Na+ and, in the case of Ca2+-permeable AMPA receptors, Ca2+ into the postsynaptic neuron. This initial depolarization triggers a cascade of downstream signaling events crucial for synaptic plasticity.

AMPA_Pathway cluster_membrane Postsynaptic Membrane cluster_cytosol Cytosol Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR binds NMDAR NMDA Receptor AMPAR->NMDAR depolarizes, removes Mg2+ block CaMKII CaMKII NMDAR->CaMKII Ca2+ influx activates PKC PKC NMDAR->PKC Ca2+ influx activates CaMKII->AMPAR phosphorylates (trafficking) PKC->AMPAR phosphorylates (trafficking) PKA PKA CREB CREB PKA->CREB activates GeneExpression Gene Expression (e.g., BDNF) CREB->GeneExpression promotes

Fig. 3: Simplified AMPA Receptor Signaling

Conclusion

This compound stands out as a highly potent and selective non-competitive AMPA receptor antagonist. Its superior potency compared to other non-competitive antagonists like GYKI 52466 makes it a valuable tool for in vitro and in vivo studies where high specificity is required. While competitive antagonists like NBQX are also potent, their efficacy can be surmounted by high concentrations of endogenous glutamate, a factor that is less of a concern for non-competitive antagonists like CP-465022. The choice of antagonist will ultimately depend on the specific experimental question and the desired pharmacological profile. This guide provides the necessary data and protocols to make an informed decision for your research endeavors.

References

A Comparative Guide to Non-Competitive AMPA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of several key non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. The data presented is compiled from various preclinical studies to offer an objective overview of their performance, supported by experimental data and detailed methodologies.

Introduction to Non-Competitive AMPA Receptor Antagonists

AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[1] Their over-activation is implicated in various neurological disorders, including epilepsy and excitotoxicity. Non-competitive AMPA receptor antagonists represent a significant class of therapeutic agents as they can inhibit receptor function irrespective of the concentration of the endogenous agonist, glutamate.[2] These compounds typically bind to an allosteric site on the receptor, distinct from the glutamate-binding site, thereby preventing the conformational changes required for channel opening.[3] This guide focuses on a comparative analysis of four prominent non-competitive AMPA receptor antagonists: Perampanel, GYKI 52466, Talampanel, and CP-465,022.

Comparative Performance Data

The following table summarizes the in vitro potency of the selected non-competitive AMPA receptor antagonists. The data, presented as IC50 and Ki values, are derived from electrophysiological and radioligand binding assays. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

CompoundChemical ClassIC50 (µM)Ki (nM)Experimental ModelReference(s)
Perampanel 2,3'-bipyridin-6'-one0.23 (field EPSPs) 0.56 (kainate-evoked currents) 2.6 - 7.0 (human epileptic tissue)11.2 (vs. [3H]Perampanel, displaced by CP-465,022)Rat hippocampal slices Cultured rat hippocampal neurons Human epileptic brain tissue Rat forebrain membranes[3][4]
GYKI 52466 2,3-Benzodiazepine7.8 (field EPSPs) ~10-20 (AMPA-induced responses)12,400 (vs. [3H]Perampanel)Rat hippocampal slices Cultured rat hippocampal neurons Rat forebrain membranes[3]
Talampanel 2,3-Benzodiazepine2.3-3 fold more potent than GYKI 52466Not explicitly foundAnimal models of seizures
CP-465,022 Quinazolin-4-one0.025 (AMPA-mediated currents)Not explicitly foundRat cortical neurons[3]

Mechanism of Action and Binding Sites

Non-competitive AMPA receptor antagonists do not compete with glutamate for its binding site. Instead, they bind to allosteric sites, modulating the receptor's function.

  • Perampanel, GYKI 52466, and CP-465,022 have been shown to bind to a similar site on the AMPA receptor, believed to be on the linker peptide segments that are crucial for transducing the conformational change from agonist binding to channel opening.[3] This binding pocket is located at the interface of the transmembrane domains.[5]

  • Talampanel , being a 2,3-benzodiazepine derivative like GYKI 52466, is also understood to act at an allosteric site.[6][7]

The binding of these antagonists stabilizes the receptor in a non-conducting state, effectively preventing ion influx even when glutamate is bound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique is utilized to measure the ion currents flowing through AMPA receptors in response to agonist application and to determine the inhibitory effects of antagonists.

Objective: To determine the IC50 value of a non-competitive AMPA receptor antagonist.

Materials:

  • Cell Culture: Primary hippocampal or cortical neurons cultured on coverslips.

  • External Solution (aCSF): Containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

  • Internal Solution: Containing (in mM): 140 CsF, 10 EGTA, 10 HEPES, and 2 Mg-ATP, pH adjusted to 7.2 with CsOH.

  • Agonist: AMPA or kainate.

  • Antagonist: Test compound (e.g., Perampanel, GYKI 52466).

  • Equipment: Patch-clamp amplifier, microscope, micromanipulator, perfusion system.

Procedure:

  • A coverslip with cultured neurons is placed in a recording chamber and continuously perfused with aCSF.

  • A glass micropipette with a tip resistance of 3-5 MΩ, filled with the internal solution, is used to form a high-resistance seal (>1 GΩ) with the membrane of a neuron.

  • The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of transmembrane currents.

  • The neuron is voltage-clamped at a holding potential of -60 mV.

  • The agonist (e.g., 100 µM AMPA) is applied to the cell to evoke an inward current mediated by AMPA receptors.

  • After a stable baseline response is established, the antagonist is co-applied with the agonist at increasing concentrations.

  • The peak amplitude of the inward current is measured at each antagonist concentration.

  • The percentage of inhibition is calculated for each concentration relative to the control response (agonist alone).

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound to the AMPA receptor.

Objective: To determine the Ki value of a non-competitive AMPA receptor antagonist.

Materials:

  • Receptor Source: Synaptic membranes prepared from rat forebrain.

  • Radioligand: [3H]Perampanel or another suitable radiolabeled non-competitive antagonist.

  • Non-specific Binding Control: A high concentration of an unlabeled non-competitive antagonist (e.g., 10 µM CP-465,022).

  • Test Compound: Unlabeled antagonist of interest.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, filtration apparatus, liquid scintillation counter.

Procedure:

  • Rat forebrain membranes are prepared by homogenization and centrifugation.

  • In a 96-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [3H]Perampanel) and varying concentrations of the unlabeled test compound.

  • For determining non-specific binding, a separate set of wells contains the membrane preparation, radioligand, and a high concentration of an unlabeled competitor.

  • The plates are incubated at a specific temperature (e.g., 4°C) for a set period (e.g., 60 minutes) to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value of the test compound is determined from the competition binding curve.

  • The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Anticonvulsant Models

These models are used to assess the efficacy of AMPA receptor antagonists in preventing seizures in live animals.

1. Maximal Electroshock (MES) Seizure Model:

  • Animal Model: Mice.

  • Procedure: A brief electrical stimulus is delivered via corneal or ear-clip electrodes, inducing a tonic-clonic seizure. The test compound is administered at various doses prior to the electrical stimulus.

  • Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded. The ED50 (the dose effective in 50% of the animals) is then calculated.

2. Pentylenetetrazol (PTZ)-Induced Seizure Model: [8][9][10][11][12]

  • Animal Model: Mice.[8][9][10][11][12]

  • Procedure: Pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is administered to the animals (typically via intraperitoneal injection) to induce clonic and tonic-clonic seizures.[10][12] The test compound is administered prior to PTZ injection.

  • Endpoint: The latency to the first seizure and the severity of the seizures are recorded. The ability of the compound to prevent or delay the onset of seizures is used to determine its anticonvulsant activity.

3. Audiogenic Seizure Model: [13][14]

  • Animal Model: Genetically susceptible strains of mice (e.g., DBA/2).[13]

  • Procedure: The mice are exposed to a high-intensity auditory stimulus (e.g., a loud bell or a specific frequency) which triggers a characteristic sequence of seizure behaviors, including wild running, clonic seizures, and tonic seizures. The test compound is administered before the auditory stimulus.

  • Endpoint: The compound's ability to prevent the different phases of the audiogenic seizure is observed and quantified to determine its protective effect.

Visualizations

AMPA Receptor Signaling Pathway

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Na_ion Na+ AMPAR->Na_ion Influx Ca_ion Ca2+ (if GluA2-lacking) AMPAR->Ca_ion Influx Depolarization Depolarization Downstream Downstream Signaling (e.g., CaMKII, PKC) Depolarization->Downstream Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity

Caption: Simplified AMPA receptor signaling pathway.

Experimental Workflow for Antagonist Evaluation

Antagonist_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison BindingAssay Radioligand Binding Assay (Determine Ki) DataAnalysis Comparative Analysis of Potency & Efficacy BindingAssay->DataAnalysis Electrophysiology Whole-Cell Patch-Clamp (Determine IC50 & Mechanism) Electrophysiology->DataAnalysis AnimalModels Animal Models of Seizures (e.g., MES, PTZ, Audiogenic) Efficacy Determine Anticonvulsant Efficacy (ED50) AnimalModels->Efficacy Efficacy->DataAnalysis

Caption: Workflow for evaluating non-competitive AMPA antagonists.

Classification of Non-Competitive AMPA Receptor Antagonists

Antagonist_Classification Antagonists Non-Competitive AMPA Receptor Antagonists Benzodiazepines 2,3-Benzodiazepines Antagonists->Benzodiazepines Quinazolinones Quinazolin-4-ones Antagonists->Quinazolinones Bipyridinones 2,3'-Bipyridin-6'-ones Antagonists->Bipyridinones GYKI52466 GYKI 52466 Benzodiazepines->GYKI52466 Talampanel Talampanel Benzodiazepines->Talampanel CP465022 CP-465,022 Quinazolinones->CP465022 Perampanel Perampanel Bipyridinones->Perampanel

Caption: Chemical classification of selected antagonists.

References

Assessing the Specificity of CP-465022 Hydrochloride in Neuronal Circuits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of CP-465022 hydrochloride, a potent noncompetitive AMPA receptor antagonist, with other relevant compounds. The aim is to offer an objective assessment of its specificity in neuronal circuits, supported by experimental data and detailed protocols.

Comparative Analysis of Receptor Antagonist Specificity

This compound is a selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system.[1][2] Its high affinity for AMPA receptors makes it a valuable tool for studying glutamatergic signaling. However, a comprehensive understanding of its activity at other potential targets is crucial for interpreting experimental results accurately.

This section compares the inhibitory potency of this compound with two other widely used AMPA receptor antagonists: NBQX (a competitive antagonist) and YM-90K. The data presented below is collated from various in vitro studies.

CompoundPrimary TargetMechanism of ActionIC50 / Ki (AMPA)IC50 / Ki (Kainate)IC50 / Ki (NMDA)Notable Off-Target Activity
This compound AMPA ReceptorNoncompetitive Antagonist25 nM (IC50)[1][2]Weakly inhibitsWeakly inhibitsSignificantly blocks the persistent component of Nav1.6 channel activity
NBQX AMPA/Kainate ReceptorsCompetitive Antagonist150 nM (IC50)4.8 µM (IC50)>100 µMLow affinity for NMDA receptors
YM-90K AMPA/Kainate ReceptorsCompetitive Antagonist84 nM (Ki)2.2 µM (Ki)>100 µM (Ki)Low affinity for NMDA receptor glycine (B1666218) site (Ki = 37 µM)

Experimental Protocols

To ensure the reproducibility and accurate interpretation of specificity data, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the assessment of this compound and its alternatives.

Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons

This technique is fundamental for characterizing the functional effects of antagonists on ion channel activity.

Objective: To determine the IC50 of a compound for AMPA, kainate, and NMDA receptors in cultured neurons.

Cell Preparation:

  • Primary cortical or hippocampal neurons are isolated from embryonic day 18 (E18) rat brains.

  • Neurons are plated on poly-D-lysine coated glass coverslips and cultured in a neurobasal medium supplemented with B27 and GlutaMAX for 10-14 days.

Electrophysiological Recording:

  • Coverslips are transferred to a recording chamber on an inverted microscope and continuously perfused with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

  • Borosilicate glass pipettes (3-5 MΩ) are filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.

  • Whole-cell voltage-clamp recordings are performed at a holding potential of -70 mV.

  • Agonists (AMPA, kainate, or NMDA) are applied using a rapid perfusion system to evoke inward currents.

  • The test compound is co-applied with the agonist at varying concentrations to determine the inhibitory effect.

  • For NMDA receptor currents, the external solution is modified to be Mg2+-free, and glycine (10 µM) is included as a co-agonist.

Data Analysis:

  • The peak amplitude of the agonist-evoked current is measured in the absence and presence of the antagonist.

  • Concentration-response curves are generated, and the IC50 value is calculated using a sigmoidal dose-response fit.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the Ki of a compound for AMPA, kainate, and NMDA receptors.

Membrane Preparation:

  • Rat cortical tissue is homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged, and the resulting pellet is washed multiple times.

  • The final pellet containing the cell membranes is resuspended in the binding buffer.

Binding Reaction:

  • Membrane preparations are incubated with a specific radioligand (e.g., [3H]AMPA, [3H]kainate, or [3H]CGP39653 for the NMDA receptor) and varying concentrations of the test compound.

  • The reaction is carried out in a 96-well plate at a specific temperature and for a defined duration to reach equilibrium.

  • Nonspecific binding is determined in the presence of a high concentration of a known unlabeled ligand.

Detection and Analysis:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured using a scintillation counter.

  • The Ki value is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Visualizing Molecular Pathways and Experimental Workflows

To further clarify the context of this compound's action and the process of its evaluation, the following diagrams are provided.

AMPA_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Dendrite ActionPotential Action Potential VGCC Voltage-Gated Ca2+ Channels ActionPotential->VGCC opens GlutamateVesicle Glutamate Vesicles VGCC->GlutamateVesicle triggers fusion GlutamateRelease Glutamate Release GlutamateVesicle->GlutamateRelease AMPAR AMPA Receptor GlutamateRelease->AMPAR binds NMDAR NMDA Receptor GlutamateRelease->NMDAR binds Na_Influx Na+ Influx AMPAR->Na_Influx allows Ca_Influx Ca2+ Influx NMDAR->Ca_Influx allows Depolarization Depolarization Na_Influx->Depolarization Downstream Downstream Signaling (e.g., CaMKII, PKC) Ca_Influx->Downstream activates Depolarization->NMDAR removes Mg2+ block CP465022 CP-465022 CP465022->AMPAR inhibits

Caption: AMPA Receptor Signaling Pathway at a Glutamatergic Synapse.

Specificity_Workflow cluster_in_vitro In Vitro Specificity Profiling cluster_in_vivo In Vivo Target Engagement & Specificity BindingAssay Primary Target Binding Assay (e.g., [3H]AMPA binding) FunctionalAssay Primary Target Functional Assay (e.g., Electrophysiology on AMPA-R) BindingAssay->FunctionalAssay Confirm functional activity OffTargetScreen Broad Off-Target Screening (e.g., Receptor Panel, Kinase Panel) FunctionalAssay->OffTargetScreen Assess broader specificity SecondaryAssay Secondary Functional Assays (e.g., Electrophysiology on Nav1.6) OffTargetScreen->SecondaryAssay Validate off-target hits PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) SecondaryAssay->PK_PD Move to in vivo TargetEngagement Target Engagement Studies (e.g., Electrophysiology in brain slices) PK_PD->TargetEngagement Confirm brain exposure & target modulation Behavioral Behavioral Phenotyping (e.g., Seizure models, locomotor activity) TargetEngagement->Behavioral Evaluate physiological & potential side effects

Caption: Experimental Workflow for Assessing Compound Specificity.

References

A Comparative Guide to CP-465022 Hydrochloride: Reproducibility and Performance in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the published data on CP-465022 hydrochloride, a potent and selective non-competitive AMPA receptor antagonist. By objectively comparing its performance with key alternatives and presenting detailed experimental data, this document serves as a valuable resource for researchers investigating glutamatergic neurotransmission and its role in neurological disorders.

I. Executive Summary

This compound has been consistently characterized in the scientific literature as a highly potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Published data demonstrates its significant anticonvulsant effects in animal models. However, despite its potent AMPA receptor blockade, studies have shown a lack of neuroprotective efficacy in models of cerebral ischemia. This guide synthesizes the available quantitative data, details the experimental protocols used in key studies to ensure reproducibility, and provides a comparative analysis with other notable AMPA receptor antagonists.

II. Comparative Pharmacological Profile

The following table summarizes the in vitro binding affinities (Ki) and functional potencies (IC50) of this compound and other prominent AMPA receptor antagonists. This data highlights the selectivity profile of each compound across different ionotropic glutamate (B1630785) receptors.

CompoundMechanismAMPA ReceptorKainate ReceptorNMDA ReceptorReference
CP-465022 Non-competitiveIC50: 25 nMWeakly activeNo significant activity[1]
YM-90K CompetitiveKi: 84 nMKi: 2.2 µMKi: 37 µM[2][3]
GYKI 52466 Non-competitiveIC50: 10-20 µMIC50: ~450 µM>50 µM (inactive)[4][5]
Perampanel Non-competitiveIC50: 93 nMInhibits GluK1/5, GluK2/5No effect[6][7]
NBQX CompetitiveIC50: 0.15 µMIC50: 4.8 µMNo effect at 10 µM[3]

Key Insights:

  • Potency: CP-465022 exhibits high potency for the AMPA receptor, with an IC50 in the low nanomolar range, comparable to Perampanel.[1][6]

  • Selectivity: CP-465022 demonstrates high selectivity for AMPA receptors over both kainate and NMDA receptors.[1] In contrast, competitive antagonists like YM-90K and NBQX show some affinity for kainate receptors.[2][3] GYKI 52466 is also selective for AMPA over kainate and NMDA receptors, though it is less potent than CP-465022.[4][5]

  • Mechanism: CP-465022, GYKI 52466, and Perampanel are non-competitive antagonists, suggesting they act at an allosteric site on the AMPA receptor.[1][5][6] This contrasts with the competitive mechanism of YM-90K and NBQX, which bind to the glutamate binding site.[2][3]

III. In Vivo Efficacy and Comparative Performance

Published studies have consistently demonstrated the in vivo activity of this compound in rodent models of seizures. However, its efficacy in neuroprotection models has been shown to be limited, a key point of differentiation from some other AMPA receptor antagonists.

Preclinical ModelThis compoundYM-90KPerampanelReference
Pentylenetetrazole (PTZ)-induced Seizures Dose-dependently inhibits seizures and lethality in rats. Complete protection at 10 mg/kg s.c.Potent anticonvulsant activity. ED50 of 2.54 mg/kg (i.p.) against tonic seizures in mice.Broad-spectrum anti-seizure activity in various rodent models.[3][8]
Global Ischemia (CA1 Hippocampal Neuron Loss) Failed to prevent CA1 neuron loss in rats at doses that were maximally effective in seizure models.Significantly prevented delayed neuronal death in the hippocampal CA1 region in gerbils.Neuroprotective effects reported in global cerebral ischemia models.[3][6][8]
Focal Ischemia (Infarct Volume) Failed to reduce infarct volume after temporary middle cerebral artery occlusion in rats.Reduced the volume of ischemic damage in the cerebral cortex in rats.Neuroprotective effects reported in focal cerebral ischemia models.[3][6][8]

Reproducibility and Key Findings:

The findings regarding the anticonvulsant activity of CP-465022 are robust and have been detailed in key publications.[8] The lack of neuroprotective effect, despite potent AMPA receptor antagonism, is a consistent and significant finding.[8] This contrasts with the neuroprotective effects observed with the competitive antagonist YM-90K and the non-competitive antagonist Perampanel in similar ischemia models.[3][6] One hypothesis for this discrepancy is the high selectivity of CP-465022 for the AMPA receptor, suggesting that antagonism of other glutamate receptors, such as the kainate receptor, may contribute to the neuroprotective effects of less selective compounds.

IV. Experimental Protocols

To facilitate the reproducibility of the cited data, detailed methodologies from the primary literature are summarized below.

A. In Vitro Electrophysiology (Lazaro et al., 2002)
  • Objective: To characterize the functional antagonism of CP-465022 on glutamate receptors.

  • Preparation: Primary cultures of cortical neurons from E18 rat embryos.

  • Recording: Whole-cell voltage-clamp recordings.

  • Agonist Application: Rapid application of AMPA, kainate, or NMDA to cultured neurons.

  • CP-465022 Application: Co-application with agonists to determine inhibitory effects.

  • Data Analysis: Measurement of agonist-evoked currents in the presence and absence of various concentrations of CP-465022 to calculate IC50 values.

B. In Vivo Electrophysiology (Menniti et al., 2003)
  • Objective: To assess the in vivo target engagement of CP-465022 on AMPA receptor-mediated synaptic transmission.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Anesthetized with urethane.

    • Stimulating electrode placed in the Schaffer collateral/commissural pathway.

    • Recording electrode placed in the CA1 stratum radiatum of the hippocampus.

    • Evoked field excitatory postsynaptic potentials (fEPSPs) were recorded.

  • Drug Administration: CP-465022 administered intravenously (i.v.) or subcutaneously (s.c.).

  • Data Analysis: Measurement of the fEPSP slope before and after drug administration to quantify the inhibition of synaptic transmission.

C. Pentylenetetrazole (PTZ)-Induced Seizure Model (Menniti et al., 2003)
  • Objective: To evaluate the anticonvulsant efficacy of CP-465022.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • CP-465022 or vehicle administered subcutaneously.

    • After a predetermined pretreatment time, pentylenetetrazole (PTZ) was administered to induce seizures.

    • Animals were observed for the occurrence and latency of clonic and tonic seizures, and for lethality.

  • Data Analysis: Comparison of seizure incidence and latency between drug-treated and vehicle-treated groups.

V. Visualized Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of CP-465022 and a typical experimental workflow.

cluster_0 Glutamatergic Synapse cluster_1 AMPA Receptor Glutamate Glutamate AMPA_R Glutamate Binding Site Ion Channel Glutamate->AMPA_R:port Binds Presynaptic Presynaptic Neuron Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron AMPA_R->Postsynaptic Na+ Influx (Depolarization) CP465022 CP-465022 CP465022->AMPA_R Allosteric Inhibition

Caption: Mechanism of action of CP-465022 at the glutamatergic synapse.

cluster_workflow In Vivo Anticonvulsant Efficacy Workflow A Animal Acclimation (Sprague-Dawley Rats) B Drug Administration (CP-465022 s.c.) A->B C Pretreatment Time B->C D Seizure Induction (PTZ Injection) C->D E Behavioral Observation (Latency & Severity) D->E F Data Analysis E->F

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling CP-465022 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for CP-465022 hydrochloride, a potent and selective non-competitive AMPA receptor antagonist. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting, building on a foundation of established safety protocols for potent neuroactive compounds.

Hazard Identification and Safety Precautions

While the Safety Data Sheet (SDS) from Tocris Bioscience indicates that this compound does not meet the classification criteria for hazardous substances under current EC directives, its potent biological activity necessitates careful handling.[1] As a selective AMPA receptor antagonist, it can have significant physiological effects. Therefore, it is crucial to handle this compound with the appropriate precautions to minimize exposure.

General Safety Recommendations:

  • Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[2]

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory area where this compound is handled.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before use.
Eye Protection Safety glasses with side shields or gogglesMust be worn to protect against splashes or airborne particles.
Body Protection Laboratory coatA fully buttoned lab coat should be worn to protect skin and clothing.
Respiratory Protection Not generally required if handled in a fume hood.If weighing or handling outside of a fume hood, a NIOSH-approved respirator may be necessary.

First Aid Measures

In the event of exposure, follow these first aid procedures immediately:

Exposure RouteFirst Aid Procedure
If Inhaled Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
In Case of Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1]
In Case of Eye Contact Rinse eyes thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
If Swallowed Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[1]

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

Handling:

  • For weighing, use a balance with a draft shield or perform the task in a fume hood to minimize the dispersal of powder.

  • When preparing solutions, add the solvent to the solid to minimize dust formation.

  • Ensure all containers are clearly labeled.

Storage:

  • Store the solid compound in a tightly sealed container in a cool, dry place.

  • For long-term storage of solutions, it is recommended to store them at -20°C.[3]

Solubility Information:

SolventMaximum Concentration
DMSO100 mM
Water10 mM

Data sourced from Hello Bio and R&D Systems.[3]

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for safely handling potent compounds like this compound in a laboratory setting.

G prep Preparation - Review SDS - Don PPE weigh Weighing - Use fume hood or  ventilated balance enclosure prep->weigh dissolve Dissolution - Add solvent to solid - Cap and vortex weigh->dissolve experiment Experimental Use - Handle solutions in a fume hood dissolve->experiment cleanup Decontamination & Cleanup - Wipe down surfaces - Remove PPE experiment->cleanup disposal Waste Disposal - Segregate waste - Follow institutional guidelines cleanup->disposal

Caption: Safe Handling Workflow for this compound.

Disposal Plan

While a specific disposal method for this compound is not detailed in the available SDS, standard procedures for the disposal of chemical waste in a research environment should be followed.

General Disposal Guidelines:

  • Solid Waste: Collect any solid waste, including empty containers and contaminated consumables (e.g., weigh boats, pipette tips), in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a sealed, labeled container for chemical waste. Do not pour down the drain.

  • Decontamination: All glassware and equipment that have come into contact with the compound should be thoroughly rinsed with an appropriate solvent, and the rinsate collected as chemical waste.

  • Institutional Procedures: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for detailed instructions.[4][5]

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, minimizing risks and ensuring a safe laboratory environment.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.